molecular formula C10H9BrO4 B1588907 Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate CAS No. 36256-45-8

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

Cat. No.: B1588907
CAS No.: 36256-45-8
M. Wt: 273.08 g/mol
InChI Key: YRPHNSODVHXAOP-UHFFFAOYSA-N
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Description

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate ( 36256-45-8) is a high-value chemical intermediate extensively used in scientific research and pharmaceutical development. With a molecular formula of C 10 H 9 BrO 4 and a molecular weight of 273.08 g/mol, this compound serves a critical role in organic synthesis . Its primary research application is as a key building block in the synthesis of active pharmaceutical ingredients (APIs), most notably as a salbutamol (albuterol) intermediate for Abbreviated New Drug Application (ANDA) and commercial production purposes . Beyond its principal use, this methyl 5-acetyl-2-hydroxybenzoate derivative is a versatile precursor for designing novel compounds with potential biological activity. Literature indicates that related derivatives have been investigated for a range of pharmacological effects, including antiulcer and antihypertensive properties, as well as for their potential as PDE5 inhibitors . The presence of both a bromoacetyl group and a hydroxybenzoate ester in its structure provides two distinct reactive sites, making it a versatile substrate for nucleophilic substitution and further functionalization in medicinal chemistry campaigns . This product is offered as a reference standard and is suitable for analytical method development (AMV) and Quality Control (QC) applications . It is supplied with detailed characterization data compliant with regulatory guidelines. Traceability against pharmacopeial standards (USP/EP) can be provided based on feasibility. The compound has a calculated density of 1.601 g/cm³ and a melting point of 91-92 °C . Handling and Safety: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals . Please refer to the Safety Data Sheet for detailed handling information. The GHS hazard statements include H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPHNSODVHXAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469286
Record name Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36256-45-8
Record name Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This whitepaper provides a comprehensive examination of the synthesis mechanisms, experimental protocols, and critical process parameters for preparing Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate. Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles for successful and reproducible synthesis.

Introduction: Significance and Synthetic Overview

This compound (CAS No: 36256-45-8) is a key chemical intermediate valued for its utility in constructing more complex molecular architectures, particularly in the synthesis of various heterocyclic compounds like benzofurans and indoles, which are investigated as potential nonsteroidal anti-inflammatory agents.[1] Its structure, featuring a reactive α-bromo ketone, a phenol, and a methyl ester, makes it a versatile building block for introducing specific pharmacophores.

The most prevalent and industrially relevant method for its synthesis is the Friedel-Crafts acylation of methyl salicylate.[2][3] This electrophilic aromatic substitution reaction provides a direct and efficient pathway to the target molecule. An alternative, two-step approach involves the initial acylation of methyl salicylate followed by α-bromination of the resulting ketone.[1][2] This guide will delve into the mechanisms of both pathways, with a primary focus on the direct Friedel-Crafts acylation.

Core Synthesis Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[4][5] In this context, it involves the reaction of methyl salicylate with a 2-bromoacetyl halide, catalyzed by a potent Lewis acid.

Mechanistic Steps

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the halogen of the 2-bromoacetyl halide (e.g., 2-bromoacetyl bromide or chloride). This polarization weakens the C-X bond, leading to the formation of a highly reactive bromoacetylium ion (BrCH₂CO⁺), which serves as the active electrophile.[5][6]

  • Electrophilic Attack and Regioselectivity: The electron-rich aromatic ring of methyl salicylate attacks the acylium ion. The regiochemical outcome is dictated by the directing effects of the substituents. The hydroxyl (-OH) group is a powerful activating, ortho-, para-director, while the methyl ester (-COOCH₃) is a deactivating, meta-director. The strong activating nature of the hydroxyl group overwhelmingly directs the substitution to the positions ortho and para to it. Due to steric hindrance from the adjacent ester group, the acylation occurs almost exclusively at the C5 position, which is para to the hydroxyl group.

  • Formation of the Sigma Complex: The attack results in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the aromatic ring.

  • Rearomatization and Product Formation: A weak base, such as the [AlCl₃X]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring, yielding the aluminum chloride complex of the final product.

  • Hydrolysis (Workup): The reaction is quenched with an acidic aqueous solution (e.g., ice and HCl) to hydrolyze the aluminum complex coordinated to the carbonyl and hydroxyl oxygens, liberating the final product, this compound.[2][3]

Visualization of the Friedel-Crafts Mechanism

G Figure 1: Friedel-Crafts Acylation Mechanism cluster_reactants Step 1: Acylium Ion Formation AcylHalide Br-CH₂-C(=O)-X AcyliumIon Br-CH₂-C=O⁺ + [AlCl₃X]⁻ AcylHalide->AcyliumIon Coordination & Cleavage LewisAcid AlCl₃ MethylSalicylate Methyl Salicylate Ring SigmaComplex Sigma Complex (Arenium Ion) MethylSalicylate->SigmaComplex Step 2: Electrophilic Attack ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex Step 3: Deprotonation (Rearomatization) FinalProduct Methyl 5-(2-bromoacetyl) -2-hydroxybenzoate ProductComplex->FinalProduct Step 4: Hydrolysis (Workup)

Caption: Logical workflow of the Friedel-Crafts acylation for synthesizing the target compound.

Alternative Synthesis Route: Two-Step Acylation and Bromination

An alternative strategy avoids the direct use of 2-bromoacetyl halides, which can be highly lachrymatory and corrosive.

  • Friedel-Crafts Acylation: Methyl salicylate is first acylated with acetyl chloride and a Lewis acid to produce Methyl 5-acetyl-2-hydroxybenzoate.

  • α-Bromination: The methyl ketone of this intermediate is then selectively brominated at the alpha-carbon. A common and effective reagent for this transformation is copper(II) bromide (CuBr₂), which serves as both a catalyst and the bromine source, offering a milder alternative to liquid bromine.[1]

Visualization of the Alternative Route

G Figure 2: Alternative Two-Step Synthesis Pathway Start Methyl Salicylate Intermediate Methyl 5-acetyl-2-hydroxybenzoate Start->Intermediate 1. Acetyl Chloride 2. AlCl₃ Final Methyl 5-(2-bromoacetyl) -2-hydroxybenzoate Intermediate->Final CuBr₂ Reflux

Caption: A two-step alternative synthesis involving acylation followed by α-bromination.

Detailed Experimental Protocol (Friedel-Crafts Acylation)

This protocol is synthesized from established methodologies and represents a robust procedure for laboratory-scale synthesis.[2][3]

Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )
Methyl SalicylateC₈H₈O₃152.15
Aluminum Chloride (anhydrous)AlCl₃133.34
2-Bromoacetyl BromideC₂H₂Br₂O201.85
Dichloromethane (anhydrous)CH₂Cl₂84.93
Hydrochloric Acid (conc.)HCl36.46
Petroleum EtherN/AN/A
Water (Deionized) & IceH₂O18.02
Step-by-Step Procedure
  • Reaction Setup: Equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (e.g., 0.264 mol) and anhydrous dichloromethane (e.g., 100 mL). Stir the suspension.

  • Acyl Halide Addition: In the dropping funnel, place 2-bromoacetyl bromide (e.g., 0.086 mol). Add it dropwise to the stirred AlCl₃ suspension.

  • Substrate Addition: After the addition of the acyl halide, slowly add methyl salicylate (e.g., 0.066 mol) dropwise to the reaction mixture at room temperature.

  • Reaction: Upon completion of the addition, heat the mixture to reflux (approx. 40°C for dichloromethane) and maintain for 14-24 hours.[2][3] Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Quenching and Workup: After cooling the reaction to room temperature, slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice, water, and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic extracts. Wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield a crude solid.

  • Recrystallization: Wash the crude solid with petroleum ether and filter to remove impurities.[2] For higher purity, the product can be recrystallized from a dichloromethane/hexane solvent system to afford a pale yellow or white solid.[1]

Data and Characterization

Quantitative Data Summary
Reactant/ProductMolar Ratio (Example)YieldPurityReference
Methyl Salicylate1.077-86%~95% (after purification)[2]
2-Bromoacetyl Bromide1.3[2]
Aluminum Chloride4.0[2]
Product Characterization
PropertyValue
Molecular Formula C₁₀H₉BrO₄[7]
Molecular Weight 273.08 g/mol [7]
Appearance White to pale yellow solid
Melting Point 91-92 °C[8][9]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.35 (s, 1H, phenolic OH), 8.53 (d, J=2.3 Hz, 1H, Ar-H), 8.12 (dd, J=8.8, 2.2 Hz, 1H, Ar-H), 7.08 (d, J=8.8 Hz, 1H, Ar-H), 4.41 (s, 2H, -CH₂Br), 4.02 (s, 3H, -OCH₃)[1]

Conclusion

The synthesis of this compound is most effectively achieved via a Lewis acid-catalyzed Friedel-Crafts acylation of methyl salicylate. The causality of this reaction is well-understood, with the regioselectivity being controlled by the powerful para-directing influence of the hydroxyl group. Careful control over anhydrous conditions is critical to prevent catalyst deactivation and ensure high yields. The described protocol, derived from established literature, provides a reliable method for obtaining this valuable intermediate, which serves as a crucial precursor in the development of novel therapeutic agents.

References

  • ResearchGate. (n.d.). Aromatic acylation reaction using methyl salicylate as a leaving group. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed Central. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:36256-45-8 | this compound. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound | C10H9BrO4 | CID 11601501. PubChem. Available at: [Link]

  • Google Patents. (n.d.). CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.
  • Google Patents. (n.d.). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.
  • National Center for Biotechnology Information. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed. Available at: [Link]

  • Google Patents. (n.d.). CN102557947B - Method for preparing 5-bromoacetylsalicylic acid methyl ester.
  • WIPO Patentscope. (n.d.). WO/2012/032546 PROCESS FOR THE PREPARATION OF SALMETEROL AND ITS INTERMEDIATES. Available at: [Link]

Sources

Spectroscopic Characterization of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate is a key chemical intermediate, finding application in the synthesis of various heterocyclic compounds, including potential nonsteroidal anti-inflammatory agents. Its utility in drug discovery and organic synthesis necessitates a robust and unambiguous structural characterization. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. As a self-validating system, the convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the assigned chemical structure.

The structural elucidation of a molecule like this compound relies on the principle that its constituent atoms and functional groups interact with electromagnetic radiation and magnetic fields in a predictable manner. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a comprehensive understanding of the molecule's architecture.

Below is the chemical structure of this compound with conventional atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1]

  • Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

  • Data Acquisition: Standard acquisition parameters are used, including a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. Typically, 16 scans are co-added to ensure a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with a line broadening of 0.3 Hz, followed by Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Data Summary
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
11.35Singlet-1HAr-OH
8.53Doublet2.31HAr-H 6
8.12Doublet of doublets8.8, 2.21HAr-H 4
7.08Doublet8.81HAr-H 3
4.41Singlet-2H-CO-CH ₂-Br
4.02Singlet-3H-O-CH

Data sourced from ChemicalBook.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its structure.

  • Phenolic Proton (11.35 ppm): The highly deshielded singlet at 11.35 ppm is characteristic of a phenolic hydroxyl proton that is intramolecularly hydrogen-bonded to a nearby carbonyl group (the ester carbonyl in this case). This strong hydrogen bond prevents rapid exchange and results in a sharp signal, while also shifting it significantly downfield.

  • Aromatic Protons (7.08-8.53 ppm): The three protons on the aromatic ring appear in the expected region and exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

    • The proton at 8.53 ppm (H6) is the most deshielded aromatic proton. It appears as a doublet with a small coupling constant (J = 2.3 Hz), which is typical for a meta-coupling to H4. Its significant downfield shift is due to the anisotropic effect of the adjacent ester carbonyl group and the deshielding effect of the acetyl carbonyl group at the para position.

    • The proton at 8.12 ppm (H4) is observed as a doublet of doublets. The larger coupling constant (J = 8.8 Hz) corresponds to ortho-coupling with H3, while the smaller coupling constant (J = 2.2 Hz) is due to meta-coupling with H6. This proton is deshielded by the adjacent acetyl carbonyl group.

    • The proton at 7.08 ppm (H3) is the most upfield of the aromatic protons, appearing as a doublet with a coupling constant of 8.8 Hz due to ortho-coupling with H4. It is shielded by the strongly electron-donating hydroxyl group at the ortho position.

  • Bromomethyl Protons (4.41 ppm): The singlet at 4.41 ppm, integrating to two protons, is assigned to the methylene protons of the bromoacetyl group (-CH₂Br). The strong deshielding is caused by the adjacent electron-withdrawing carbonyl group and the bromine atom.

  • Methyl Ester Protons (4.02 ppm): The singlet at 4.02 ppm, integrating to three protons, is characteristic of the methyl group of the ester functionality (-OCH₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol
  • Sample Preparation: A 20-30 mg sample is dissolved in approximately 0.6 mL of CDCl₃ in a 5 mm NMR tube.

  • Instrumentation: The spectrum is acquired on a 100 MHz NMR spectrometer.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Key parameters include a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second. Several thousand scans are typically accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[1]

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
190-192C =O (Ketone)Typical range for α-haloketones.
169-171C =O (Ester)Characteristic chemical shift for an ester carbonyl.
160-162C 2-OHAromatic carbon attached to a hydroxyl group, significantly deshielded.
135-137C 4Aromatic CH deshielded by the adjacent carbonyl group.
131-133C 6Aromatic CH deshielded by two ortho carbonyl groups.
128-130C 5Quaternary aromatic carbon attached to the acetyl group.
118-120C 3Aromatic CH shielded by the ortho-hydroxyl group.
114-116C 1Quaternary aromatic carbon attached to the ester group.
52-54O-C H₃Typical chemical shift for a methyl ester carbon.
30-32-C H₂-BrAliphatic carbon attached to a carbonyl group and a bromine atom.

Predictions are based on additivity rules and comparison with spectral data of methyl salicylate and other substituted acetophenones.

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted spectrum shows ten distinct carbon signals, corresponding to the ten carbon atoms in the molecule.

  • Carbonyl Carbons: Two signals are expected in the far downfield region. The ketone carbonyl (C9) is anticipated around 190-192 ppm, while the ester carbonyl (C7) should appear slightly upfield at 169-171 ppm.

  • Aromatic Carbons: Six signals are predicted for the benzene ring. The carbon attached to the hydroxyl group (C2) will be the most deshielded among the ring carbons, appearing around 160-162 ppm. The other quaternary carbons, C1 and C5, are predicted to be in the 114-116 ppm and 128-130 ppm regions, respectively. The three CH carbons of the ring (C3, C4, C6) are expected between 118 and 137 ppm, with their exact shifts determined by the electronic effects of the substituents.

  • Aliphatic Carbons: The methyl carbon of the ester group (C8) is expected at 52-54 ppm. The methylene carbon of the bromoacetyl group (C10) is predicted to be around 30-32 ppm, shifted downfield by both the adjacent carbonyl and the bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol
  • Sample Preparation (Thin Solid Film): A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[2] One drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plate is recorded first. The sample-coated plate is then placed in the sample holder, and the spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3200-3000Broad, StrongO-H stretchPhenol (H-bonded)
3100-3000MediumC-H stretchAromatic
2960-2850MediumC-H stretchAliphatic (CH₃)
~1725StrongC=O stretchEster
~1685StrongC=O stretchα-Bromo Ketone
1600-1450Medium-StrongC=C stretchAromatic Ring
1300-1200StrongC-O stretchEster & Phenol
~680Medium-StrongC-Br stretchAlkyl Halide

Predictions are based on standard IR correlation tables.[3][4]

Interpretation of the Predicted IR Spectrum

The IR spectrum is expected to show characteristic absorption bands confirming the presence of all key functional groups.

  • O-H Stretch: A broad and strong absorption band between 3200-3000 cm⁻¹ is predicted for the phenolic O-H group, with the broadening indicative of hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

  • Carbonyl Stretches: Two distinct and strong C=O stretching bands are the most diagnostic feature. The ester carbonyl should appear at a higher wavenumber (~1725 cm⁻¹). The ketone carbonyl, being part of an α-bromoketone and conjugated with the aromatic ring, is expected at a slightly lower wavenumber (~1685 cm⁻¹).

  • Aromatic C=C Stretches: Medium to strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

  • C-O Stretches: Strong bands in the 1300-1200 cm⁻¹ region are expected for the C-O stretching vibrations of the ester and phenol groups.

  • C-Br Stretch: A medium to strong band around 680 cm⁻¹ would confirm the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern gives valuable clues about the molecule's structure.

Experimental Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. A 10 µL aliquot of this solution is then diluted with 1 mL of the same solvent.[5]

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 100-500).

Predicted Mass Spectrum Data

The molecular formula is C₁₀H₉BrO₄. The exact mass is 271.9684 Da.[2][6] Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Therefore, all bromine-containing ions will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity.

m/z (predicted)IonRationale
272 / 274[C₁₀H₉BrO₄]⁺Molecular ion (M⁺) peak with characteristic 1:1 bromine isotope pattern.
241 / 243[M - OCH₃]⁺Loss of the methoxy radical from the ester.
193[M - Br]⁺Loss of a bromine radical.
151[M - COCH₂Br]⁺Cleavage of the bromoacetyl group (α-cleavage).
121[C₇H₅O₂]⁺Further fragmentation, potentially loss of CO from the m/z 151 fragment.
Proposed Fragmentation Pathway

G mol_ion [M]⁺˙ m/z 272/274 frag1 [M - OCH₃]⁺ m/z 241/243 mol_ion->frag1 - •OCH₃ frag2 [M - Br]⁺ m/z 193 mol_ion->frag2 - •Br frag3 [M - COCH₂Br]⁺ m/z 151 mol_ion->frag3 - •COCH₂Br frag4 [C₇H₅O₂]⁺ m/z 121 frag3->frag4 - CO

Caption: Proposed ESI-MS fragmentation of this compound.

The primary fragmentation pathways likely involve the loss of the methoxy radical from the ester, loss of the bromine radical, and α-cleavage at the ketone, resulting in the loss of the bromoacetyl radical. The resulting fragments can undergo further decomposition, providing a characteristic fingerprint for the molecule.

Conclusion

References

  • PubChem. This compound. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Available at: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

  • University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • University of Oxford, Department of Chemistry. Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

  • Chemistry LibreTexts. The 1H-NMR experiment. Available at: [Link]

  • UCLA, Department of Chemistry and Biochemistry. Table of Characteristic IR Absorptions. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

"Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate" chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: Structure, Bonding, and Synthetic Utility

Introduction

This compound is a polyfunctional aromatic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. As a derivative of salicylic acid, it incorporates several key reactive sites within a single molecular framework: a phenolic hydroxyl group, a methyl ester, and, most notably, an α-bromoacetyl moiety. This unique combination of functional groups makes it a highly versatile synthetic intermediate, particularly in the construction of heterocyclic systems and as a precursor for various pharmacologically active molecules.[1][2] This guide provides a comprehensive analysis of its chemical structure, bonding characteristics, synthesis, reactivity, and applications, tailored for scientists and professionals in drug development.

PART 1: Molecular Structure and Bonding Analysis

The chemical behavior and synthetic potential of this compound are direct consequences of its intricate molecular architecture. A detailed examination of its structure reveals the interplay between its constituent functional groups.

Core Functional Groups and Their Influence:

  • Salicylate Core: The molecule is built upon a methyl salicylate scaffold. The electron-donating phenolic hydroxyl group (-OH) and the electron-withdrawing methyl ester (-COOCH₃) and bromoacetyl (-COCH₂Br) groups are substituted on the benzene ring. The hydroxyl group activates the ring towards electrophilic substitution, while the acyl and ester groups are deactivating.

  • α-Haloketone Moiety: The bromoacetyl group is the molecule's primary center of reactivity. The presence of the electron-withdrawing carbonyl group significantly enhances the polarity of the adjacent carbon-bromine bond.[3] This induction makes the α-carbon highly electrophilic and exceptionally susceptible to nucleophilic attack, a characteristic feature of α-haloketones that drives their synthetic utility.[3][4]

  • Phenolic Hydroxyl Group: The acidic proton of the -OH group can participate in hydrogen bonding. Intramolecularly, it can form a hydrogen bond with the carbonyl oxygen of the adjacent methyl ester, a common feature in salicylate derivatives that influences their conformation and reactivity.

  • Methyl Ester Group: This group is a standard ester functionality, susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Structural Visualization:

The arrangement of these functional groups on the benzene ring dictates the molecule's overall properties and reactivity.

Caption: Chemical structure of this compound.

PART 2: Synthesis and Experimental Protocols

The preparation of this compound can be achieved through multiple synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Synthetic Strategy 1: Direct Bromination of an Acetyl Precursor

A prevalent and efficient method involves the α-bromination of Methyl 5-acetyl-2-hydroxybenzoate. This approach is advantageous as it avoids handling more hazardous reagents like liquid bromine directly in some protocols. The use of copper(II) bromide as a brominating agent offers a convenient alternative.[1]

Reaction Mechanism: The reaction likely proceeds through the enol form of the ketone. The ketone tautomerizes to its enol under the reaction conditions. This electron-rich enol then acts as a nucleophile, attacking the bromine source to form the α-brominated product.[5]

Synthesis_Pathway Start Methyl 5-acetyl-2-hydroxybenzoate Reagent Copper(II) Bromide (CuBr₂) CHCl₃/EtOAc, Reflux Start->Reagent Product This compound Reagent->Product α-Bromination

Caption: Synthetic pathway via bromination of the acetyl precursor.

Detailed Experimental Protocol:

This protocol is adapted from established literature procedures for the synthesis of this compound.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 5-acetyl-2-hydroxybenzoate (1.0 g, 5.1 mmol).

  • Solvent Addition: Dissolve the starting material in a mixture of chloroform (CHCl₃) and ethyl acetate (EtOAc) (40 mL total volume).

  • Reagent Addition: Add copper(II) bromide (2.4 g, 10.8 mmol) to the solution while stirring.

  • Reaction Execution: Gently heat the reaction mixture to reflux (approximately 40-50 °C) for 4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove the solid copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Add water (50 mL) and ethyl acetate (40 mL) and shake. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a dichloromethane and hexane solvent system to afford the final product as a white to off-white solid.[1]

Synthetic Strategy 2: Friedel-Crafts Acylation

An alternative pathway involves the direct Friedel-Crafts acylation of methyl salicylate using bromoacetyl chloride or bromoacetyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] This reaction introduces the bromoacetyl group directly onto the aromatic ring. The acylation occurs preferentially at the para position to the strongly activating hydroxyl group.[7][8]

PART 3: Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₀H₉BrO₄[1][9]
Molecular Weight 273.08 g/mol [1][9]
Appearance Off-White to Pale Brown Solid[1]
Melting Point 91-92 °C[1][10]
Solubility Slightly soluble in Chloroform and Methanol[1]
CAS Number 36256-45-8[1][9]

Spectroscopic Data Analysis:

The structure is unequivocally confirmed by a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals for each type of proton in the molecule. Based on literature data (400 MHz, CDCl₃), the following key resonances are observed:[1]

  • ~11.35 ppm (s, 1H): A sharp singlet corresponding to the acidic phenolic -OH proton, shifted significantly downfield due to strong intramolecular hydrogen bonding.

  • ~8.53 ppm (d, 1H): A doublet for the aromatic proton ortho to the bromoacetyl group.

  • ~8.12 ppm (dd, 1H): A doublet of doublets for the aromatic proton ortho to the methyl ester group.

  • ~7.08 ppm (d, 1H): A doublet for the aromatic proton meta to the bromoacetyl group.

  • ~4.41 ppm (s, 2H): A sharp singlet for the two methylene protons (-CH₂-) of the bromoacetyl group.

  • ~4.02 ppm (s, 3H): A sharp singlet for the three methyl protons (-CH₃) of the ester group.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of the key functional groups:

  • ~3200 cm⁻¹ (broad): O-H stretching vibration of the hydrogen-bonded phenolic group.[11]

  • ~1700-1730 cm⁻¹ (strong): C=O stretching of the methyl ester.[11]

  • ~1660-1680 cm⁻¹ (strong): C=O stretching of the aryl ketone.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.[12]

  • ~1200-1300 cm⁻¹: C-O stretching of the ester and phenol.

  • ~600-700 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS): Mass spectral analysis would show the parent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed with two peaks of nearly equal intensity at m/z 272 and 274, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Key fragmentation patterns would include the loss of the bromine atom and cleavage of the side chains.[13]

PART 4: Chemical Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the high reactivity of its α-bromoacetyl group.

Primary Reactivity: Nucleophilic Substitution

The α-carbon of the bromoacetyl moiety is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles.[14] This predictable reactivity makes it an invaluable building block for creating more complex molecules.[3]

  • With Amines: Reaction with primary or secondary amines leads to the formation of α-aminoketones, which are precursors to many biologically active compounds.

  • With Thioamides/Thioureas: Condensation with these sulfur-containing nucleophiles is a classic route for the synthesis of thiazole rings, a common scaffold in pharmaceuticals.[4]

  • With Phenols/Thiols: O- or S-alkylation occurs readily, allowing for the formation of ether or thioether linkages. For instance, reaction with o-hydroxy or o-mercapto anilines can be used to construct benzofuran or benzothiophene skeletons.[3]

Reactivity cluster_reactions Reactions with Nucleophiles Molecule This compound α-Carbon (Electrophilic) Phenolic OH Ester Amine R₂NH (Amines) Molecule:nuc->Amine Sₙ2 Thiol RSH (Thiols) Molecule:nuc->Thiol Sₙ2 Phenol ArOH (Phenols) Molecule:nuc->Phenol Sₙ2 Thiourea Thiourea Molecule:nuc->Thiourea Sₙ2 + Cyclization Product1 α-Aminoketone Amine->Product1 Product2 Thioether Thiol->Product2 Product3 Ether Phenol->Product3 Product4 Aminothiazole Thiourea->Product4

Caption: Key reactivity sites and their reactions with common nucleophiles.

Applications as a Synthetic Intermediate:

The compound's utility is demonstrated by its role as a key intermediate in the synthesis of diverse molecular targets.

  • Heterocyclic Synthesis: It is used in the preparation of benzofurans and carboxyarylindoles, which have been investigated as nonsteroidal anti-inflammatory agents.[1]

  • Pharmaceutical Impurity Synthesis: It is recognized as an impurity or intermediate in the synthesis of drugs like Labetalol, highlighting its relevance in pharmaceutical process chemistry and quality control.[1][9]

PART 5: Safety and Handling

As an α-haloketone, this compound is a reactive alkylating agent and should be handled with care.

  • Toxicity: It is considered a lachrymator (tear-producing agent) and is irritating to the skin, eyes, and respiratory system.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[1]

Conclusion

This compound is a pivotal molecule in synthetic chemistry. Its well-defined structure, characterized by a highly reactive α-haloketone electrophilic center, makes it an exceptionally valuable and versatile intermediate. The straightforward synthetic routes to its preparation, combined with the predictable reactivity of its bromoacetyl group in Sₙ2 reactions, provides chemists with a reliable tool for constructing complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. A thorough understanding of its bonding, properties, and reactivity is crucial for any researcher aiming to leverage its synthetic potential.

References

  • Al-Zaydi, K. M. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(9), 14696-14763. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. [Link]

  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

  • Google Patents. (1987).
  • ResearchGate. (n.d.). Aromatic acylation reaction using methyl salicylate as a leaving group. [Link]

  • Naidoo, K. J. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • YouTube. (2019). mechanism of alpha-halogenation of ketones. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... [Link]

  • NIST WebBook. (n.d.). 2-Bromo-5-methylbenzoic acid. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

  • Google Patents. (2012). CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.
  • NCBI. (2012). Methyl 5-(2-bromoacetyl)-2-propoxybenzoate. [Link]

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An In-depth Technical Guide to Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate (CAS No. 36256-45-8), a versatile bifunctional reagent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical reactivity, and applications as a key building block in medicinal chemistry.

Introduction: A Versatile Building Block

This compound is a valuable intermediate in organic synthesis, primarily due to its dual reactive sites: a potent electrophilic α-carbon adjacent to the ketone and a phenolic hydroxyl group. This unique combination allows for a wide range of chemical transformations, making it a sought-after precursor for the synthesis of various heterocyclic compounds, including benzofurans and indoles, many of which exhibit significant biological activity.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 36256-45-8
Molecular Formula C₁₀H₉BrO₄
Molecular Weight 273.08 g/mol
Appearance White to yellow-white solid
Melting Point 91-92 °C
Solubility Very slightly soluble in water (0.33 g/L at 25 °C)
IUPAC Name This compound

Sources:[3][4][5][6]

Synthesis and Purification: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves the α-bromination of its precursor, Methyl 5-acetyl-2-hydroxybenzoate. The following protocol is a robust and scalable method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate

  • Copper(II) bromide (CuBr₂)

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-acetyl-2-hydroxybenzoate (1.0 g, 5.1 mmol) in a mixture of chloroform and ethyl acetate (40 mL).

  • Addition of Brominating Agent: To the stirred solution, add copper(II) bromide (2.4 g, 10.8 mmol). The use of CuBr₂ is advantageous as it is a solid and easier to handle than liquid bromine, reducing potential hazards.

  • Reaction: Gently reflux the reaction mixture at 40-50 °C for 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts. Transfer the filtrate to a separatory funnel and add water (50 mL) and ethyl acetate (40 mL).

  • Extraction: Separate the organic layer. The aqueous layer is then further extracted with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine all the ethyl acetate extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow-white solid.

  • Purification: Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to afford this compound as a white solid (yield: ~85%).[1]

G cluster_synthesis Synthesis Workflow cluster_workup Workup & Purification A 1. Dissolve Methyl 5-acetyl-2-hydroxybenzoate in CHCl3/EtOAc B 2. Add Copper(II) Bromide A->B C 3. Reflux at 40-50 °C for 4h (Monitor by TLC) B->C D 4. Filter and Extract with EtOAc and Water C->D E 5. Dry Organic Layer (Anhydrous MgSO4) D->E F 6. Concentrate Under Reduced Pressure E->F G 7. Recrystallize from Dichloromethane/Hexane F->G H Pure Product G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

Chemical Reactivity: The Dual Nature of α-Haloketones

The reactivity of this compound is dominated by the α-haloketone moiety. This functional group possesses two electrophilic centers: the α-carbon and the carbonyl carbon, making it a versatile precursor for various chemical transformations.[1]

The primary mode of reactivity is nucleophilic substitution at the α-carbon, which is highly activated by the adjacent electron-withdrawing carbonyl group. This makes the compound a potent alkylating agent, readily undergoing Sₙ2 reactions with a wide range of nucleophiles.[4]

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.

Synthesis of Benzofurans

One of the most significant applications of this compound is in the synthesis of substituted benzofurans, a class of heterocyclic compounds with diverse pharmacological properties, including anticancer and anti-inflammatory activities.[7][8] The synthesis typically proceeds via an intramolecular cyclization reaction.

Caption: General reaction scheme for the synthesis of benzofurans.

Precursor for Nonsteroidal Anti-inflammatory Agents (NSAIDs)

This compound is also utilized in the synthesis of carboxyarylindoles and other related heterocyclic systems that have been investigated as potential nonsteroidal anti-inflammatory agents.[1]

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic techniques, with ¹H NMR being particularly informative.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 11.35 (s, 1H): Phenolic hydroxyl proton, deshielded due to intramolecular hydrogen bonding with the adjacent ester carbonyl.

  • 8.53 (d, J = 2.3 Hz, 1H): Aromatic proton ortho to the bromoacetyl group.

  • 8.12 (dd, J = 8.8, 2.2 Hz, 1H): Aromatic proton meta to the bromoacetyl group and ortho to the ester.

  • 7.08 (d, J = 8.8 Hz, 1H): Aromatic proton meta to the ester group.

  • 4.41 (s, 2H): Methylene protons of the bromoacetyl group.

  • 4.02 (s, 3H): Methyl protons of the ester group.

Source:[1]

Safety and Handling

As with all α-haloketones, this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis, coupled with its dual reactivity, provides a convenient entry point for the construction of complex molecular architectures, particularly medicinally relevant heterocyclic compounds. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and drug development.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • Dalton Research Molecules. (n.d.). This compound | CAS 36256-45-8. Retrieved from [Link]

  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. [Link]

  • Google Patents. (n.d.). CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.
  • Google Patents. (n.d.). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.
  • Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583. [Link]

Sources

"Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

Abstract

This compound is a key chemical intermediate, distinguished by its bifunctional nature, incorporating both a salicylic acid moiety and a reactive α-bromo ketone. This structure renders it a valuable precursor in the synthesis of a variety of heterocyclic compounds, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and discusses its applications as a building block in drug discovery and development. The content herein is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering field-proven insights into its handling and utility.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound. Its core structure is derived from salicylic acid, featuring a methyl ester and a bromoacetyl group at positions 1 and 5, respectively, relative to the hydroxyl group. The presence of the α-bromo ketone functional group makes it a potent alkylating agent, which is the primary basis for its synthetic utility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₉BrO₄[1][2][3]
Molecular Weight 273.08 g/mol [1][2][4]
CAS Number 36256-45-8[1][2][5]
IUPAC Name This compound[1]
Synonyms 5-(Bromoacetyl)salicylic acid methyl ester, Methyl 5-(bromoacetyl)salicylate, 3-Carbomethoxy-4-hydroxy-α-bromoacetophenone[1][4][6]
Appearance White to yellow-white solid[6]
Melting Point 91-92 °C[7]
Solubility Very slightly soluble in water (0.33 g/L at 25 °C, calculated)[4]
Density ~1.601 g/cm³ (Predicted)[7]

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the selective α-bromination of its precursor, methyl 5-acetyl-2-hydroxybenzoate. This reaction leverages the reactivity of the methyl ketone while preserving the integrity of the aromatic ring and ester functionalities.

Synthetic Pathway Overview

The conversion is typically achieved using a suitable brominating agent in an appropriate solvent system. One established method employs copper(II) bromide (CuBr₂) as the bromine source.[6] Another reported method uses dioxane dibromide.[6] The CuBr₂ method is often preferred for its milder conditions and operational simplicity.

The reaction proceeds via the enol or enolate form of the ketone. The phenolic hydroxyl group is weakly acidic, but the acetyl group's α-protons are sufficiently acidic to be removed under gentle heating, facilitating the electrophilic attack by bromine.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material: Methyl 5-acetyl-2-hydroxybenzoate Reaction Reaction Step: Reflux at 40-50°C (4h) (α-Bromination) Start->Reaction Dissolve in Solvent Reagents Reagents: - Copper(II) Bromide (CuBr₂) - Chloroform/Ethyl Acetate (Solvent) Reagents->Reaction Add Monitoring In-Process Control: Thin Layer Chromatography (TLC Monitoring) Reaction->Monitoring Monitor Completion Workup Aqueous Workup: - Filtration (removes CuBr) - Extraction with EtOAc - Water Wash Reaction->Workup Upon Completion Purification Purification: - Dry with MgSO₄ - Concentrate under reduced pressure - Recrystallization (DCM/Hexane) Workup->Purification Product Final Product: Methyl 5-(2-bromoacetyl)- 2-hydroxybenzoate Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecular architectures. Its bromoacetyl group is a powerful electrophile, readily reacting with various nucleophiles (e.g., amines, thiols) to form new carbon-heteroatom bonds.

This reactivity is particularly exploited in the synthesis of heterocyclic compounds. For instance, it is a documented precursor for creating carboxyarylindoles and benzofurans, classes of compounds investigated for their potential as nonsteroidal anti-inflammatory agents (NSAIDs).[6] The synthesis typically involves a condensation reaction between the α-bromo ketone of this molecule and a suitable nucleophilic partner, followed by an intramolecular cyclization step to form the heterocyclic ring system.

Experimental Protocol: Synthesis via CuBr₂ Bromination

This protocol details the synthesis of this compound from methyl 5-acetyl-2-hydroxybenzoate.

Materials and Reagents
  • Methyl 5-acetyl-2-hydroxybenzoate

  • Copper(II) Bromide (CuBr₂)

  • Ethyl Acetate (EtOAc), reagent grade

  • Chloroform (CHCl₃), reagent grade

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM), reagent grade

  • Hexane, reagent grade

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

  • Stirring and heating apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in a mixture of chloroform and ethyl acetate.[6]

    • Causality Note: A mixed solvent system is used to ensure the solubility of both the starting material and the copper(II) bromide reagent.

  • Addition of Brominating Agent : Add copper(II) bromide (approx. 2.1 eq) to the stirred solution.[6]

    • Causality Note: CuBr₂ serves as the source of electrophilic bromine. An excess is used to drive the reaction to completion.

  • Reaction Execution : Gently reflux the mixture at 40-50 °C for approximately 4 hours.[6]

  • Monitoring : Monitor the reaction's progress by TLC. A sample of the reaction mixture can be spotted against the starting material to check for its consumption.

    • Self-Validation: This step is critical to prevent the formation of over-brominated or other side products by stopping the reaction once the starting material is consumed.

  • Initial Workup - Filtration : Upon completion, cool the reaction mixture to room temperature and filter it to remove the insoluble copper(I) bromide byproduct and any unreacted CuBr₂.[6]

  • Extraction : Transfer the filtrate to a separatory funnel. Add deionized water and ethyl acetate, then shake vigorously. Allow the layers to separate.[6]

  • Separation : Collect the organic (ethyl acetate) layer. Re-extract the aqueous layer twice more with ethyl acetate to ensure complete recovery of the product.[6]

    • Causality Note: The product is significantly more soluble in the organic solvent. Multiple extractions maximize the yield.

  • Drying and Concentration : Combine all organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a yellow-white solid.[6]

  • Purification : Purify the crude solid by recrystallization from a dichloromethane/hexane solvent system to afford the pure this compound as a white solid.[6]

    • Self-Validation: Recrystallization is a robust method for purifying solid compounds, removing impurities and resulting in a product with a sharp melting point, which can be checked against the literature value. The final product's identity and purity should be confirmed by analytical methods such as ¹H NMR spectroscopy.[6]

Conclusion

This compound is a high-value synthetic intermediate with well-defined properties and reactivity. Its straightforward synthesis and the presence of a reactive electrophilic site make it an essential tool for medicinal chemists engaged in the development of novel therapeutics, particularly heterocyclic anti-inflammatory agents. The protocols and data presented in this guide offer a validated framework for the synthesis, handling, and application of this versatile compound in a research setting.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Protheragen. This compound. [Link]

  • LookChem. CAS No.36256-45-8, Benzoic acid, 5-(2-bromoacetyl). [Link]

  • Dalton Research Molecules. This compound | CAS 36256-45-8. [Link]

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A Comprehensive Technical Guide to the Synthesis of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: Starting Materials, Precursors, and Strategic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

This compound, a key building block in medicinal chemistry, serves as a crucial precursor for a variety of pharmacologically active molecules. Its bifunctional nature, featuring a reactive α-bromo ketone and a salicylic acid ester moiety, allows for diverse synthetic transformations, making it an invaluable intermediate in the development of novel therapeutics. Notably, it is a documented impurity and intermediate in the synthesis of drugs like Labetalol.[1] This guide provides an in-depth analysis of the primary synthetic routes to this compound, offering a comparative perspective to aid researchers in selecting the optimal strategy for their specific needs.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be primarily achieved through two distinct strategic approaches: a traditional two-step synthesis involving a Friedel-Crafts acylation followed by bromination, and a more direct one-step Friedel-Crafts acylation with a bromoacetylating agent. The choice between these routes is often dictated by factors such as starting material availability, desired purity, scalability, and safety considerations.

FeatureRoute 1: Two-Step SynthesisRoute 2: One-Step Synthesis
Starting Materials Methyl salicylate, Acetyl chlorideMethyl salicylate, Bromoacetyl halide
Key Intermediates Methyl 5-acetyl-2-hydroxybenzoateNone
Overall Yield Generally highVariable, can be high under optimized conditions
Purity Often higher due to intermediate purificationMay require more rigorous purification
Process Control More controlled, stepwise processMore direct, but potentially less controlled
Safety Concerns Handling of acetyl chloride and bromine sourceHandling of highly reactive and lachrymatory bromoacetyl halides

Route 1: The Two-Step Synthetic Approach

This classic and widely employed method involves the initial synthesis of the key precursor, Methyl 5-acetyl-2-hydroxybenzoate, followed by its selective bromination at the α-position of the acetyl group.

Step 1: Friedel-Crafts Acylation of Methyl Salicylate

The first step is a Friedel-Crafts acylation, a cornerstone of aromatic chemistry, to introduce an acetyl group onto the methyl salicylate backbone.[2][3][4]

The reaction is typically carried out using acetyl chloride as the acylating agent and a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates with the acetyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of methyl salicylate. The hydroxyl and methoxycarbonyl groups of methyl salicylate are ortho-, para-directing, leading to acylation at the position para to the hydroxyl group.

Experimental Protocol: Synthesis of Methyl 5-acetyl-2-hydroxybenzoate

Materials:

  • Methyl salicylate

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Methylene chloride (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride in methylene chloride and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of acetyl chloride in methylene chloride to the cooled suspension while maintaining the temperature below 5°C.

  • To this mixture, add a solution of methyl salicylate in methylene chloride dropwise over a period of 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Methyl 5-acetyl-2-hydroxybenzoate by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Bromination of Methyl 5-acetyl-2-hydroxybenzoate

The second step involves the selective bromination of the methyl ketone intermediate to yield the final product.

The α-bromination of ketones can be achieved using various brominating agents. A common and effective method utilizes copper(II) bromide (CuBr₂), which serves as both a source of bromine and a Lewis acid catalyst. The reaction is believed to proceed through an enol or enolate intermediate, which then attacks the bromine.

Experimental Protocol: Synthesis of this compound[5]

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate

  • Copper(II) bromide (CuBr₂)

  • Ethyl acetate

  • Chloroform

  • Dichloromethane

  • Hexane

Procedure:

  • Dissolve Methyl 5-acetyl-2-hydroxybenzoate in a mixture of chloroform and ethyl acetate.[5]

  • Add copper(II) bromide to the solution and reflux the mixture at 40-50°C for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.[5]

  • Wash the filtrate with water. Separate the organic layer and extract the aqueous layer with ethyl acetate.[5]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow-white solid.[5]

  • Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to afford this compound as a white solid with a reported yield of approximately 85% and purity of 95%.[5]

Diagram of the Two-Step Synthetic Route:

Two_Step_Synthesis methyl_salicylate Methyl Salicylate intermediate Methyl 5-acetyl-2-hydroxybenzoate methyl_salicylate->intermediate Friedel-Crafts Acylation acetyl_chloride Acetyl Chloride acetyl_chloride->intermediate AlCl3 AlCl₃ (Lewis Acid) AlCl3->intermediate final_product This compound intermediate->final_product Bromination cupric_bromide CuBr₂ cupric_bromide->final_product

Caption: Workflow for the two-step synthesis of this compound.

Route 2: The One-Step Direct Acylation Approach

This route offers a more streamlined synthesis by directly acylating methyl salicylate with a bromoacetyl halide in a single Friedel-Crafts reaction.

This approach, while more atom-economical, requires careful control of reaction conditions to prevent side reactions. The use of highly reactive bromoacetyl halides, such as bromoacetyl chloride or bromoacetyl bromide, in conjunction with a Lewis acid catalyst like aluminum chloride, generates the bromoacylium ion in situ. This potent electrophile then reacts with methyl salicylate.

Experimental Protocol: One-Step Synthesis of this compound[6]

Materials:

  • Methyl salicylate ("wintergreen oil")

  • 2-Bromoacetyl bromide or 2-Bromoacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or other Lewis acid (e.g., Boron trifluoride etherate)

  • Anhydrous organic solvent (e.g., methylene chloride)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, suspend the Lewis acid (e.g., aluminum chloride) in the anhydrous organic solvent.[6]

  • Add the 2-bromoacetyl halide to the suspension and stir.[6]

  • Slowly add methyl salicylate to the reaction mixture.[6]

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[6]

  • After completion, cool the reaction and quench by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.[6]

  • Perform a standard aqueous workup, including extraction with an organic solvent, washing, drying, and concentration under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Diagram of the One-Step Synthetic Route:

One_Step_Synthesis methyl_salicylate Methyl Salicylate final_product This compound methyl_salicylate->final_product Direct Friedel-Crafts Acylation bromoacetyl_halide Bromoacetyl Halide bromoacetyl_halide->final_product lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->final_product

Caption: Workflow for the one-step synthesis of this compound.

Field-Proven Insights and Trustworthiness

  • Route 1 (Two-Step Synthesis): This is often the preferred method in research and development due to its reliability and the ability to isolate and purify the intermediate, Methyl 5-acetyl-2-hydroxybenzoate. This ensures a higher purity of the final product, which is critical in pharmaceutical applications. The stepwise nature of this route allows for better control over the reaction and easier troubleshooting.

  • Route 2 (One-Step Synthesis): While seemingly more efficient, this route can be more challenging to control. The bromoacetyl halides are highly reactive and lachrymatory, requiring stringent handling precautions.[7][8] Over-acylation or side reactions on the salicylate ring can occur if the reaction conditions are not carefully optimized. However, for large-scale industrial production where process simplification is a key driver, this route can be advantageous if a robust and reproducible protocol is established.

Purification and Characterization

The final product, this compound, is typically a white to off-white or pale brown solid.[5] Recrystallization from a solvent mixture like dichloromethane/hexane is an effective method for purification.[5]

Characterization can be performed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum provides a definitive structural confirmation. Expected signals include a singlet for the hydroxyl proton, aromatic protons with characteristic splitting patterns, a singlet for the bromoacetyl methylene protons, and a singlet for the methyl ester protons.[5]

  • Melting Point: A sharp melting point is indicative of high purity.

  • Mass Spectrometry: Confirms the molecular weight of the compound.

Safety Considerations

  • Bromoacetyl halides are highly corrosive, toxic, and lachrymatory. They should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

  • Aluminum chloride is a water-reactive and corrosive solid. It should be handled in a dry environment, and its reaction with water or protic solvents is highly exothermic.[9][10] Appropriate PPE is essential.

  • Friedel-Crafts reactions can be exothermic and should be performed with adequate cooling and slow addition of reagents.

Conclusion

The synthesis of this compound is a well-established process with two primary routes available to the synthetic chemist. The two-step approach offers greater control and typically yields a purer product, making it ideal for research and pharmaceutical development. The one-step direct acylation, while more direct, requires careful optimization and stringent safety measures but may be suitable for large-scale production. A thorough understanding of the underlying reaction mechanisms, careful execution of the experimental protocols, and adherence to safety guidelines are paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Puerto Rico at Mayagüez. (2019, May 27). Aluminium chloride SAFETY DATA SHEET. Retrieved from [Link]

  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Nagao, K., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5981. [Link]

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  • Protheragen. (n.d.). This compound. Retrieved from [Link]

  • Newman, M. S., & Pinkus, A. G. (1954). The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. Journal of the American Chemical Society, 76(12), 3246-3247. [Link]

  • Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618. [Link]

  • Godlewska, S., et al. (2012). Bromidotetrakis(1H-2-ethyl-5-methylimidazole-κN3)copper(II) bromide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), m83–m84. [Link]

  • U.S. Patent No. US7053251B2. (2006). Bromination of hydroxyaromatic compounds.
  • SciSpace. (2011). Synthesis method of high-purity methyl 5-hydroxy-2-methyl benzoate. Retrieved from [Link]

  • Chinese Patent No. CN102557947A. (2012). Method for preparing 5-bromoacetylsalicylic acid methyl ester.

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Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: A Strategic Scaffold for Covalent Inhibitors and Its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate is a unique chemical entity poised at the intersection of established pharmacology and modern drug design. Its structure marries two powerful pharmacophores: a salicylate core, reminiscent of classical non-steroidal anti-inflammatory drugs (NSAIDs), and a highly reactive bromoacetyl "warhead." This combination strongly suggests its potential as a covalent inhibitor, capable of forming permanent bonds with therapeutic targets. This technical guide explores the theoretical framework and experimental pathways for investigating the potential biological activities of this compound. We hypothesize three primary avenues of action: anti-inflammatory, anticancer, and antimicrobial activities. For each area, we delineate the likely mechanisms of action, propose detailed experimental workflows for validation, and provide robust, step-by-step protocols for key assays. This document serves as a comprehensive roadmap for researchers aiming to unlock the therapeutic potential of this compound.

Introduction to this compound (MBHB)

This compound, hereafter referred to as MBHB, is a derivative of salicylic acid. While direct and extensive biological data on MBHB is limited, a thorough analysis of its structural components allows for the formulation of strong, testable hypotheses regarding its bioactivity.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of MBHB is the foundation for any experimental design, influencing solubility, storage, and handling.

PropertyValueReference
CAS Number 36256-45-8[1]
Molecular Formula C₁₀H₉BrO₄[1]
Molecular Weight 273.08 g/mol [1]
Appearance Off-White to Pale Brown Solid[2]
Melting Point 91-92 °C[2]
Synonyms Methyl 5-(bromoacetyl)salicylate, 5-(Bromoacetyl)salicylic acid methyl ester[2]
Synthesis Overview

The accessibility of a compound is a critical factor in its research and development. MBHB can be synthesized through a straightforward bromination reaction from a readily available precursor, methyl 5-acetyl-2-hydroxybenzoate.[2] This efficient synthesis makes it an attractive candidate for further investigation and derivatization.

G start Methyl 5-acetyl-2-hydroxybenzoate reagent Brominating Agent (e.g., Copper (II) Bromide) start->reagent Reaction in appropriate solvent product This compound (MBHB) reagent->product

Caption: General synthesis workflow for MBHB.

The Rationale for Investigation: Analyzing the Pharmacophores

The predictive power of medicinal chemistry lies in deconstructing a molecule into its core functional units, or pharmacophores, and understanding their individual contributions to biological activity.

  • The Salicylate Backbone: A Legacy of Anti-inflammatory Action: The 2-hydroxybenzoic acid core is the defining feature of salicylates, a class of drugs renowned for their anti-inflammatory, analgesic, and antipyretic properties.[3][4] The primary mechanism for many salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[5] This structural heritage makes a compelling case for investigating MBHB as a potential anti-inflammatory agent.

  • The Bromoacetyl Moiety: A Reactive "Warhead" for Covalent Inhibition: The 2-bromoacetyl group is an α-haloketone, a class of electrophilic functional groups known to act as irreversible inhibitors of enzymes.[6] This "warhead" can form a stable covalent bond with nucleophilic amino acid residues (such as cysteine, histidine, or serine) within the active site of a target protein. This mode of action can lead to highly potent and durable target inhibition, a desirable characteristic in many therapeutic contexts.

Hypothesized Biological Activity I: Anti-Inflammatory Potential

The fusion of the salicylate core with a covalent warhead provides a strong rationale for MBHB's potential as a potent anti-inflammatory agent.

Mechanism of Action Hypothesis: Covalent Inhibition of Inflammatory Enzymes

Our primary hypothesis is that MBHB acts as an irreversible inhibitor of COX-1 and COX-2. While traditional NSAIDs like aspirin acetylate a serine residue in the COX active site, the bromoacetyl group of MBHB is poised to form a covalent bond with a different nucleophilic residue in or near the active site, leading to permanent inactivation of the enzyme. Furthermore, other key proteins in inflammatory signaling, such as kinases within the NF-κB pathway, often contain reactive cysteine residues and represent plausible secondary targets.[7] A related brominated compound has demonstrated the ability to regulate TLR/NF-κB pathways.[7]

Proposed Signaling Pathway

The diagram below illustrates the canonical arachidonic acid pathway and the hypothesized point of intervention for MBHB.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation MBHB MBHB MBHB->COX Covalent Inhibition

Caption: MBHB's hypothesized inhibition of the COX pathway.

Experimental Workflow for Validation

A tiered approach, starting from isolated enzymes and progressing to cellular models, provides a robust method for validating the anti-inflammatory hypothesis.

G start Hypothesis: MBHB is an Anti-inflammatory Agent step1 In Vitro Enzyme Assay (Protocol 2.3.1) Target: COX-1 & COX-2 start->step1 step2 Cellular Assay (Protocol 2.3.2) Model: LPS-Stimulated Macrophages step1->step2 If active step3 Measure Inflammatory Markers (NO, PGE2, TNF-α, IL-6) step2->step3 end Conclusion: Validate Anti-inflammatory Activity and COX Inhibition step3->end

Caption: Workflow for validating anti-inflammatory activity.

  • Principle: This assay measures the ability of MBHB to inhibit the peroxidase activity of purified ovine COX-1 and human recombinant COX-2. The peroxidase activity is quantified by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically.

  • Methodology:

    • Prepare a stock solution of MBHB in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).

    • In a 96-well plate, add assay buffer, heme, and either purified COX-1 or COX-2 enzyme to appropriate wells.

    • Add diluted MBHB or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) to the wells. Include a DMSO vehicle control.

    • Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for covalent modification.

    • Initiate the reaction by adding arachidonic acid (substrate) and TMPD (colorimetric probe).

    • Immediately measure the absorbance at 590 nm over time using a microplate reader.

    • Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2.

Hypothesized Biological Activity II: Anticancer Potential

The ability of the bromoacetyl group to covalently modify proteins makes MBHB a candidate for an anticancer agent, as many oncogenic pathways are driven by enzymes susceptible to such inhibition. Bromophenol and chalcone derivatives have shown promise as anticancer agents.[8][9]

Mechanism of Action Hypothesis: Irreversible Targeting of Oncogenic Proteins

The hypothesis is that MBHB induces cancer cell death by covalently inhibiting proteins essential for proliferation and survival. Potential targets include:

  • Kinases: Many kinases have conserved cysteine residues in their active sites that can be targeted by electrophiles.

  • Apoptosis Regulators: Proteins in the apoptosis pathway, such as caspases or members of the Bcl-2 family, could be targets.

  • Transcription Factors: Key transcription factors with reactive cysteines could be irreversibly inhibited.

The primary outcome of this inhibition is expected to be the induction of programmed cell death, or apoptosis.

Experimental Workflow for Validation

A logical progression from general cytotoxicity to specific mechanisms of cell death is essential.

G start Hypothesis: MBHB has Anticancer Activity step1 Cytotoxicity Screening (MTT) (Protocol 3.2.1) Panel of Cancer Cell Lines start->step1 step2 Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) (Protocol 3.2.2) step1->step2 If cytotoxic step3 Mechanistic Assay (Caspase-3/7 Activity) (Protocol 3.2.3) step2->step3 If apoptosis is induced end Conclusion: Validate Cytotoxicity via Apoptosis Induction step3->end

Caption: Workflow for validating anticancer activity.

  • Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of MBHB for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

  • Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

  • Methodology:

    • Treat cells with MBHB at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells immediately using a flow cytometer.

    • Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

Hypothesized Biological Activity III: Antimicrobial Potential

The salicylate moiety itself has antimicrobial properties, and the addition of a reactive bromoacetyl group could enhance this activity by targeting essential microbial enzymes.[3][13] Derivatives of salicylic acid and other brominated aromatic compounds have shown significant activity against various microbes.[14][15][16]

Mechanism of Action Hypothesis: Disruption of Essential Bacterial/Fungal Enzymes

MBHB may exert antimicrobial effects by covalently inactivating enzymes crucial for microbial viability, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. This irreversible inhibition could lead to potent bactericidal or fungicidal effects.

Experimental Workflow for Validation

The standard for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

  • Methodology:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of MBHB in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

    • Add the microbial inoculum to each well containing the diluted compound.

    • Include a positive control (microbes in broth, no compound) and a negative control (broth only). A known antibiotic (e.g., ampicillin) should be used as a reference.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of MBHB at which no visible growth is observed.

Discussion and Future Directions

This compound is a strategically designed molecule with significant, albeit largely unexplored, therapeutic potential. The structural combination of a salicylate core and a bromoacetyl warhead provides a strong, rational basis for investigating its efficacy as an anti-inflammatory, anticancer, and antimicrobial agent.

The key challenge and opportunity with MBHB lies in the balance between reactivity and selectivity. The bromoacetyl group is a potent tool for achieving irreversible inhibition, but its high reactivity can lead to off-target effects and potential toxicity. Future research should focus on:

  • Target Identification: Employing advanced techniques like activity-based protein profiling (ABPP) to identify the specific cellular proteins that MBHB covalently modifies.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of MBHB analogs to optimize potency and selectivity. This could involve modifying the halogen (e.g., chloroacetyl for reduced reactivity), altering the salicylate substitution pattern, or changing the ester group.

  • In Vivo Evaluation: Progressing the most promising compounds into preclinical animal models relevant to inflammation, cancer, or infection to assess efficacy and safety.

References

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  • Rojas-Barrer, D., et al. (2024). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. [Link]

  • Tran, P. H., et al. (2019). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. MDPI. [Link]

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An In-depth Technical Guide to Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, a derivative of salicylic acid, is a pivotal intermediate in organic synthesis, particularly in the realm of medicinal chemistry. While not a household name itself, this compound serves as a critical building block for a variety of biologically active molecules, including nonsteroidal anti-inflammatory agents (NSAIDs) and cardiovascular drugs. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a focus on the underlying chemical principles and practical experimental details.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 36256-45-8[1][2]
Molecular Formula C₁₀H₉BrO₄[1][2]
Molecular Weight 273.08 g/mol [1][2]
Melting Point 91-92 °C[3]
Appearance Off-white to pale brown solid[3]
Solubility Slightly soluble in chloroform and methanol[3]
Synonyms Methyl 5-(bromoacetyl)salicylate, 3-Carbomethoxy-4-hydroxy-α-bromoacetophenone, Labetalol Impurity 8[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its precursor, Methyl 5-acetyl-2-hydroxybenzoate. Two primary methods have been reported, each with its own set of advantages and considerations.

Method 1: Bromination using Copper(II) Bromide

This method is a widely used and effective approach for the α-bromination of ketones.

Reaction Scheme:

Synthesis_CuBr2 start Methyl 5-acetyl-2-hydroxybenzoate reagent CuBr₂ CHCl₃/EtOAc start->reagent product This compound reagent->product caption Synthesis via Copper(II) Bromide. Synthesis_DioxaneDibromide start Methyl 5-acetyl-2-hydroxybenzoate reagent Dioxane Dibromide Dioxane/Ethyl Ether start->reagent product This compound reagent->product caption Synthesis via Dioxane Dibromide. Benzofuran_Synthesis start Substituted Phenol intermediate This compound start->intermediate Reaction Conditions (e.g., Base) product Substituted Benzofuran Derivative intermediate->product Intramolecular Cyclization caption General pathway for Benzofuran synthesis. Medroxalol_Synthesis cluster_start Starting Materials start1 Methyl 5-(bromoacetyl)salicylate condensation Condensation start1->condensation start2 1-(3,4-methylenedioxyphenyl)-3-(N-benzylamino)butane start2->condensation intermediate Methyl 5-[[4-(3,4-methylenedioxyphenyl)-N-benzyl-2-butylamino]acetyl]salicylate condensation->intermediate hydrogenolysis Hydrogenolysis & Ammonolysis intermediate->hydrogenolysis product Medroxalol hydrogenolysis->product caption Workflow for Medroxalol synthesis.

Sources

Methodological & Application

Application Note & Protocols: The Strategic Use of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. The salicylic acid moiety is a classic pharmacophore in this class, famously represented by aspirin. Modern drug discovery efforts seek to enhance efficacy and improve safety profiles by incorporating privileged heterocyclic scaffolds. This guide details the synthesis of novel anti-inflammatory agents by leveraging the unique reactivity of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate . This key intermediate, an α-haloketone derivative of salicylic acid, serves as a powerful building block for constructing thiazole-containing compounds via the Hantzsch thiazole synthesis. Thiazole derivatives are of significant interest due to their broad spectrum of biological activities, including potent anti-inflammatory, analgesic, and antimicrobial properties[1][2]. This document provides the scientific rationale, a detailed step-by-step protocol for the synthesis of Methyl 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzoate , and workflows for process validation and characterization.

Introduction: The Rationale for Thiazole-Salicylate Hybrids

The therapeutic efficacy of traditional NSAIDs is often accompanied by gastrointestinal side effects due to the inhibition of the COX-1 isoform. A primary goal in modern NSAID development is to create molecules with higher selectivity for the inducible COX-2 isoform, which is more directly associated with inflammation, or to develop compounds with entirely new mechanisms of action.

The strategy outlined herein involves the molecular hybridization of two key pharmacophores:

  • Salicylic Acid Core: Provides the foundational structure for COX inhibition.

  • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, known to be a "privileged structure" in medicinal chemistry. Thiazole derivatives exhibit a wide array of pharmacological activities, and their incorporation can modulate the physicochemical properties of the parent molecule, potentially enhancing its binding affinity to target enzymes and improving its overall therapeutic index[1][3].

This compound is the ideal starting material for this strategy. The salicylic acid backbone is pre-functionalized with a highly reactive α-bromoacetyl group, which is poised for cyclocondensation reactions. The Hantzsch thiazole synthesis, a classic and reliable method, involves the reaction of an α-haloketone with a thioamide to yield a thiazole ring[4]. By reacting our key intermediate with thiourea, we can efficiently generate a 2-aminothiazole derivative directly attached to the salicylate framework, creating a novel molecular entity for anti-inflammatory screening.

Core Synthetic Pathway: The Hantzsch Thiazole Synthesis

The cornerstone of this protocol is the Hantzsch thiazole synthesis, first described in 1887[2]. The reaction proceeds via a cyclocondensation mechanism between our α-haloketone (this compound) and a thioamide (thiourea).

Mechanism Overview:

  • Nucleophilic Attack (SN2): The sulfur atom of the thioamide, being an excellent nucleophile, attacks the α-carbon of the ketone, displacing the bromide ion.

  • Tautomerization & Cyclization: Following tautomerization, the imine nitrogen performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: A subsequent dehydration step results in the formation of the stable, aromatic thiazole ring.

This reaction is known for being robust, high-yielding, and relatively simple to perform[4].

Hantzsch_Mechanism Fig. 1: Hantzsch Thiazole Synthesis Mechanism Start This compound + Thiourea Intermediate1 S-Alkylation Intermediate (SN2 Product) Start->Intermediate1  Nucleophilic Attack (SN2) Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2  Intramolecular  Cyclization Product Methyl 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzoate Intermediate2->Product  Dehydration

Fig. 1: Hantzsch Thiazole Synthesis Mechanism

Detailed Experimental Protocols

This section provides two essential protocols: the preparation of the key α-haloketone intermediate and its subsequent conversion to the target thiazole derivative.

Protocol 3.1: Synthesis of this compound (Intermediate)

This protocol describes the α-bromination of a precursor ketone.

  • Rationale: The synthesis begins with the bromination of Methyl 5-acetyl-2-hydroxybenzoate. Copper(II) bromide is an effective and relatively mild brominating agent for α-positions of ketones. The reaction proceeds via an enol or enolate intermediate.

ReagentMolar Mass ( g/mol )Moles (mmol)Eq.Amount
Methyl 5-acetyl-2-hydroxybenzoate194.185.151.01.0 g
Copper(II) Bromide (CuBr₂)223.3510.82.12.41 g
Chloroform/Ethyl Acetate (1:1)---40 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-acetyl-2-hydroxybenzoate (1.0 g, 5.15 mmol).

  • Add the Chloroform/Ethyl Acetate solvent mixture (40 mL) and stir until the starting material is fully dissolved.

  • Add Copper(II) Bromide (2.41 g, 10.8 mmol) to the solution. The mixture will turn dark.

  • Heat the reaction mixture to a gentle reflux (approximately 45-55 °C) and maintain for 4-6 hours.

  • Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product spot should appear at a higher Rf value than the starting material.

  • Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper salts.

  • Transfer the filtrate to a separatory funnel. Wash with water (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from a dichloromethane/hexane solvent system to afford this compound as a white to pale-yellow solid. Expected yield: ~85%.

Protocol 3.2: Synthesis of Methyl 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzoate (Final Product)

This protocol details the Hantzsch cyclocondensation reaction.

  • Rationale: The α-haloketone intermediate is reacted with thiourea in an alcohol solvent. The reaction is typically heated to drive the condensation and dehydration steps. Anhydrous conditions are preferred initially, and the final product is often precipitated by neutralizing the reaction mixture, as the hydrobromide salt of the aminothiazole is often soluble in the reaction medium.

ReagentMolar Mass ( g/mol )Moles (mmol)Eq.Amount
This compound273.083.661.01.0 g
Thiourea76.124.031.10.307 g
Absolute Ethanol---30 mL

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.0 g, 3.66 mmol) and thiourea (0.307 g, 4.03 mmol).

  • Add absolute ethanol (30 mL) and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 3-4 hours.

  • Process Validation: Monitor the disappearance of the starting ketone via TLC (7:3 Hexane:Ethyl Acetate). The product is more polar and will have a lower Rf value.

  • After the reaction is complete, cool the solution to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 60 mL of cold 5% sodium carbonate (Na₂CO₃) solution while stirring. This neutralizes the hydrobromide salt formed during the reaction, causing the free base product to precipitate.

  • Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.

  • Allow the product to air-dry on the filter, then transfer to a watch glass and dry in a vacuum oven at 40 °C to a constant weight. Expected yield: 75-85%.

Workflow and Characterization

A robust synthesis requires a clear workflow from reaction to final validation.

Experimental_Workflow Fig. 2: Experimental Synthesis & Validation Workflow Reagents Weigh Reagents (α-haloketone, Thiourea) Reaction Set up Reflux in Ethanol Reagents->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Cool & Precipitate in Na2CO3(aq) Monitoring->Workup  Upon Completion Purification Vacuum Filtration & Washing Workup->Purification Drying Vacuum Oven Drying Purification->Drying Analysis Product Characterization Drying->Analysis NMR 1H & 13C NMR Analysis->NMR IR FT-IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS

Fig. 2: Experimental Synthesis & Validation Workflow
Expected Characterization Data for Methyl 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzoate
  • Appearance: Off-white to light yellow solid.

  • FT-IR (KBr, cm⁻¹): The spectrum should show characteristic peaks for the O-H stretch (broad, ~3300-3100), N-H stretches of the primary amine (~3400, ~3250), the ester C=O stretch (~1680), and C=N/C=C stretches of the aromatic and thiazole rings (~1620, ~1550).

  • ¹H NMR (DMSO-d₆, δ ppm): Expected signals would include a singlet for the phenolic -OH (likely >10 ppm), aromatic protons on the salicylate ring (doublets and doublet of doublets between 7-8.5 ppm), a singlet for the thiazole C5-H (~7.0 ppm), a broad singlet for the -NH₂ protons (~7.2 ppm, exchangeable with D₂O), and a singlet for the methyl ester -OCH₃ group (~3.9 ppm).

  • Mass Spectrometry (ESI+): The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the product (C₁₁H₁₀N₂O₃S).

Safety and Handling

  • This compound is an α-haloketone and should be treated as a lachrymator and a potent alkylating agent. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Thiourea is a suspected carcinogen. Avoid inhalation of dust and direct skin contact.

  • Chloroform is a suspected carcinogen and toxic. All solvent handling should occur within a fume hood.

Conclusion

The Hantzsch synthesis utilizing this compound is a highly effective and straightforward method for producing novel thiazole-salicylate hybrid molecules. These compounds represent a promising class of potential nonsteroidal anti-inflammatory agents. The detailed protocols and validation workflows provided in this guide offer a solid foundation for researchers to synthesize, purify, and characterize these target molecules for further biological screening and drug development endeavors.

References

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Letters in Drug Design & Discovery, 20(9), 1-2. Retrieved from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Baghdad Science Journal. Retrieved from [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Journal of Advanced Pharmacy Education & Research. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(6), 1449. Retrieved from [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry. Retrieved from [Link]

  • Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Protocol for the Regioselective Bromination of Methyl 5-acetyl-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the regioselective bromination of methyl 5-acetyl-2-hydroxybenzoate to synthesize methyl 3-bromo-5-acetyl-2-hydroxybenzoate. This transformation is a key step in the synthesis of various pharmaceutical intermediates and biologically active molecules. We delve into the underlying principles of electrophilic aromatic substitution, explain the rationale behind the procedural steps, and provide a self-validating protocol complete with safety guidelines, workup, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for this specific halogenation.

Introduction and Scientific Background

Methyl 5-acetyl-2-hydroxybenzoate is a substituted salicylate derivative that serves as a versatile building block in organic synthesis. The introduction of a bromine atom onto its aromatic ring significantly enhances its utility, creating a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and other transformations crucial for building molecular complexity in drug discovery programs.[1]

The primary challenge in the halogenation of polysubstituted aromatic rings is achieving high regioselectivity.[2][3] The substrate , methyl 5-acetyl-2-hydroxybenzoate, possesses three distinct substituents whose electronic effects collaboratively direct the position of electrophilic attack.

  • -OH (Hydroxyl): A powerful activating group and an ortho, para-director.

  • -COCH₃ (Acetyl): A moderately deactivating group and a meta-director.

  • -COOCH₃ (Methyl Ester): A deactivating group and a meta-director.

The powerfully activating hydroxyl group dominates the directing effects. It strongly activates the positions ortho and para to it. The para position is already occupied by the acetyl group. Of the two ortho positions, one is occupied by the ester group (C1), leaving the C3 position as the most electron-rich and sterically accessible site for electrophilic attack. Therefore, the bromination is predicted to occur selectively at the C3 position. This protocol is designed to exploit these directing effects to yield the desired 3-bromo isomer as the major product.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of an activated aromatic ring proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[4][5] The reaction can be dissected into two primary steps following the generation of the electrophile.

  • Generation of the Electrophile: In this protocol, molecular bromine (Br₂) is used in a polar solvent like acetic acid. The polar solvent helps to polarize the Br-Br bond, creating a δ+ and δ- end, making it sufficiently electrophilic to be attacked by the activated aromatic ring.

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic bromine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7]

  • Deprotonation and Re-aromatization: A weak base (such as the solvent or the bromide ion) removes a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromatic system and yields the final brominated product.[5][7]

Below is a diagram illustrating the mechanistic pathway.

Caption: High-level overview of the SEAr mechanism.

Detailed Experimental Protocol

Materials and Reagents

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Reagent/MaterialGradeSupplier ExampleQuantityNotes
Methyl 5-acetyl-2-hydroxybenzoate≥98%Sigma-Aldrich1.94 g (10.0 mmol)Starting Material
Bromine (Br₂)Reagent Grade, ≥99.5%Sigma-Aldrich0.54 mL (1.68 g, 10.5 mmol)Extremely Corrosive & Toxic
Glacial Acetic AcidACS Grade, ≥99.7%Fisher Scientific30 mLSolvent
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeVWR~5 gFor quenching
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRAs neededFor neutralization
Ethanol (or Methanol)Reagent GradeFisher Scientific~50-100 mLRecrystallization Solvent
Deionized WaterN/AIn-house~500 mLFor workup
Round-bottom flask250 mLN/A1Reaction Vessel
Addition Funnel50 mLN/A1For controlled Br₂ addition
Magnetic Stirrer & Stir BarN/AN/A1For agitation
Ice BathN/AN/A1For temperature control
Buchner Funnel & FlaskN/AN/A1For filtration
Critical Safety Precautions

Working with molecular bromine requires strict adherence to safety protocols.[8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.

  • Fume Hood: All operations involving bromine MUST be performed in a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[10][11]

  • Spill Kit: Have a bromine spill kit ready. A solution of sodium thiosulfate is effective for neutralizing spills.[12]

  • Quenching: Never dispose of unreacted bromine directly. Always quench with a reducing agent like sodium thiosulfate solution. The characteristic red-brown color of bromine will disappear upon complete neutralization.

Experimental Workflow Diagram

G start Start: Assemble Glassware in Fume Hood dissolve Dissolve Starting Material in Glacial Acetic Acid start->dissolve prepare_br2 Prepare Br₂ Solution in Acetic Acid dissolve->prepare_br2 addition Slow, Dropwise Addition of Br₂ Solution at 0-5 °C prepare_br2->addition react Stir at Room Temperature (Monitor by TLC) addition->react quench Quench with Sodium Thiosulfate Solution react->quench precipitate Precipitate Product by Adding to Ice Water quench->precipitate filter Collect Crude Product by Vacuum Filtration precipitate->filter wash Wash Solid with Cold Water and check pH filter->wash purify Recrystallize from Ethanol/Water wash->purify dry Dry Purified Product Under Vacuum purify->dry characterize Characterize Product (MP, NMR, MS) dry->characterize end End: Obtain Pure Product characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • Place a 250 mL round-bottom flask containing a magnetic stir bar in an ice-water bath on a magnetic stirrer.

    • Fit the flask with a 50 mL addition funnel.

    • Add methyl 5-acetyl-2-hydroxybenzoate (1.94 g, 10.0 mmol) to the flask, followed by 20 mL of glacial acetic acid. Stir until all the solid has dissolved.

  • Bromine Addition:

    • In the fume hood, carefully measure bromine (0.54 mL, 10.5 mmol) and dissolve it in 10 mL of glacial acetic acid in the addition funnel.

    • Add the bromine solution dropwise to the stirred solution of the starting material over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 0 and 5 °C during the addition. A color change and the formation of HBr gas (fumes) will be observed.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting material.

  • Workup and Isolation:

    • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ~200 g of crushed ice and 200 mL of water with vigorous stirring. A solid precipitate should form.

    • To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the orange/yellow color of the supernatant disappears.

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral (check with pH paper). This removes residual acetic acid and salts.

  • Purification:

    • Transfer the crude solid to a beaker and perform recrystallization using a suitable solvent system, such as ethanol or an ethanol/water mixture.

    • Dissolve the crude product in a minimum amount of hot ethanol. If needed, add hot water dropwise until the solution becomes slightly turbid, then add a few drops of hot ethanol to redissolve the solid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Characterization
  • Yield: Calculate the percentage yield of the final product. A typical yield for this reaction is in the range of 80-90%.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • Spectroscopy: Confirm the structure of the product, methyl 3-bromo-5-acetyl-2-hydroxybenzoate, using ¹H NMR, ¹³C NMR, and Mass Spectrometry. In the ¹H NMR spectrum, the disappearance of one aromatic proton signal and the change in the splitting pattern of the remaining two aromatic protons will confirm the substitution.

Troubleshooting

IssueProbable CauseSuggested Solution
Low Yield Incomplete reaction or loss during workup.Increase reaction time and monitor by TLC. Ensure product fully precipitates before filtration. Be careful not to use excess solvent during recrystallization.
Product is Oily or Impure Incomplete removal of acetic acid or side products.Ensure the crude product is washed thoroughly with water until the filtrate is neutral. Perform a careful recrystallization.
Formation of Dibromo-product Excess bromine or reaction temperature too high.Use the stoichiometric amount of bromine (1.0-1.05 equivalents). Maintain low temperature during bromine addition.
Reaction does not start Poor quality of reagents.Use fresh, high-purity reagents. Ensure starting material is fully dissolved before adding bromine.

References

  • Scilit. (n.d.). Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate. Retrieved from [Link]

  • Zhang, J., et al. (2018). Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ma, L., et al. (2018). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules. Retrieved from [Link]

  • Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. Retrieved from [Link]

  • ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective bromination of phenols. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.
  • Lumen Learning. (n.d.). Organic Chemistry II: Examples of electrophilic aromatic substitution. Retrieved from [Link]

  • Hirwe, N. W., & Patil, B. V. (1937). Derivatives of Salicylic Acid. Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 321–325. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2021). REActivities Bromination Setup and Reaction (1/2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.
  • Reddit. (2023). Question about use of bromine (experimental procedure). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Thakkar, R. M., & Jadhav, G. V. (1951). Bromination of Compounds Containing Two Aromatic Nuclei. Part IX. Bromination of Aryl Esters of 3-Nitro Salicylic Acid. Proceedings of the Indian Academy of Sciences - Section A, 33(5), 334–339. Retrieved from [Link]

  • Wang, W.-L., et al. (2011). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3143–3147. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Role of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate in the Synthesis of Vilanterol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vilanterol is a highly potent, ultra-long-acting β2-adrenergic receptor agonist (ultra-LABA) that serves as a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] Its therapeutic efficacy is delivered through once-daily inhalation, which stimulates adenylyl cyclase, leading to increased cyclic AMP levels and subsequent relaxation of bronchial smooth muscle.[1] The synthesis of such a structurally complex molecule is a multi-step process where the efficiency and purity of each intermediate are paramount. This guide focuses on a pivotal intermediate, Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate , detailing its synthesis, characterization, and critical application in the construction of the Vilanterol molecule.

The strategic importance of this compound lies in its bifunctional nature. It possesses a salicylic acid moiety, a core structural element of Vilanterol, and a bromoacetyl group, which acts as a potent electrophile. This reactive handle is essential for coupling the "head" of the molecule to its complex amine-containing side chain, a key step in the convergent synthesis of Vilanterol. Understanding the nuances of its preparation is therefore critical for any researcher or drug development professional in this field.

Overall Synthetic Strategy for Vilanterol

The synthesis of Vilanterol can be approached through various routes, but a common strategy involves the preparation of two key fragments followed by their coupling. The first fragment is the aromatic "headpiece," which is derived from this compound. The second is the chiral amino alcohol side chain. The workflow below illustrates a generalized pathway, highlighting the central role of our target intermediate.

G cluster_0 Part 1: Synthesis of the Aromatic Core cluster_1 Part 2: Side-Chain Synthesis cluster_2 Part 3: Coupling & Final Steps A Methyl Salicylate B Methyl 5-acetyl-2-hydroxybenzoate A->B Friedel-Crafts Acylation C This compound B->C α-Bromination E Coupled Intermediate C->E Nucleophilic Substitution D Protected Amino Alcohol Side-Chain (e.g., with bromide leaving group) D->E F Vilanterol Precursor E->F Reduction of Ketone G Vilanterol F->G Deprotection Steps

Figure 1: Generalized workflow for Vilanterol synthesis.

Part I: Synthesis of this compound

This synthesis is a two-step process starting from the commercially available and inexpensive Methyl Salicylate.

Step 1: Friedel-Crafts Acylation of Methyl Salicylate

The first step involves introducing an acetyl group onto the aromatic ring of methyl salicylate. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2] A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acylating agent like acetyl chloride or acetic anhydride.[3][4] The hydroxyl and ester groups of methyl salicylate are activating and directing, but the reaction regioselectively yields the 5-substituted product due to steric and electronic factors.

G cluster_0 Mechanism Overview AcCl Acetyl Chloride Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Intermediate Sigma Complex (Carbocation Intermediate) Acylium->Intermediate Arene Methyl Salicylate (Nucleophile) Arene->Intermediate Attacks Acylium Ion Product Methyl 5-acetyl-2-hydroxybenzoate Intermediate->Product Deprotonation (Aromaticity Restored)

Figure 2: Simplified mechanism of Friedel-Crafts Acylation.

Step 2: α-Bromination of Methyl 5-acetyl-2-hydroxybenzoate

With the acetyl group installed, the next step is to brominate the α-carbon (the carbon adjacent to the ketone's carbonyl group). This converts the acetyl group into a bromoacetyl group, creating the required electrophilic site for the subsequent coupling reaction. This reaction can be performed using various brominating agents, such as elemental bromine in a suitable solvent or dioxane dibromide. The reaction proceeds via an enol or enolate intermediate.

Part II: Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of Methyl 5-acetyl-2-hydroxybenzoate

Materials & Reagents:

  • Methyl Salicylate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-neck flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.

  • Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension. Maintain the temperature below 5°C. Stir for 15-20 minutes.[3]

  • Addition of Substrate: Dissolve methyl salicylate (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the addition funnel. The rate of addition should be controlled to keep the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[3] This will hydrolyze the aluminum complexes and dissolve any unreacted AlCl₃.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to afford pure Methyl 5-acetyl-2-hydroxybenzoate.

Protocol 2: Synthesis of this compound

Materials & Reagents:

  • Methyl 5-acetyl-2-hydroxybenzoate

  • Bromine (Br₂) or Dioxane Dibromide

  • Dioxane or Chloroform

  • Acetic Acid (catalytic amount, if using Br₂)

Procedure:

  • Dissolution: Dissolve Methyl 5-acetyl-2-hydroxybenzoate (1.0 equivalent) in a suitable solvent such as dioxane or chloroform in a round-bottom flask.[5]

  • Bromination:

    • Method A (Using Bromine): Add a catalytic amount of acetic acid. Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise to the flask at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed.

    • Method B (Using Dioxane Dibromide): Add dioxane dibromide (1.0-1.1 equivalents) portion-wise to the solution. This reagent is a solid and can be easier and safer to handle than elemental bromine.[5]

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic solution with water, then with a dilute sodium bisulfite solution to quench any unreacted bromine, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product, this compound, is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate).

Part III: Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

Property Value Source
Chemical Formula C₁₀H₉BrO₄ [6]
Molecular Weight 273.08 g/mol [6]
Appearance Off-white to pale yellow solid -
CAS Number 36256-45-8 [6][7]
¹H NMR (CDCl₃) δ ~3.9 (s, 3H, -OCH₃), ~4.4 (s, 2H, -CH₂Br), ~7.0 (d, 1H), ~8.1 (dd, 1H), ~8.4 (d, 1H), ~11.0 (s, 1H, -OH) General chemical shift knowledge

| IR (KBr, cm⁻¹) | ~3200-3000 (O-H), ~1720 (C=O, ester), ~1660 (C=O, ketone), ~1250 (C-O) | General spectroscopic data |

Part IV: Application in Vilanterol Synthesis

The synthesized this compound is now ready for the crucial coupling step. The bromoacetyl group is a powerful electrophile, and the bromine atom serves as an excellent leaving group for nucleophilic substitution.

The intermediate is reacted with the protected Vilanterol side-chain, which contains a primary or secondary amine that acts as the nucleophile. This reaction forms a new carbon-nitrogen bond, linking the two key fragments of the molecule.

Figure 3: Nucleophilic substitution to form the Vilanterol backbone. (Note: Images are placeholders for chemical structures)

Following this coupling, the synthesis proceeds with the stereoselective reduction of the ketone to a secondary alcohol and subsequent deprotection steps to yield the final Vilanterol active pharmaceutical ingredient.[1]

Conclusion

This compound is a high-value intermediate whose successful synthesis is a critical milestone in the production of Vilanterol. The two-step sequence of Friedel-Crafts acylation followed by α-bromination provides a reliable and scalable method for its preparation from simple starting materials. Mastery of these protocols is essential for ensuring a high yield and purity of the final drug substance, underscoring the importance of process chemistry in modern drug development.

References

  • Vertex AI Search. Vilanterol Trifenatate synthesis - ChemicalBook. Accessed January 4, 2026.
  • Kamireddy, K. R. et al. (2023). An efficient total synthesis of vilanterol: an inhaled drug.
  • Google Patents. (2015). CN104744271A - New process for synthesizing vilanterol. Accessed January 4, 2026.
  • New Drug Approvals. (2018).
  • Google Patents. (2019). CN109574860B - A kind of method for preparing vilanterol. Accessed January 4, 2026.
  • University of Michigan.
  • ResearchGate. Aromatic acylation reaction using methyl salicylate as a leaving group. Accessed January 4, 2026.
  • PubChem. Methyl 5-(2-bromoacetyl)
  • Patsnap. Vilanterol intermediate, preparation method and application thereof - Eureka. Accessed January 4, 2026.
  • Oakwood Chemical. Methyl 5-(2-bromoacetyl)
  • Biosynth. 5-(2-Bromo-acetyl)-2-hydroxy-benzaldehyde. Accessed January 4, 2026.
  • Organic Syntheses.
  • chemBlink. 5-(2-Bromoacetyl)-2-hydroxybenzoic acid methyl ester [CAS# 36256-45-8]. Accessed January 4, 2026.
  • LookChem. CAS No.36256-45-8, Benzoic acid, 5-(2-bromoacetyl). Accessed January 4, 2026.
  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Accessed January 4, 2026.
  • Google Patents. (2015).
  • Google APIs. (2017). WO 2017/001907 Al. Accessed January 4, 2026.
  • Organic Chemistry Portal.
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  • National Institutes of Health.
  • ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)

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The Versatile Synthon: Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block

In the landscape of synthetic organic chemistry, the strategic design of molecular scaffolds with potential therapeutic applications is paramount. Among the myriad of starting materials, "Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate" (also known as 3-Carbomethoxy-4-hydroxy-α-bromoacetophenone) has emerged as a highly valuable and versatile synthon.[1][2][3] Its unique trifunctional architecture, featuring a salicylic acid backbone, a reactive α-bromoketone moiety, and a methyl ester, provides a powerful platform for the construction of a diverse array of heterocyclic systems. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for leveraging this key building block in the synthesis of medicinally relevant heterocycles, with a particular focus on benzofurans.

Physicochemical Properties & Handling

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValueReference
CAS Number 36256-45-8[3]
Molecular Formula C₁₀H₉BrO₄[3]
Molecular Weight 273.08 g/mol [4]
Appearance White to yellow-white solid[1]
Melting Point 91-92 °C[4][5]
Solubility Very slightly soluble in water (0.33 g/L at 25 °C)[5]

Storage and Handling: Store in a tightly closed container in a dry, cool, and well-ventilated place. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4]

Synthesis of the Starting Material

The precursor, this compound, is typically synthesized from the readily available Methyl 5-acetyl-2-hydroxybenzoate via bromination. A common and effective method involves the use of copper(II) bromide.[1]

Protocol 1: Synthesis of this compound

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate

  • Copper(II) bromide (CuBr₂)

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • Dissolve Methyl 5-acetyl-2-hydroxybenzoate (1.0 g, 5.1 mmol) in a mixture of CHCl₃/EtOAc (40 mL).

  • Add copper(II) bromide (2.4 g, 10.8 mmol) to the solution with stirring.

  • Gently reflux the reaction mixture at 40-50 °C for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and extract with water (50 mL) and EtOAc (40 mL).

  • Separate the organic layer and further extract the aqueous layer with EtOAc (2 x 20 mL).

  • Combine all organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a yellow-white solid.

  • Purify the crude product by recrystallization from dichloromethane and hexane to yield this compound as a white solid (approx. 85% yield).[1]

Characterization: The structure of the synthesized compound can be confirmed by ¹H NMR spectroscopy. The expected signals are: δ 11.35 (s, 1H), 8.53 (d, J = 2.3 Hz, 1H), 8.12 (dd, J = 8.8, 2.2 Hz, 1H), 7.08 (d, J = 8.8 Hz, 1H), 4.41 (s, 2H), 4.02 (s, 3H) in CDCl₃.[1]

Application in the Synthesis of Benzofurans

Benzofurans are a prominent class of oxygen-containing heterocycles found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7] this compound is an excellent precursor for the synthesis of substituted benzofurans.

The synthesis typically proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization. A common strategy involves a one-pot reaction with a suitable coupling partner in the presence of a base.

Mechanism of Benzofuran Formation

The reaction is believed to proceed through a tandem O-alkylation and intramolecular condensation. The phenolic proton is first abstracted by a base, forming a phenoxide ion. This nucleophilic phenoxide then attacks a suitable electrophile, leading to an intermediate that undergoes intramolecular cyclization to furnish the benzofuran ring system.

Benzofuran_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration start This compound phenoxide Phenoxide Intermediate start->phenoxide Base (e.g., K₂CO₃) cyclization Intramolecular Nucleophilic Attack phenoxide->cyclization intermediate Cyclized Intermediate cyclization->intermediate dehydration Dehydration intermediate->dehydration benzofuran Substituted Benzofuran dehydration->benzofuran Experimental_Workflow start Starting Material: This compound reaction_setup Reaction Setup: - Dissolve in appropriate solvent - Add reagents and catalyst start->reaction_setup reaction_progress Reaction Monitoring: - TLC - LC-MS reaction_setup->reaction_progress workup Reaction Work-up: - Quenching - Extraction - Washing reaction_progress->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - Elemental Analysis purification->characterization final_product Final Heterocyclic Product characterization->final_product

Sources

Synthesis of Carboxyarylindoles: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Carboxyarylindoles in Modern Drug Discovery

Carboxyarylindoles represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules. The indole nucleus, coupled with a carboxylic acid-bearing aryl substituent, provides a versatile template for designing potent and selective therapeutic agents. These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective effects. The carboxylic acid moiety often serves as a critical pharmacophore, enabling interactions with specific biological targets, while the aryl group provides a vector for synthetic diversification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of key experimental procedures for the synthesis of carboxyarylindoles, offering field-proven insights and detailed protocols for researchers in drug development and organic synthesis.

Strategic Approaches to Carboxyarylindole Synthesis

The construction of the carboxyarylindole framework can be achieved through several strategic disconnections. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups. This guide will focus on three classical and highly versatile methods—the Fischer, Larock, and Leimgruber-Batcho indole syntheses—as well as modern palladium-catalyzed cross-coupling and cyclization strategies.

I. The Fischer Indole Synthesis: A Classic Route to Carboxyarylindoles

The Fischer indole synthesis, first reported in 1883, remains a cornerstone of indole chemistry.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound.[2][3] For the synthesis of carboxyarylindoles, a key starting material is a carboxy-substituted phenylhydrazine.

Mechanistic Rationale

The accepted mechanism of the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone.[4]

  • Tautomerization: The resulting hydrazone tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: A crucial[4][4]-sigmatropic rearrangement of the protonated enamine occurs, leading to the formation of a new C-C bond and breaking the N-N bond.[2]

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the newly formed amine onto an imine, forming a five-membered ring.

  • Elimination: Finally, elimination of ammonia yields the aromatic indole ring.

The presence of an electron-withdrawing carboxylic acid group on the phenylhydrazine ring can influence the rate of the reaction, often requiring stronger acidic conditions or higher temperatures.

Fischer_Indole_Synthesis A Arylhydrazine C Arylhydrazone A->C + H+ B Ketone/Aldehyde B->C D Enamine C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E F Cyclization E->F Rearomatization G Indole F->G - NH3 Larock_Indole_Synthesis Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArylHalide o-Haloaniline ArylHalide->OxAdd PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Coord Coordination PdII_Aryl->Coord Alkyne Alkyne Alkyne->Coord Insertion Migratory Insertion Coord->Insertion VinylPd Vinyl-Pd(II) Intermediate Insertion->VinylPd Cyclization Intramolecular Amination VinylPd->Cyclization Palladacycle Palladacycle Cyclization->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Regeneration Indole Indole RedElim->Indole Leimgruber_Batcho_Synthesis A o-Nitrotoluene C Enamine A->C B DMF-DMA B->C Condensation D Reduction C->D [H] E Cyclization D->E Intramolecular Attack F Indole E->F - Me2NH

Sources

Application Notes & Protocols: Reactions of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reactivity of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, a versatile α-haloketone intermediate, with various nucleophiles. As a key building block in medicinal chemistry and materials science, understanding its reaction profiles is paramount for the rational design of novel molecular entities. This document details the underlying mechanistic principles, provides validated experimental protocols for reactions with common nucleophiles, and summarizes key data to guide researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound is a bifunctional chemical intermediate of significant interest in organic synthesis.[1] Its structure incorporates an electrophilic α-bromoacetyl group, which is highly susceptible to nucleophilic attack, and a substituted salicylic acid moiety that can be further modified. This unique combination of reactive sites makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including benzofurans and carboxyarylindoles, which are known to possess anti-inflammatory and other pharmacological properties.[2]

The reactivity of the α-bromoacetyl group is central to its utility. The bromine atom, being a good leaving group, and the adjacent electron-withdrawing carbonyl group, which polarizes the C-Br bond, render the α-carbon highly electrophilic. This facilitates classical SN2 reactions with a broad spectrum of nucleophiles.

Reaction Mechanisms with Nucleophiles

The primary reaction pathway for this compound with nucleophiles is a nucleophilic substitution reaction at the α-carbon. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

General Nucleophilic Substitution (SN2)

The carbonyl carbon in aldehydes and ketones is sp2 hybridized, resulting in a trigonal planar geometry.[3] Nucleophilic attack on this carbon leads to a change in hybridization to sp3 and a tetrahedral intermediate.[3][4] In the case of α-haloketones, the reaction proceeds via an SN2 mechanism where the nucleophile attacks the α-carbon, and the bromide ion is expelled in a concerted step.

Diagram: General SN2 Reaction Mechanism

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R This compound TS [Nu---C---Br]⁻ complex R->TS Nucleophilic Attack Nu Nucleophile (Nu:⁻) Nu->TS P Substituted Product TS->P Br Bromide Ion (Br⁻) TS->Br

Caption: General SN2 reaction of this compound.

Intramolecular Cyclization: A Pathway to Benzofurans

A notable reaction of this substrate is its ability to undergo intramolecular cyclization to form benzofuran derivatives.[5][6] This typically occurs under basic conditions where the phenolic hydroxyl group is deprotonated to form a phenoxide. This internal nucleophile then attacks the electrophilic α-carbon, displacing the bromide and forming the furan ring. This transformation is a powerful method for constructing the benzofuran scaffold, a privileged structure in medicinal chemistry.[7][8]

Diagram: Intramolecular Cyclization to Benzofuran

G cluster_workflow Benzofuran Synthesis A This compound B Base (e.g., K₂CO₃) Deprotonation of Phenol A->B Step 1 C Intramolecular Nucleophilic Attack (Phenoxide on α-carbon) B->C Step 2 D Benzofuran Product C->D Step 3 E Bromide Ion (Br⁻) C->E Step 3

Sources

The Versatile Alkylating Agent: A Guide to the Use of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate as a versatile alkylating agent. Herein, we delve into its fundamental chemical properties, explore the mechanistic underpinnings of its reactivity, and provide detailed, field-proven protocols for its application in key synthetic transformations. Our focus is on empowering researchers to confidently and successfully integrate this valuable reagent into their synthetic workflows.

Introduction: Unveiling a Multifunctional Building Block

This compound, also known by synonyms such as 3-Carbomethoxy-4-hydroxy-α-bromoacetophenone, is a bifunctional molecule that has garnered significant attention in synthetic organic chemistry.[1][2] Its structure, featuring a reactive α-bromo ketone and a salicylic acid methyl ester moiety, makes it a powerful tool for the construction of complex molecular architectures. The electron-withdrawing acetyl group enhances the electrophilicity of the α-carbon, rendering it highly susceptible to nucleophilic attack, while the phenolic hydroxyl group and the methyl ester offer additional sites for chemical modification.

This unique combination of functional groups allows for its application in a variety of synthetic strategies, most notably in the synthesis of heterocyclic compounds like benzofurans and carboxyarylindoles, which are prevalent scaffolds in many biologically active molecules and pharmaceutical agents.[1]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 36256-45-8[2]
Molecular Formula C₁₀H₉BrO₄[2]
Molecular Weight 273.08 g/mol [2]
Appearance Off-white to pale brown solid[1]
Melting Point 91-92 °C[1]

The Chemistry of Alkylation: Mechanism of Action

The primary utility of this compound lies in its capacity to act as an efficient electrophile in SN2 reactions. The carbon atom alpha to the carbonyl group is activated by both the adjacent carbonyl and the bromine atom, making it highly susceptible to attack by a wide range of nucleophiles. The bromide ion is an excellent leaving group, facilitating the irreversible formation of a new carbon-nucleophile bond.

dot digraph "Alkylation Mechanism" { graph [fontname="Arial", fontsize=12, label="Figure 1: General Mechanism of Alkylation", labelloc=b, labeljust=c, pad="0.5"]; node [shape=plaintext, fontname="Arial", fontsize=12]; rankdir=LR;

// Nodes Reagent [label="this compound"]; Nucleophile [label="Nucleophile (Nu-H)"]; TransitionState [label="[Transition State]"]; Product [label="Alkylated Product"]; LeavingGroup [label="HBr"];

// Edges Reagent -> TransitionState [label="S N 2 Attack"]; Nucleophile -> TransitionState; TransitionState -> Product; TransitionState -> LeavingGroup;

// Styling Reagent [fontcolor="#202124"]; Nucleophile [fontcolor="#34A853"]; Product [fontcolor="#4285F4"]; LeavingGroup [fontcolor="#EA4335"]; } mend Figure 1: General Mechanism of Alkylation

This reactivity allows for the facile alkylation of various nucleophiles, including:

  • O-Alkylation: Phenols and alcohols can be readily alkylated to form the corresponding ethers.

  • N-Alkylation: Primary and secondary amines react to yield alkylated amines.

  • S-Alkylation: Thiols are excellent nucleophiles for this reaction, leading to the formation of thioethers.

  • C-Alkylation: Carbanions and other carbon-based nucleophiles can also be employed.

The choice of base and solvent is critical in these reactions, as it influences the nucleophilicity of the substrate and the rate of the reaction.

Safety and Handling: A Prudent Approach

As with any α-haloketone, this compound should be handled with care. It is a lachrymator and can cause skin and eye irritation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

Key Safety Precautions:

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][4]

Synthetic Protocols and Applications

The following protocols provide detailed, step-by-step methodologies for common applications of this compound as an alkylating agent.

Synthesis of Benzofuran Derivatives via O-Alkylation

One of the most powerful applications of this reagent is in the synthesis of substituted benzofurans. This protocol outlines a general procedure for the intramolecular cyclization of a phenol, a classic example of its utility.

dot digraph "Benzofuran Synthesis Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: Workflow for Benzofuran Synthesis", labelloc=b, labeljust=c, pad="0.5"]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; rankdir=TB;

// Nodes Start [label="Start | Dissolve this compound and a substituted phenol in a suitable solvent (e.g., acetone, DMF)."]; AddBase [label="Add Base | Add a weak base (e.g., K₂CO₃, Cs₂CO₃) to the reaction mixture."]; Reaction [label="Reaction | Heat the mixture to reflux and monitor by TLC."]; Workup [label="Work-up | Cool the reaction, filter off solids, and remove the solvent in vacuo."]; Purification [label="Purification | Purify the crude product by column chromatography or recrystallization."]; End [label="End | Obtain the desired benzofuran derivative."];

// Edges Start -> AddBase [color="#4285F4"]; AddBase -> Reaction [color="#4285F4"]; Reaction -> Workup [color="#4285F4"]; Workup -> Purification [color="#4285F4"]; Purification -> End [color="#4285F4"]; } mend Figure 2: Workflow for Benzofuran Synthesis

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) and the desired phenol (1.0-1.2 eq.) in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Addition of Base: To the stirred solution, add a mild base such as potassium carbonate (K₂CO₃, 2-3 eq.) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.). The base facilitates the deprotonation of the phenolic hydroxyl group, generating the nucleophilic phenoxide.

  • Reaction: Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure benzofuran derivative.

Causality Behind Experimental Choices:

  • Solvent: Acetone and DMF are polar aprotic solvents that are effective at dissolving the reactants and facilitating the SN2 reaction.

  • Base: A weak inorganic base like K₂CO₃ or Cs₂CO₃ is sufficient to deprotonate the phenol without causing unwanted side reactions, such as hydrolysis of the methyl ester. Cesium carbonate is often preferred as it can lead to higher yields due to the "cesium effect."

  • Temperature: Heating the reaction increases the rate of the SN2 reaction, leading to a reasonable reaction time.

Synthesis of Thiazole Derivatives via Hantzsch Synthesis

This compound is an excellent substrate for the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.[5][6][7][8][9]

dot digraph "Hantzsch Thiazole Synthesis" { graph [fontname="Arial", fontsize=12, label="Figure 3: Hantzsch Thiazole Synthesis Pathway", labelloc=b, labeljust=c, pad="0.5"]; node [shape=plaintext, fontname="Arial", fontsize=12]; rankdir=LR;

// Nodes Reagents [label="this compound + Thioamide"]; Intermediate1 [label="S-Alkylated Intermediate"]; Intermediate2 [label="Cyclized Intermediate"]; Product [label="Thiazole Derivative"];

// Edges Reagents -> Intermediate1 [label="S N 2 Attack"]; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Product [label="Dehydration"];

// Styling Reagents [fontcolor="#202124"]; Intermediate1 [fontcolor="#34A853"]; Intermediate2 [fontcolor="#FBBC05"]; Product [fontcolor="#4285F4"]; } mend Figure 3: Hantzsch Thiazole Synthesis Pathway

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and a thioamide (e.g., thiourea, 1.0-1.2 eq.) in a suitable solvent, typically ethanol or methanol.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, the product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can then be neutralized with a weak base (e.g., aqueous sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield the pure thiazole derivative.

Causality Behind Experimental Choices:

  • Solvent: Alcohols like ethanol and methanol are good solvents for both the α-bromo ketone and the thioamide, and they facilitate the reaction.

  • Thioamide: The sulfur atom of the thioamide is a potent nucleophile that readily attacks the electrophilic α-carbon of the bromoacetyl group.[7]

  • Work-up: Neutralization with a weak base is often necessary to remove any hydrobromic acid formed during the reaction.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the alkylation of various nucleophiles with this compound.

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
PhenolK₂CO₃, Cs₂CO₃Acetone, DMF50-802-6
AmineEt₃N, DIPEACH₂Cl₂, CH₃CN25-601-4
ThiolK₂CO₃, NaHDMF, THF0-250.5-2
ThioamideNone (or weak base)Ethanol, MethanolReflux2-4

Conclusion

This compound is a highly effective and versatile alkylating agent with broad applications in organic synthesis. Its bifunctional nature allows for the construction of diverse and complex molecular structures, particularly valuable in the fields of medicinal chemistry and drug discovery. By understanding the underlying reaction mechanisms and following the detailed protocols provided, researchers can confidently employ this reagent to achieve their synthetic goals. As with all chemical reagents, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization in the laboratory.

References

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • YouTube. Synthesis of Thiazoles. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11601501, this compound. Available from: [Link]

  • ResearchGate. Alkylation of Phenol: A Mechanistic View. Available from: [Link]

  • Exporter China. What Is the Mechanism of Phenol Alkylation?. Available from: [Link]

Sources

Application Notes and Protocols: The Strategic Role of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate in the Synthesis of PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Path to Potent PDE5 Inhibitors

Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the management of erectile dysfunction and pulmonary hypertension.[1][2] The therapeutic success of compounds like Sildenafil has spurred extensive research into the synthesis of novel analogues with improved efficacy and selectivity.[2][3][4] Central to this endeavor is the efficient construction of the core heterocyclic scaffold, typically a pyrazolo[4,3-d]pyrimidin-7-one system, which is crucial for binding to the PDE5 active site.[5][6][7]

This document serves as a detailed technical guide for researchers, chemists, and drug development professionals on the strategic application of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate as a pivotal starting material in the synthesis of these valuable therapeutic agents. We will move beyond a simple recitation of steps to explore the chemical rationale behind its use, providing a robust, field-tested protocol for its application in constructing a key intermediate for a Sildenafil analogue.

The Keystone Intermediate: this compound

This compound (CAS No: 36256-45-8) is a highly functionalized aromatic compound that serves as an exemplary dielectrophilic building block.[8][9][10][11][12] Its utility in complex organic synthesis stems from the distinct reactivity of its functional groups.

  • The α-Bromoacetyl Group : This is the primary reactive site for the initial bond-forming event. The bromine atom, being an excellent leaving group, and the adjacent electron-withdrawing carbonyl group make the α-carbon highly electrophilic. This site is primed for nucleophilic attack, most commonly by an amine, in an SN2-type reaction known as N-alkylation.[13][14] This selective reactivity is the linchpin for coupling the benzoate fragment to the pyrazole core of the target molecule.

  • The Methyl Ester : This group, while less reactive in the initial step, becomes the site of the subsequent intramolecular cyclization.

  • The Phenolic Hydroxyl Group : The -OH group is a key feature that can be etherified in later synthetic stages to introduce substituents, such as the ethoxy group found in Sildenafil, which are critical for modulating the compound's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to safe and effective handling and reaction setup.

PropertyValueSource(s)
CAS Number 36256-45-8[8][10][11]
Molecular Formula C₁₀H₉BrO₄[8][9][12]
Molecular Weight 273.08 g/mol [8][9]
Appearance Off-White to Pale Brown Solid
Melting Point 91-92 °C
Solubility Slightly soluble in Chloroform and Methanol

The Synthetic Strategy: Cyclocondensation to the Pyrazolo[4,3-d]pyrimidin-7-one Core

The synthesis of the pyrazolo[4,3-d]pyrimidin-7-one core is a classic example of heterocyclic chemistry, relying on a cyclocondensation reaction . This type of reaction involves the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water or, in this case, methanol. Our strategy involves reacting this compound with a suitably substituted aminopyrazole, such as 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide , a well-established precursor in Sildenafil synthesis.[4]

Reaction Mechanism

The overall transformation can be understood in two primary stages:

  • Intermolecular N-Alkylation : The primary amino group (-NH₂) of the aminopyrazole acts as the nucleophile, attacking the electrophilic α-carbon of the bromoacetyl group. This forms a new carbon-nitrogen bond and displaces the bromide ion.

  • Intramolecular Cyclocondensation : Following alkylation, the molecule contains both a nucleophilic carboxamide and an electrophilic methyl ester in proximity. Under basic or thermal conditions, the amide nitrogen attacks the carbonyl carbon of the methyl ester. This is followed by the elimination of methanol, leading to the formation of the six-membered pyrimidinone ring, thus completing the fused heterocyclic system.

The following diagram illustrates this mechanistic pathway.

Reaction_Mechanism R1 This compound Int1 Alkylated Intermediate R1->Int1 Step 1: N-Alkylation (Nucleophilic Attack by Pyrazole Amine) R2 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide R2->Int1 Prod Pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil Analogue Precursor) Int1->Prod Step 2: Intramolecular Cyclocondensation Methanol Methanol (eliminated) Prod->Methanol

Caption: Proposed reaction mechanism for PDE5 inhibitor core synthesis.

Experimental Protocol: Synthesis of a Key Sildenafil Analogue Intermediate

This protocol provides a step-by-step methodology for the synthesis of 5-(5-carbomethoxy-2-hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All necessary safety precautions must be taken. Users should consult the Safety Data Sheets (SDS) for all reagents before commencing work.

Materials and Equipment
  • This compound (1.0 eq)

  • 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for work-up and purification

  • Thin-Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup (Silica gel)

Step-by-Step Procedure

The workflow for this synthesis is outlined below.

G A 1. Reaction Setup B 2. Reagent Addition A->B Add reactants & solvent C 3. Reaction & Monitoring B->C Heat to 80-90°C D 4. Work-up & Extraction C->D Monitor by TLC (approx. 6-8h) E 5. Purification D->E Quench, extract, dry F 6. Characterization E->F Column Chromatography

Caption: Experimental workflow for the synthesis protocol.

  • Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.5 eq). To this, add a solution of this compound (1.0 eq) dissolved in anhydrous DMF.

    • Causality Check : Anhydrous conditions are crucial to prevent hydrolysis of the ester and reaction with the bromoacetyl group. Potassium carbonate acts as a base to neutralize the HBr formed during the alkylation and to facilitate the final cyclization step.

  • Reagent Addition : Add 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) to the flask.

    • Expertise Insight : Adding the aminopyrazole solid to the solution of the benzoate can help ensure it dissolves well and reacts efficiently. A slight excess (e.g., 1.05 eq) of the aminopyrazole can sometimes be used to drive the reaction to completion if the bromo-compound is more valuable.

  • Reaction & Monitoring : Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting material (this compound) is consumed (typically 6-8 hours).

  • Work-up & Extraction :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Trustworthiness : Purification is critical. HPLC and LC-MS are the preferred methods for assessing the final purity of PDE5 inhibitors and their intermediates.

  • Characterization : Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS) to confirm its structure and purity.

Safety and Handling

  • This compound is an α-haloketone and should be handled with care. It is a lachrymator and irritant. Always use a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme caution in a well-ventilated fume hood.

  • Follow standard laboratory procedures for waste disposal.

Conclusion

This compound is a versatile and highly effective precursor for the synthesis of the pyrazolo[4,3-d]pyrimidin-7-one core of PDE5 inhibitors. The dual electrophilic nature of the molecule, combined with the strategic placement of its functional groups, allows for a direct and efficient cyclocondensation pathway. The protocol described herein provides a reliable and scalable method for producing key intermediates, enabling further elaboration into potent and selective drug candidates. This foundational knowledge is critical for researchers aiming to innovate within the landscape of PDE5 inhibitor development.

References

  • Hantzsch, A. R. (1882). The Hantzsch pyridine synthesis. Justus Liebigs Annalen der Chemie.
  • ChemBlink. (n.d.). 5-(2-Bromoacetyl)-2-hydroxybenzoic acid methyl ester.
  • ResearchGate. (n.d.). Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities.
  • MDPI. (n.d.). A Facile, Improved Synthesis of Sildenafil and Its Analogues.
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  • PubMed. (2015). New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity.
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  • Toronto Research Chemicals. (n.d.). This compound | CAS 36256-45-8.
  • ResearchGate. (n.d.). Synthesis of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines.
  • National Center for Biotechnology Information. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC.
  • National Center for Biotechnology Information. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC.
  • LGC Standards. (n.d.). This compound Safety Data Sheet.
  • Chemsrc. (2025). This compound.
  • Semantic Scholar. (n.d.). A Facile, Improved Synthesis of Sildenafil and Its Analogues.
  • ChemicalBook. (2025). Benzoic acid, 5-(2-broMoacetyl)-2-hydroxy-, Methyl ester.
  • ResearchGate. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues.
  • Taylor & Francis Online. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury.
  • BenchChem. (n.d.). The Synthesis of Sildenafil Citrate: A Technical Guide.
  • ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between....
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • PubMed. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
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  • PubChem. (n.d.). This compound.
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  • Journal of the American Chemical Society. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines.
  • Trans Tech Publications Ltd. (n.d.). Development on the Synthesis of Phosphodieseterase Type 5 (PDE5) Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs.
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Laboratory scale synthesis of "Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

Introduction: The Utility of a Versatile Benzophenone Intermediate

This compound is a valuable substituted aromatic ketone that serves as a critical building block in synthetic organic chemistry.[1][2] Its structure, featuring a salicylic acid methyl ester backbone functionalized with a reactive α-bromoacetyl group, makes it a potent intermediate for constructing more complex molecular architectures. Specifically, it is utilized in the synthesis of various heterocyclic compounds, including carboxyarylindoles and benzofurans, which are investigated for their potential as nonsteroidal anti-inflammatory agents.[3]

This document provides a detailed protocol for the laboratory-scale synthesis of this compound via a one-step Friedel-Crafts acylation, offering insights into the reaction mechanism, safety considerations, and characterization of the final product.

Guiding Principles: The Chemistry of Synthesis

The synthesis of this compound is most directly achieved through a Friedel-Crafts acylation reaction.[4][5] This classic electrophilic aromatic substitution allows for the installation of an acyl group onto an aromatic ring.

The Mechanism:

  • Generation of the Electrophile: The reaction is initiated by the activation of bromoacetyl bromide with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen and the more electronegative bromine of the acyl bromide, facilitating the formation of a highly reactive acylium ion or a potent acylium ion-Lewis acid complex.[5][6] This species is a powerful electrophile.

  • Electrophilic Attack: The electron-rich aromatic ring of methyl salicylate attacks the electrophilic acylium ion. The hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups on the ring are ortho-, para-directing. The acylation occurs predominantly at the para-position relative to the strongly activating hydroxyl group (the 5-position), which is sterically more accessible than the ortho-position.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton from the site of substitution. This proton is abstracted by the [AlCl₃Br]⁻ complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (in its active form) to yield the final product.

cluster_0 Reaction Scheme Reactant_1 Methyl Salicylate Product This compound Reactant_1->Product Friedel-Crafts Acylation Reactant_2 Bromoacetyl Bromide Reactant_2->Product Catalyst AlCl₃ (Lewis Acid) in Anhydrous Solvent Catalyst->Product

Caption: Overall reaction scheme for the synthesis.

Critical Safety and Handling Protocols

A thorough understanding and strict adherence to safety protocols are paramount for this synthesis due to the hazardous nature of the reagents. The entire procedure must be conducted within a certified chemical fume hood.

  • Bromoacetyl Bromide (CAS 598-21-0): This reagent is highly corrosive, a potent lachrymator (induces tearing), and reacts violently with water.[7][8][9][10] It can cause severe, immediate burns to the skin, eyes, and respiratory tract.[9][11] Ingestion can lead to severe and permanent damage to the digestive tract.[9]

  • Aluminum Chloride, Anhydrous (CAS 7446-70-0): Anhydrous AlCl₃ is also corrosive and causes severe skin and eye burns.[12][13][14] It reacts violently and exothermically with water, releasing corrosive hydrogen chloride gas.[14][15] Therefore, it must be handled in a moisture-free environment.

  • Methyl Salicylate (CAS 119-36-8): This compound is harmful if swallowed and can cause skin and eye irritation.[16][17][18][19]

  • Dichloromethane (Solvent): Standard precautions for handling chlorinated solvents should be observed.

Required Personal Protective Equipment (PPE):

  • Splash-proof chemical safety goggles and a full-face shield.[11]

  • Chemical-resistant gloves (e.g., nitrile, neoprene).

  • A flame-resistant lab coat.

  • Closed-toe shoes. An eyewash station and safety shower must be readily accessible.[15]

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale and can be adjusted based on the desired yield.

Reagents and Materials
ReagentCAS NumberMolecular Wt. ( g/mol )Molar Eq.Quantity
Methyl Salicylate119-36-8152.151.010.0 g (65.7 mmol)
Bromoacetyl Bromide598-21-0201.851.317.2 g (85.4 mmol)
Aluminum Chloride (Anhydrous)7446-70-0133.344.035.0 g (262.5 mmol)
Dichloromethane (Anhydrous)75-09-284.93-~250 mL
Hydrochloric Acid (Conc.)7647-01-036.46-For workup (pH 1-2)
Petroleum Ether8032-32-4--For purification
Anhydrous Magnesium Sulfate7487-88-9120.37-For drying
Experimental Workflow

G A 1. Apparatus Setup (Dry glassware, fume hood) B 2. Reagent Charging (Charge AlCl₃ and CH₂Cl₂ to flask) A->B C 3. Dropwise Addition (Add Bromoacetyl Bromide, then Methyl Salicylate solution at 0-5°C) B->C D 4. Reaction (Stir at reflux for 14-24h, monitor by TLC) C->D E 5. Quenching (Pour reaction mixture into ice/HCl) D->E F 6. Extraction & Washing (Separate layers, extract aqueous phase, wash combined organic layers) E->F G 7. Drying & Concentration (Dry with MgSO₄, remove solvent via rotary evaporation) F->G H 8. Purification (Recrystallize crude solid from Petroleum Ether/DCM) G->H I 9. Analysis (Obtain final product, verify by MP, ¹H NMR) H->I

Sources

Troubleshooting & Optimization

Purification of "Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate" by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate by recrystallization. As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested advice to navigate the nuances of this purification technique.

The Art and Science of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] Its efficacy is rooted in the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1] The ideal scenario involves dissolving the crude solid in a minimum amount of a hot solvent, in which the impurities are either highly soluble or completely insoluble. Upon controlled cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving the soluble impurities behind in the mother liquor.[2][3]

For this compound, a compound with a melting point of 91-92°C and an off-white to pale brown appearance in its crude form, successful recrystallization yields a pure white solid.[4]

Recommended Recrystallization Protocol for this compound

This protocol is based on a validated method using a solvent pair, which offers excellent control over the crystallization process.[4]

Solvent System: Dichloromethane (DCM) / Hexane

Step-by-Step Methodology:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the minimum volume of dichloromethane at room temperature required to fully dissolve the solid. Gentle warming in a water bath may be applied if necessary, but avoid boiling DCM (Boiling Point: ~40°C).

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration. This step is critical for removing particulate matter that will not dissolve. To prevent premature crystallization during filtration, use a pre-warmed stemless funnel and filter the solution into a clean, pre-warmed flask.[5]

  • Inducing Crystallization: While gently swirling the DCM solution, slowly add hexane (the anti-solvent) dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is nearing its saturation point.

  • Redissolution: Add a few drops of DCM—just enough to redissolve the precipitate and render the solution clear again. This ensures the solution is perfectly saturated at that temperature.

  • Crystal Growth: Cover the flask with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination. Allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is paramount for the formation of large, pure crystals.[3][6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying on the filter paper or in a desiccator under vacuum. The final product should be a white crystalline solid.[4]

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter Impurities? cool Slow Cooling to Room Temperature dissolve->cool No Impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the purification of a solid by recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Q1: My compound won't dissolve in the hot solvent, even after adding a large amount. What should I do?

A1: This indicates that the chosen solvent is not suitable for your compound. A good recrystallization solvent should dissolve the compound at an elevated temperature.[2][7]

  • Cause: The polarity of the solvent and the solute are likely mismatched.

  • Solution: You must select a new solvent. Refer to the solvent selection FAQ below. For this compound, if you are not using the recommended DCM/hexane system, consider solvents like ethanol or ethyl acetate, as compounds with ester and ketone groups can dissolve in these.[8] Test the solubility on a small scale first.

Q2: The solution is clear while hot, but upon cooling, an oil is forming instead of crystals. Why is this happening and how can I fix it?

A2: This phenomenon, known as "oiling out," is a common problem in recrystallization.[9]

  • Cause 1: The solution is cooling too rapidly, causing the compound to come out of solution as a supercooled liquid before it has time to form an ordered crystal lattice.[3]

  • Solution 1: Reheat the solution until the oil redissolves completely. Then, allow it to cool much more slowly. You can insulate the flask with glass wool or a paper towel to slow down the rate of cooling.

  • Cause 2: The boiling point of the solvent is higher than the melting point of the solute (M.P. of your compound is 91-92°C). The solid melts before it dissolves.

  • Solution 2: Choose a solvent with a lower boiling point.

  • Cause 3: The presence of impurities can lower the melting point of the mixture, encouraging oil formation.

  • Solution 3: Try adding slightly more solvent to the hot solution. If oiling persists, attempt to induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid-air interface. This creates nucleation sites for crystal growth.[6][10]

Q3: My solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What went wrong?

A3: This is a classic sign that your solution is not supersaturated, meaning no crystals will form.[3]

  • Cause: Too much solvent was used during the initial dissolution step.[2][3]

  • Solution 1 (Solvent Evaporation): Gently heat the solution to boil off some of the solvent. Once the volume has been reduced, allow it to cool slowly again. Be careful not to evaporate too much solvent, as this can cause the product to precipitate out rapidly along with impurities.

  • Solution 2 (Induce Crystallization): If you are confident the solution is concentrated, try to induce crystallization. Scratch the inside of the flask with a glass rod.[6][10] Alternatively, if you have a pure crystal of this compound, you can add a tiny "seed crystal" to the solution to initiate the crystallization process.

Q4: I got crystals, but my final yield is very low. How can I improve my recovery?

A4: Low recovery can stem from several factors throughout the process.

  • Cause 1: Using too much solvent. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

  • Solution 1: Always use the absolute minimum amount of hot solvent required for dissolution.[6][11]

  • Cause 2: Insufficient cooling. If not cooled thoroughly, more product will remain in the solution.

  • Solution 2: Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) after it has first cooled to room temperature.

  • Cause 3: Premature crystallization during hot filtration. Product may have been lost in the filter paper.

  • Solution 3: Ensure your funnel and receiving flask are pre-heated. Use a stemless funnel to prevent clogging.[5] If crystallization occurs, you can try to wash the filter paper with a small amount of hot solvent to redissolve the crystals and add it back to the filtrate.

Troubleshooting Logic Diagram

G cluster_problems Common Issues cluster_solutions Solutions start Experiment Start problem Problem Encountered? start->problem no_dissolve Compound Won't Dissolve problem->no_dissolve Yes oiling_out Oiling Out problem->oiling_out no_crystals No Crystals Form problem->no_crystals low_yield Low Yield problem->low_yield success Successful Purification problem->success No sol1 Change Solvent no_dissolve->sol1 sol2 Reheat & Cool Slowly Scratch Flask oiling_out->sol2 sol3 Reduce Solvent Volume Add Seed Crystal no_crystals->sol3 sol4 Use Minimum Solvent Ensure Full Cooling low_yield->sol4 sol1->success sol2->success sol3->success sol4->success

Caption: A logical flow diagram for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of this compound?

A: It is a solid compound with a molecular weight of 273.08 g/mol .[12][13] In its pure form, it is a white crystalline solid with a melting point of 91-92°C.[4] It is only very slightly soluble in water but shows slight solubility in chloroform and methanol.[4][12]

Q: How do I choose a suitable recrystallization solvent if I don't have a protocol?

A: The ideal solvent should meet several criteria[2][7]:

  • High Temperature Coefficient: It should dissolve the compound well when hot but poorly when cold.[2]

  • Inertness: It must not react with the compound being purified.[2][7]

  • Volatility: It should have a relatively low boiling point so it can be easily removed from the crystals.[2]

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (so they can be filtered off) or very soluble in the cold solvent (so they remain in solution).[7] A common approach is to test small amounts of the crude product with various solvents (e.g., water, ethanol, ethyl acetate, hexane) to observe solubility at room temperature and upon heating.[1][10]

Q: What is a solvent-pair system and why is it used?

A: A solvent-pair system is used when no single solvent has the ideal solubility characteristics. It consists of two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent").[5] In the case of the DCM/hexane system for this compound, DCM is the solvent and hexane is the anti-solvent. This method allows for fine control over the saturation point of the solution, often leading to excellent crystal formation.[4][11]

Q: How do I know if my recrystallization was successful?

A: There are two primary indicators of a successful purification:

  • Physical Appearance: The recrystallized product should have a more uniform crystalline structure and a lighter color than the crude material. For this compound, you should see a change from an off-white or pale brown solid to a white crystalline solid.[3][4]

  • Melting Point Analysis: A pure compound has a sharp, narrow melting point range (typically < 2°C). The melting point of your purified product should be higher and the range narrower compared to the crude starting material.[3] The literature melting point for pure this compound is 91-92°C.[4]

Solvent Properties Table
SolventBoiling Point (°C)PolarityNotes
Water 100Very HighGood for polar compounds, but many organics are insoluble.[8]
Ethanol 78HighA versatile and commonly used solvent for moderately polar compounds.[9]
Methanol 65HighSimilar to ethanol but more volatile. Works well for many aromatic compounds.[6]
Acetone 56Medium-HighA strong solvent, can sometimes be too effective, preventing crystallization.[8][10]
Ethyl Acetate (EtOAc) 77MediumA good general-purpose solvent for compounds with moderate polarity, like esters.[8][9]
Dichloromethane (DCM) 40MediumA good solvent for a wide range of organic compounds; its volatility is useful.
Hexane 69LowExcellent for non-polar compounds, often used as the anti-solvent in a pair.[9]
Toluene 111LowGood for recrystallizing aromatic compounds.[8]
References
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
  • Recrystallization. (n.d.).
  • Experiment : Recrystallization – Part I: Solvent Selection - Science Learning Center. (n.d.).
  • 5-(2-Bromoacetyl)-2-hydroxybenzoic acid methyl ester [CAS# 36256-45-8] - chemBlink. (n.d.).
  • Benzoic acid, 5-(2-broMoacetyl)-2-hydroxy-, Methyl ester | 36256-45-8 - ChemicalBook. (2025).
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021).
  • CAS No.36256-45-8,Benzoic acid, 5-(2-bromoacetyl) - LookChem. (n.d.).
  • This compound | C10H9BrO4 | CID 11601501 - PubChem. (n.d.).
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014).
  • 86-MM0381.25-0025 - methyl-5-2-bromoacetyl-2-hydroxybenzoate - CymitQuimica. (n.d.).
  • Recrystallisation Help : r/Chempros - Reddit. (2020).
  • recrystallization.pdf. (n.d.).
  • This compound | CAS 36256-45-8. (n.d.).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • This compound | CAS No- 36256-45-8. (n.d.).
  • This compound, 25 grams. (n.d.).
  • Methyl 5-(2-bromoacetyl)-2-propoxybenzoate - PMC - NIH. (n.d.).
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Technical Support Center: Optimizing Reaction Conditions for the Bromination of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bromination of aromatic ketones. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The α-bromo aromatic ketone moiety is a versatile building block in medicinal chemistry and materials science, but its synthesis can be fraught with challenges related to yield, selectivity, and reproducibility.

This resource provides in-depth, experience-driven answers to common problems encountered in the lab. We will delve into the causality behind experimental choices, offering not just solutions but a deeper understanding of the reaction mechanism to empower you to optimize your specific system.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges in a direct question-and-answer format.

Issue 1: Low Yield or Incomplete Conversion

Q: My bromination reaction is slow and gives a low yield, with a significant amount of starting material remaining. How can I improve the conversion?

A: Low conversion is a common hurdle that can often be traced back to several key factors related to reaction kinetics and reagent activity.

  • Insufficient Enol Formation (The Rate-Determining Step): The acid-catalyzed bromination of a ketone proceeds through an enol intermediate, and the formation of this enol is the slow, rate-determining step of the reaction.[1][2]

    • Solution: Ensure an appropriate acid catalyst (e.g., HBr, glacial acetic acid) is present in sufficient quantity to facilitate enolization.[3][4][5] For substrates that are slow to enolize, consider increasing the reaction temperature. Some brominations of acetophenone derivatives, for example, show poor yields below 80°C.[5][6]

  • Inactive Brominating Agent: The effectiveness of your brominating agent is paramount.

    • Solution: If using N-Bromosuccinimide (NBS), ensure it is fresh and has been stored correctly, away from light and moisture. Impure or old NBS may give unreliable results.[7] In some cases, particularly for benzylic brominations, NBS requires a radical initiator (e.g., AIBN, benzoyl peroxide) or photo-irradiation to initiate the reaction.[5][8]

  • Steric Hindrance: Ketones with highly substituted α-carbons may react more slowly due to steric hindrance, impeding the approach of the brominating agent to the enol.

    • Solution: For sterically hindered substrates, more forcing conditions may be necessary. This can include longer reaction times, higher temperatures, or the use of a more reactive brominating agent. Always monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time and avoid decomposition.[5]

Issue 2: Poor Selectivity (α-Bromination vs. Ring Bromination)

Q: My reaction is producing a mixture of the desired α-bromo ketone and a significant amount of product brominated on the aromatic ring. How can I improve selectivity for the α-position?

A: Regioselectivity is controlled by the relative nucleophilicity of the enol double bond versus the aromatic ring.

  • Cause: Ring bromination is a classic electrophilic aromatic substitution reaction. It becomes competitive or even dominant when the aromatic ring is highly activated by potent electron-donating groups (EDGs), such as hydroxyl (-OH), alkoxy (-OR), or amine (-NR₂) groups.[9][10] These groups increase the electron density of the ring, making it a more favorable target for the electrophilic bromine.

  • Solutions:

    • Protect Activating Groups: If your aromatic ketone contains a strong activating group like a phenol, protecting it is the most effective strategy. Converting a hydroxyl group to an ether (e.g., benzyl or methyl ether) or an ester will decrease the ring's electron density and favor α-bromination on the side chain.[9][10]

    • Choose the Right Reagent: Reagents like N-Bromosuccinimide (NBS) are often more selective for α-bromination (via a radical or acid-catalyzed pathway) than elemental bromine (Br₂), especially under non-polar conditions.[7][8]

    • Solvent Choice: The choice of solvent can influence selectivity. Protic, polar solvents like methanol or acetic acid can promote the desired acid-catalyzed enolization pathway for α-bromination.[3][11] For example, conducting the reaction with Br₂ in methanol can selectively brominate the acetyl side-chain.[10][11]

Issue 3: Over-Bromination (Di- or Poly-bromination)

Q: I am isolating a significant amount of di-brominated product instead of my target mono-bromo ketone. How can I prevent this?

A: The formation of poly-brominated species is a frequent challenge, especially under basic conditions.

  • Cause: Under acidic conditions, the first bromination introduces an electron-withdrawing bromine atom at the α-position. This deactivates the carbonyl oxygen, making subsequent protonation and enol formation slower.[12][13] Therefore, mono-bromination is generally favored.[13] Conversely, under basic conditions, the electron-withdrawing effect of the first bromine atom makes the remaining α-hydrogens more acidic, accelerating the second deprotonation and halogenation.[9][13] This leads to rapid successive brominations.

  • Solutions:

    • Strict Stoichiometric Control: This is the most critical factor. Use a precise molar ratio of ketone to brominating agent of 1.0:1.0, or even slightly less (e.g., 1.0:0.95), to ensure the brominating agent is the limiting reagent.[9]

    • Reaction Conditions: Strongly favor acidic conditions (e.g., using Br₂ in acetic acid or HBr) to suppress the rate of the second bromination.[9][13]

    • Controlled Addition: Add the brominating agent slowly or portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the brominating agent, further disfavoring poly-bromination.[8]

    • Temperature Management: Keep the reaction temperature as low as reasonably possible to maintain a good reaction rate. Lower temperatures often increase selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for my aromatic ketone?

A1: The "best" agent depends on your substrate and desired selectivity. The table below summarizes common choices.

Brominating AgentTypical Conditions & CatalystsAdvantagesDisadvantages
Elemental Bromine (Br₂) ** Glacial Acetic Acid, HBr, Methanol[3][11]Inexpensive, readily available.Highly corrosive and toxic, can lead to ring bromination with activated arenes.[10]
N-Bromosuccinimide (NBS) CCl₄, CH₃CN; Acid (e.g., NH₄OAc) or Radical Initiator (AIBN)[8][14]Milder, often more selective for α-position, easier to handle than Br₂.[7][9]More expensive, requires fresh reagent for best results.[7]
Pyridine Hydrobromide Perbromide (Py·HBr·Br₂) **Acetic Acid, 90°C[6][9]Solid, stable, and safer to handle than liquid bromine; good for selective monobromination.[15]Can require elevated temperatures.[6]
HBr / H₂O₂ or Oxone® "On water" or with Oxone® as oxidant[3][16]Greener/safer alternative, generates Br₂ in situ.May have selectivity issues with some substrates.[16]

Q2: What is the mechanism of acid-catalyzed α-bromination?

A2: The reaction proceeds via a three-step mechanism that is crucial for understanding how to control the reaction:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.[1][2]

  • Enol Formation (Rate-Determining Step): A weak base (like water or the acid's conjugate base) removes an α-proton, leading to the formation of the nucleophilic enol intermediate. This is the slowest step.[1][2]

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of electrophilic bromine (Br₂), forming the C-Br bond and regenerating the protonated carbonyl. Deprotonation yields the final α-bromo ketone product.[2]

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues in aromatic ketone bromination.

G cluster_start Problem Identification cluster_analysis Analysis & Diagnosis cluster_solutions Corrective Actions start Unsatisfactory Bromination Result low_yield Low Yield / Incomplete Conversion? start->low_yield poor_selectivity Poor Selectivity? low_yield->poor_selectivity No sol_yield Check Catalyst (Acid/Initiator) Increase Temperature Verify Reagent Activity Increase Reaction Time low_yield->sol_yield Yes over_bromination Over-bromination? poor_selectivity->over_bromination No sol_selectivity Protect Activating Groups Use Selective Reagent (NBS) Optimize Solvent System poor_selectivity->sol_selectivity Yes sol_over_bromination Use Strict 1:1 Stoichiometry Ensure Acidic Conditions Slow/Portion-wise Addition Lower Temperature over_bromination->sol_over_bromination Yes end_node Optimized Reaction over_bromination->end_node No sol_yield->end_node sol_selectivity->end_node sol_over_bromination->end_node

Caption: A troubleshooting workflow for bromination reactions.

Acid-Catalyzed Bromination Mechanism

This diagram illustrates the key steps in the formation of an α-bromo ketone under acidic conditions.

G compound Aromatic Ketone protonated Protonated Ketone compound->protonated + H⁺ (Catalyst) enol Enol Intermediate (Rate-Determining Step) protonated->enol - H⁺ brominated_intermediate Brominated Intermediate enol->brominated_intermediate + Br₂ product α-Bromo Ketone brominated_intermediate->product - H⁺

Caption: Simplified mechanism of acid-catalyzed α-bromination.

Key Experimental Protocols

Protocol 1: General Procedure for α-Bromination using Pyridine Hydrobromide Perbromide

This protocol is adapted for the selective mono-bromination of an acetophenone derivative, such as 4-chloroacetophenone.[9][15]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the acetophenone derivative (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Add pyridine hydrobromide perbromide (1.1 eq.) to the solution.

  • Heating: Heat the reaction mixture to 90°C with vigorous stirring.[6][9]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[6][9]

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-water to precipitate the crude product.

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove acetic acid and pyridine salts, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography if necessary.

Protocol 2: Safe Quenching and Workup of Reactions with Excess Bromine

This protocol provides a general guideline for safely neutralizing excess elemental bromine (Br₂) after a reaction.[17][18]

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5°C. This is critical to control the exothermicity of the quench.[17]

  • Prepare Quenching Solution: In a separate flask, prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).[17][18]

  • Slow Addition: With vigorous stirring, slowly add the sodium thiosulfate solution dropwise to the cold reaction mixture. The reddish-brown color of bromine will begin to fade.[17]

  • Monitor Quench: Continue adding the quenching solution until the reddish-brown color of the bromine has completely disappeared and the organic layer becomes colorless or pale yellow.[17] This indicates that all excess Br₂ has been reduced to colorless bromide (Br⁻).

  • Extraction: Transfer the entire mixture to a separatory funnel. If your product is in an organic solvent, separate the layers.

  • Washing: Wash the organic layer sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Safety Note: Always perform bromination reactions and quenching procedures in a well-ventilated fume hood. Elemental bromine is highly toxic and corrosive.

References

  • Bamoniri, A., & Hosseinzadeh, R. (2018). Synthetic Access to Aromatic α-Haloketones. PMC, NIH. [Link]

  • Tanemura, K., Suzuki, T., Nishida, Y., Satsumabayashi, K., & Horaguchi, T. (2003). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (RSC Publishing). [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. [Link]

  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry. [Link]

  • Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Semantic Scholar. [Link]

  • Pasha, M. A., & Manjula, K. (2011). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. NIH. [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (2025). REGIO-SELECTIVE BROMINATION REACTION OF HYDROXY ACETOPHENONES USING NBS AS BROMINATING REAGENT. EJBPS. [Link]

  • Muthuraj, B., et al. (2020). Electroselective α-bromination of acetophenone using: In situ bromonium ions from ammonium bromide. ResearchGate. [Link]

  • Goswami, J., & Goswami, A. (2003). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Semantic Scholar. [Link]

  • Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate. [Link]

  • Pasha, M. A., & Manjula, K. (2012). Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. Taylor & Francis Online. [Link]

  • ChemTube3D. (n.d.). Acid-Catalysed Bromination of Ketones. ChemTube3D. [Link]

  • Tanemura, K., et al. (2004). A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Semantic Scholar. [Link]

  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]

  • Google Patents. (n.d.). Synthesis method of aryl ring bromination of acetophenone derivatives.
  • Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep. Pearson+. [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. [Link]

  • Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PubMed. [Link]

  • YouTube. (2021). Bromination part III - quench. YouTube. [Link]

  • Chemistry Stack Exchange. (2020). Safest way to conduct a reaction with bromine under reflux conditions. Chemistry Stack Exchange. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Ketone halogenation. Wikipedia. [Link]

  • The Journal of Organic Chemistry. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. ACS Publications. [Link]

  • Organic Chemistry Tutor. (n.d.). Halogenation of Ketones and Haloform Reaction. Organic Chemistry Tutor. [Link]

  • ResearchGate. (2025). Oxidative bromination of ketones using ammonium bromide and oxone (R). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

Sources

"Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

Welcome to the technical support center for this compound (CAS 36256-45-8). This guide is designed for our scientific partners to ensure the optimal stability, storage, and handling of this versatile reagent. Understanding its inherent reactivity is key to achieving reproducible success in your experiments.

The core of this molecule's utility and its primary source of instability is the α-bromoacetyl group. This functional group is a potent electrophile, making the molecule an excellent tool for bioconjugation and synthesis but also highly susceptible to degradation if not handled correctly.[1][2][3] This guide provides direct answers to common questions and troubleshooting workflows to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the absolute best-practice storage conditions for solid this compound?

Answer: To ensure maximum long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: Store at 2-8°C. While some suppliers may ship at ambient temperature for short durations, long-term storage should be refrigerated to minimize the rate of any potential degradation pathways.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This displaces atmospheric moisture and oxygen, which can contribute to degradation over time.

  • Container: Keep the compound in a tightly sealed, amber glass vial.[4][5] This protects it from moisture and light.

  • Environment: The storage location should be dry and well-ventilated.[4]

The primary driver for these conditions is the reactivity of the α-bromoacetyl moiety.[3][6] Storing it cold and dry in a sealed container is the most critical step to prevent premature reactions.

Q2: How sensitive is this compound to moisture, light, and air?

Answer: Highly sensitive, particularly to moisture.

  • Moisture: The α-bromoacetyl group is an electrophilic site susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction replaces the bromine atom with a hydroxyl group, rendering the reagent inactive for its intended purpose. Therefore, it is crucial to store the compound in a desiccated environment and handle it quickly in a low-humidity setting.

  • Light: While specific photolability data for this exact molecule is not extensively published, compounds with aromatic rings and reactive functional groups can be sensitive to UV light. Light can provide the energy to initiate radical reactions or other degradation pathways. Using an amber vial and storing it in the dark is a mandatory precaution.

  • Air: While less reactive with oxygen at room temperature, storing under an inert gas is the best practice to prevent any long-term oxidative degradation, especially if the container is opened multiple times.

Q3: I need to make a stock solution. What is the recommended procedure and choice of solvent?

Answer: The choice of solvent and handling procedure is critical to prevent immediate degradation.

  • Recommended Solvents: Anhydrous (dry) aprotic organic solvents are required. The best choices are Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Ensure you are using a fresh bottle or a properly stored anhydrous grade solvent.

  • Procedure:

    • Allow the vial of the solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • In a fume hood, briefly flush the headspace of the vial with a gentle stream of inert gas (argon or nitrogen).

    • Add the required volume of anhydrous DMF or DMSO with a dry syringe to achieve your target concentration.

    • Cap the vial tightly, and vortex or sonicate briefly until fully dissolved.

Crucial Point: Solutions of this compound are not stable and should be prepared fresh immediately before use . Never store stock solutions, even at low temperatures.

Q4: Why can't I store the stock solution? What is the expected stability in DMSO or DMF?

Answer: You cannot store the stock solution because the α-bromoacetyl group will react with trace amounts of water that are inevitably present even in anhydrous-grade solvents.[1] Furthermore, DMSO itself can degrade over time to produce nucleophilic impurities. The rate of this degradation is significant enough that a solution left overnight, even at -20°C, will have a substantially reduced concentration of the active compound, leading to failed experiments. For any conjugation or synthetic reaction, the solution must be made fresh and used within a few hours at most for reliable and reproducible results.

Q5: What chemicals or materials should I avoid bringing into contact with this compound?

Answer: Due to its high reactivity, you must avoid contact with a wide range of substances.[3]

  • Nucleophiles: This is the most important category. Avoid amines (including Tris buffer), thiols (like DTT or β-mercaptoethanol), alcohols, and water.

  • Bases: Strong bases can cause dehydrobromination or promote other side reactions.[7][8] Ensure all glassware is free from basic residues.

  • Acids: Strong acids should also be avoided as they can potentially catalyze the hydrolysis of the methyl ester group.

  • Metals: Avoid contact with reactive metals. Use glass or high-quality, inert plastic labware.

Troubleshooting Guide

This section addresses common issues encountered during experiments. The workflow below can help diagnose the root cause of unexpected results.

Problem: My reaction yield is significantly lower than expected, or my TLC/LC-MS shows multiple unexpected spots.

This is the most common failure mode and is almost always traced back to the degradation of the reagent.

Troubleshooting Workflow Diagram

G cluster_0 Troubleshooting: Low Yield / Impurities start Start: Low Reaction Yield q1 Was the stock solution prepared fresh (i.e., < 1 hour before use)? start->q1 res1_no Root Cause: Solution Degradation. Re-run experiment with a freshly prepared solution. q1->res1_no No q2 Was the solid reagent stored correctly? (Cold, Dry, Dark, Inert Gas) q1->q2 Yes res2_no Root Cause: Solid Degradation. Use a fresh vial of reagent and implement proper storage. q2->res2_no No q3 Were anhydrous solvents used for the stock solution? q2->q3 Yes res3_no Root Cause: Hydrolysis during dissolution. Use fresh, anhydrous-grade DMF or DMSO. q3->res3_no No q4 Does your reaction buffer contain nucleophiles? (e.g., Tris, thiols, azide) q3->q4 Yes res4_yes Root Cause: Buffer Interference. Switch to a non-nucleophilic buffer (e.g., HEPES, PBS, MES) at the appropriate pH. q4->res4_yes Yes end_node If all checks pass, investigate other reaction parameters (stoichiometry, pH, temperature, reaction time). q4->end_node No

Caption: Troubleshooting workflow for low reaction yields.

Problem: The solid compound has changed color (e.g., from off-white to yellow or brown) during storage.

Answer: A visible change in color or texture is a clear indicator of chemical degradation. Do not use the material. Discard it according to your institution's safety protocols and procure a fresh vial. This degradation is typically caused by prolonged exposure to moisture, air, or light due to improper storage.

Problem: My bioconjugation reaction is not specific, and I am labeling nucleophiles other than my target thiol.

Answer: The reactivity of the bromoacetyl group is pH-dependent.[1] While it shows good chemoselectivity for thiols, this selectivity is maximized at a pH range of 7.5 - 9.0, where the target cysteine residue is deprotonated to the more nucleophilic thiolate anion.[1] If your reaction pH is too high (e.g., > 9.0), you risk deprotonating and increasing the reactivity of other nucleophiles like the ε-amino group of lysine.

Solution:

  • Carefully control the pH of your reaction buffer. A pH of 7.5 is often a good starting point.

  • Ensure your protein or peptide is in a non-nucleophilic buffer like HEPES or phosphate buffer.

  • Use the reagent immediately after preparing the solution to ensure its concentration and purity are as expected.

Data Summary & Protocols

Table 1: Storage and Stability Recommendations
FormTemperatureAtmosphereContainerStability/Use
Solid 2-8°CInert Gas (Argon/Nitrogen)Tightly sealed amber vialStable for months if stored correctly.
Solution Room TempN/ATightly sealed vialNot Stable. Prepare fresh and use immediately (ideally < 1 hour).
Protocol 1: Recommended Handling of Solid Reagent
  • Remove the vial from cold storage (2-8°C) and place it in a desiccator at room temperature for at least 30 minutes to allow it to warm up.

  • Once at room temperature, transfer the vial to a fume hood.

  • Open the vial and quickly weigh the desired amount of solid in a clean, dry weighing vessel.

  • Immediately and tightly reseal the original vial, purge the headspace with inert gas, and return it to 2-8°C storage.

  • Proceed immediately to solution preparation with the weighed-out material.

Key Stability Factors Diagram

G cluster_factors Key Degradation Factors cluster_actions Control Measures center Methyl 5-(2-bromoacetyl) -2-hydroxybenzoate Stability moisture Moisture (Hydrolysis) center->moisture light Light (Photodegradation) center->light heat Heat (Accelerated Reactions) center->heat nucleophiles Nucleophiles (e.g., Amines, Thiols) center->nucleophiles store_dry Store in Desiccator Use Inert Gas moisture->store_dry store_dark Use Amber Vial Store in Dark light->store_dark store_cold Refrigerate (2-8°C) heat->store_cold use_fresh Prepare Solutions Fresh Use Non-Nucleophilic Buffers nucleophiles->use_fresh

Caption: Key factors affecting stability and their control measures.

References

  • Boivin, R., & Welsh, W. J. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. PubMed.
  • BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Bromoacetyl Chloride and Thiol Reactions. Benchchem.
  • Al-Warhi, T., et al. (2021). 3-(Bromoacetyl)
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of Bromoacetyl Bromide. Ningbo Inno Pharmchem Co.,Ltd.
  • LGC Standards. (n.d.). Methyl 5-(2-Bromoacetyl)
  • Santa Cruz Biotechnology. (n.d.). 2-broMo-5-hydroxybenzoic acid Methyl ester SDS. Santa Cruz Biotechnology.
  • Sigma-Aldrich. (n.d.).
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with Bromoacetyl Bromide: A Chemical Intermediate Guide. Ningbo Inno Pharmchem Co.,Ltd.
  • MedChemExpress. (2025).
  • TCI Chemicals. (2025).
  • Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). α-Halo ketone. Wikipedia.
  • Muby Chemicals. (n.d.). Methyl 2-(benzyloxy)-5-(2-bromoacetyl)
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Benzoic acid, 5-bromo-2-hydroxy-. Fisher Scientific.
  • Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Simson Pharma. (n.d.). Methyl 5-(2-Bromoacetyl)
  • LGC Standards. (n.d.). Methyl 5-(2-Bromoacetyl)
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry.
  • YouTube. (2019).
  • ChemicalBook. (2025).
  • chemBlink. (n.d.). 5-(2-Bromoacetyl)-2-hydroxybenzoic acid methyl ester. chemBlink.
  • ChemicalBook. (2025). Benzoic acid, 5-(2-broMoacetyl)-2-hydroxy-, Methyl ester. ChemicalBook.
  • National Center for Biotechnology Information. (n.d.).
  • Fisher Scientific. (2014).

Sources

Troubleshooting low yield in "Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, ultimately improving yield and purity. This valuable intermediate is a key building block in the synthesis of various pharmaceutical compounds, including nonsteroidal anti-inflammatory agents.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to ensure the successful synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts acylation of methyl salicylate with bromoacetyl halide is resulting in a very low yield or failing completely. What are the likely causes?

Low yields in the Friedel-Crafts acylation of methyl salicylate are a common issue and often stem from several factors related to the substrate and reaction conditions.

  • Lewis Acid Deactivation: The primary challenge in the Friedel-Crafts acylation of phenols and their derivatives is the deactivation of the Lewis acid catalyst. The lone pair of electrons on the phenolic oxygen of methyl salicylate can coordinate with the Lewis acid (e.g., AlCl₃). This interaction forms a complex that deactivates the catalyst. Furthermore, this complexation increases the electron-withdrawing nature of the hydroxyl group, which deactivates the aromatic ring towards the desired electrophilic substitution, leading to poor yields.[3]

  • Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or the phenolic oxygen (O-acylation) to form a phenyl ester. O-acylation is often kinetically favored and can become the dominant pathway under certain conditions, consuming your starting material without producing the target C-acylated product.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and reaction time are critical. Inappropriate conditions can favor side reactions or lead to incomplete conversion of the starting material.

Q2: How can I optimize the Friedel-Crafts reaction conditions to favor the desired C-acylation and improve my yield?

Optimizing the reaction parameters is crucial for driving the reaction towards the desired product. Here are key areas to focus on:

1. Choice and Stoichiometry of Lewis Acid:

  • Use of Excess Lewis Acid: To counteract the deactivation by the phenolic oxygen, a stoichiometric excess of the Lewis acid is often necessary. Typically, 2 to 4 equivalents of AlCl₃ are used.[4][5]

  • Alternative Lewis Acids: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂) can be explored.[4] The optimal Lewis acid may vary depending on the specific substrate and solvent system.

2. Solvent Selection:

  • The choice of solvent can significantly influence the reaction outcome.

    • Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are often preferred for Friedel-Crafts reactions.[3]

    • Nitrobenzene can be used, particularly for less reactive substrates, as it can help to dissolve the reaction components and may require higher reaction temperatures.[3][4]

3. Temperature Control:

  • Low Initial Temperature: The reaction should typically be initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction and minimize side product formation.[3]

  • Gradual Warming: After the initial addition of reagents, the reaction may be allowed to warm to room temperature or gently heated to drive the reaction to completion.[4][5] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.

4. Reagent Addition:

  • Slow Addition: The methyl salicylate should be added slowly to the pre-formed complex of the Lewis acid and bromoacetyl halide in the solvent.[4][5] This helps to maintain a low concentration of the substrate and control the reaction rate.

Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation of Methyl Salicylate

This protocol is based on optimized conditions reported in the literature to favor C-acylation.[4][5]

Materials:

  • Methyl Salicylate

  • Bromoacetyl bromide or Bromoacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Dichloromethane (for extraction)

  • Petroleum Ether or Hexane (for purification)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

  • Lewis Acid Slurry: Cool the solvent in an ice bath and slowly add anhydrous aluminum chloride (2.5 - 3.0 eq.) to form a slurry.

  • Acylating Agent Addition: To the cooled slurry, slowly add bromoacetyl bromide or bromoacetyl chloride (1.1 - 1.3 eq.). Stir the mixture for 30 minutes at 0-5 °C.

  • Substrate Addition: Slowly add a solution of methyl salicylate (1.0 eq.) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 40 °C for dichloromethane). Monitor the reaction progress by TLC. The reaction is typically complete within 10-24 hours.[4]

  • Workup:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

    • Stir the mixture vigorously for 30 minutes.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as a solid.

    • Purify the crude solid by washing with petroleum ether or by recrystallization from a mixture of dichloromethane and hexane to afford this compound as a solid.[1][4]

ReagentMolar Equivalents
Methyl Salicylate1.0
Bromoacetyl Halide1.1 - 1.3
Aluminum Chloride2.5 - 3.0

Table 1: Recommended Reagent Ratios for Friedel-Crafts Acylation.

Q3: I am considering an alternative synthetic route. Is the bromination of Methyl 5-acetyl-2-hydroxybenzoate a viable option?

Yes, the α-bromination of Methyl 5-acetyl-2-hydroxybenzoate is a well-established and often high-yielding alternative to the direct Friedel-Crafts acylation. This two-step approach first introduces the acetyl group via a standard Friedel-Crafts acylation of methyl salicylate with acetyl chloride, followed by bromination of the methyl ketone.

Advantages:

  • The initial Friedel-Crafts acylation with acetyl chloride is often more straightforward and higher yielding than with the more reactive bromoacetyl halide.

  • The subsequent bromination step is typically selective for the α-position of the ketone.

Common Brominating Agents:

  • Copper(II) Bromide (CuBr₂): This is a convenient and effective reagent for the α-bromination of ketones. The reaction is typically carried out by refluxing the ketone with CuBr₂ in a suitable solvent mixture like chloroform and ethyl acetate.[1]

  • Dioxane Dibromide: This reagent can also be used for the bromination.[1]

Protocol 2: Bromination of Methyl 5-acetyl-2-hydroxybenzoate with CuBr₂

This protocol details the bromination step to synthesize the target compound from its acetylated precursor.[1]

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate

  • Copper(II) Bromide (CuBr₂)

  • Chloroform (CHCl₃)

  • Ethyl Acetate (EtOAc)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane and Hexane (for recrystallization)

Procedure:

  • Dissolution: Dissolve Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq.) in a mixture of chloroform and ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add Copper(II) Bromide (2.1 eq.) to the solution with stirring.

  • Reaction: Gently reflux the reaction mixture (at 40-50 °C) for approximately 4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Upon completion, cool the reaction mixture and filter to remove the copper salts.

    • Transfer the filtrate to a separatory funnel and wash with water.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine all organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a mixture of dichloromethane and hexane to yield the final product as a white solid.[1]

ReagentMolar Equivalents
Methyl 5-acetyl-2-hydroxybenzoate1.0
Copper(II) Bromide2.1

Table 2: Reagent Ratios for Bromination with CuBr₂.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound check_method Which synthetic route was used? start->check_method fc_acylation Friedel-Crafts Acylation check_method->fc_acylation Direct Acylation bromination Bromination of Acetyl Precursor check_method->bromination Two-Step fc_issue Potential Issues: - Lewis Acid Deactivation - O-vs C-Acylation - Suboptimal Conditions fc_acylation->fc_issue brom_issue Potential Issues: - Incomplete Bromination - Dibromination - Degradation bromination->brom_issue fc_solution Troubleshooting Steps: 1. Increase AlCl3 to >2.5 eq. 2. Ensure anhydrous conditions. 3. Control temperature (start at 0°C). 4. Slow addition of reagents. 5. Verify reagent purity. fc_issue->fc_solution purification_issue Purification Issues? fc_solution->purification_issue brom_solution Troubleshooting Steps: 1. Check stoichiometry of CuBr2. 2. Ensure sufficient reaction time/temp. 3. Monitor closely by TLC. 4. Optimize purification to remove byproducts. brom_issue->brom_solution brom_solution->purification_issue purification_solution Optimize Recrystallization: - Test different solvent systems (e.g., DCM/Hexane). - Consider column chromatography if impurities persist. purification_issue->purification_solution Yes end Improved Yield and Purity purification_issue->end No purification_solution->end

Figure 1: A troubleshooting workflow for low yield in the synthesis of this compound.

Reaction Mechanism Overview

Friedel_Crafts_Acylation acyl_halide Bromoacetyl Halide (R-CO-X) acylium_ion_complex Acylium Ion-Lewis Acid Complex [R-C≡O]⁺[AlCl3X]⁻ acyl_halide->acylium_ion_complex + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylium_ion_complex methyl_salicylate Methyl Salicylate sigma_complex Sigma Complex (Arenium Ion) methyl_salicylate->sigma_complex o_acylation_product O-Acylated Byproduct (Ester) methyl_salicylate->o_acylation_product O-Acylation (Side Reaction) acylium_ion_complex->sigma_complex + Methyl Salicylate acylium_ion_complex->o_acylation_product product This compound sigma_complex->product - H⁺ byproduct HX + AlCl3

Figure 2: Simplified mechanism of the Friedel-Crafts acylation of methyl salicylate.

References

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PubMed Central. Available at: [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - ACS Publications. Available at: [Link]

  • Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid … - ResearchGate. Available at: [Link]

  • Aromatic acylation reaction using methyl salicylate as a leaving group. - ResearchGate. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PubMed Central. Available at: [Link]

  • CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester - Google Patents.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PubMed. Available at: [Link]

  • CN102557947B - Method for preparing 5-bromoacetylsalicylic acid methyl ester - Google Patents.

Sources

Technical Support Center: Strategies for the Removal of Unreacted Bromine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to effectively remove unreacted bromine from reaction mixtures. This resource offers practical troubleshooting advice, frequently asked questions, and detailed protocols to ensure product purity and experimental success.

Troubleshooting Guide: Navigating Common Challenges in Bromine Removal

This section addresses specific issues that may arise during the workup of bromination reactions, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Persistent yellow or orange color in the organic layer after quenching. 1. Insufficient Quenching Agent: The amount of quenching agent added is not enough to react with all the unreacted bromine.[1] 2. Degraded Quenching Solution: The quenching solution may have decomposed over time, reducing its effectiveness.[1] 3. Poor Mixing: In a biphasic system, inadequate mixing can lead to incomplete contact between the bromine in the organic phase and the aqueous quenching agent.[1]1. Add More Quenching Agent: Incrementally add more of the quenching solution with vigorous stirring until the color disappears.[1][2] 2. Prepare a Fresh Solution: Always use a freshly prepared quenching solution for optimal results.[1][2] 3. Ensure Vigorous Stirring: Increase the stirring rate to maximize the interfacial area between the two layers, facilitating a faster and more complete reaction.[1][2]
Formation of a fine white or yellow precipitate (elemental sulfur) during quenching with sodium thiosulfate. Acidic Reaction Conditions: Sodium thiosulfate can decompose in acidic media to form solid elemental sulfur.[1][2][3]1. pH Adjustment: Before adding sodium thiosulfate, carefully neutralize or slightly basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[1][2] 2. Use an Alternative Quenching Agent: Sodium bisulfite or sodium sulfite are less prone to forming sulfur precipitates in acidic conditions and are excellent alternatives.[1][2][3] 3. Filtration: If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of Celite.[1]
The quenching reaction is violently exothermic and difficult to control. 1. Concentrated Reagents: The concentration of unreacted bromine or the quenching agent is too high.[1][2] 2. Rapid Addition: The quenching agent is being added too quickly.[1]1. Cool the Reaction Mixture: Before and during the quench, cool the reaction mixture in an ice-water bath to help dissipate the heat generated.[1][2][4] 2. Slow, Controlled Addition: Add the quenching agent slowly and dropwise, especially at the beginning of the quench.[2][4] 3. Dilute the Quenching Agent: Using a more dilute solution of the quenching agent can help to better control the exotherm.[4]
Formation of a stable emulsion during aqueous workup. Presence of Fine Solids or Surfactant-like Byproducts: These can stabilize the interface between the organic and aqueous layers.1. Brine Wash: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion. 2. Filtration: Filter the entire mixture through a pad of Celite to remove any fine particulate matter. 3. Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted bromine?

The most prevalent and efficient method is chemical quenching with a reducing agent.[1] Commonly used quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, and sodium sulfite.[1][2] These reagents react with colored elemental bromine (Br₂) to form colorless, water-soluble bromide salts (Br⁻), which can be easily separated during an aqueous workup.[1][2]

Q2: How do I know when the quenching process is complete?

The primary visual indicator is the disappearance of the characteristic red-brown or orange-yellow color of bromine from the reaction mixture.[1] The organic layer should become colorless.[1] For applications requiring high purity, such as in drug development, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to confirm the absence of residual bromine.[1]

Q3: Is it safe to remove unreacted bromine by evaporation?

No, removing bromine by evaporation is strongly discouraged.[1] Although bromine has a relatively low boiling point (58.8 °C), it is a highly toxic, corrosive, and volatile substance.[1] Attempting to evaporate it poses a significant inhalation hazard and can lead to the corrosion of laboratory equipment.[1]

Q4: I've quenched the reaction, but my product is still impure. What other purification methods can I use?

After quenching and initial extraction, further purification may be necessary. Common techniques include:

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and any non-polar residues from the quenching process (e.g., dibrominated cyclohexene if cyclohexene is used as a quencher).

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can significantly improve its purity.

  • Distillation: For liquid products with a sufficiently different boiling point from any impurities, distillation can be an effective purification method.[5][6]

Q5: What are the critical safety precautions when working with bromine and its quenching?

Bromine is extremely hazardous and requires strict safety protocols.[3][7][8][9]

  • Work in a Fume Hood: Always handle bromine and conduct bromination reactions in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3][8][10]

  • Have a Spill Kit Ready: Keep a quenching solution, such as 10% sodium thiosulfate, readily available to neutralize any spills.[3][10]

Comparative Analysis of Common Bromine Quenching Agents

The choice of quenching agent is critical and depends on the specific reaction conditions, particularly the pH of the mixture.

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)AdvantagesDisadvantages
Sodium Thiosulfate Na₂S₂O₃10% aqueous solution[1][3]2:1Inexpensive and highly effective.[4][11][12]Can form elemental sulfur in acidic conditions.[2][3][4]
Sodium Bisulfite NaHSO₃Saturated or 10% aqueous solution[2][3]1:1[3]A good alternative to thiosulfate, especially in acidic media, as it does not typically form sulfur.[1][2][13][14]Can generate sulfur dioxide (SO₂) gas, which is toxic.[4]
Sodium Sulfite Na₂SO₃10-20% aqueous solution[3]1:1[3]Effective and less likely to precipitate sulfur than sodium thiosulfate.[2][3]Can also generate SO₂ under acidic conditions.[4]
Saturated Sodium Bicarbonate NaHCO₃Saturated aqueous solution-Primarily used to neutralize acidic byproducts like HBr, and can be used prior to a reducing quench.[15]Not a reducing agent and will not quench elemental bromine.[1]
Cyclohexene C₆H₁₀Neat or in a solvent1:1[3]The quenching reaction occurs in the organic phase.The resulting dibrominated cyclohexane byproduct is also in the organic phase and must be removed by other purification methods like chromatography or distillation.[2][3]

Experimental Protocols and Workflows

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

This is the most common method for removing unreacted bromine.

  • Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool the mixture to 0-5 °C in an ice-water bath to control the exotherm of the quench.[1][4]

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[1][3]

  • Add Quenching Solution: Slowly add the 10% sodium thiosulfate solution to the vigorously stirred reaction mixture.[1] Continue the addition until the red-brown color of the bromine disappears and the organic layer becomes colorless.[1][3]

  • Aqueous Workup: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.[1]

  • Wash: Wash the organic layer sequentially with water and then with brine.[1]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[1]

Visualizing the Quenching and Extraction Workflow

G cluster_0 Reaction Quenching cluster_1 Workup and Isolation ReactionMixture Reaction Mixture (with excess Br₂) Quench Add 10% Na₂S₂O₃ (aq) with vigorous stirring ReactionMixture->Quench Cool to 0-5 °C ColorlessMixture Biphasic Mixture (Colorless Organic Layer) Quench->ColorlessMixture Quenching Complete Separation Phase Separation (Separatory Funnel) ColorlessMixture->Separation Wash Wash Organic Layer (Water, Brine) Separation->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate PureProduct Crude/Pure Product Concentrate->PureProduct

Caption: Workflow for Bromine Quenching and Product Isolation.

The Chemistry of Quenching: A Closer Look

The quenching of bromine with sodium thiosulfate is a redox reaction. The thiosulfate ion reduces elemental bromine to bromide ions, while it is oxidized to tetrathionate ions.

G cluster_reactants Reactants cluster_products Products 2S₂O₃²⁻ 2 S₂O₃²⁻ (Thiosulfate) S₄O₆²⁻ S₄O₆²⁻ (Tetrathionate) 2S₂O₃²⁻->S₄O₆²⁻ Oxidation Br₂ Br₂ (Bromine, colored) 2Br⁻ 2 Br⁻ (Bromide, colorless) Br₂->2Br⁻ Reduction

Caption: Redox Reaction in Bromine Quenching with Thiosulfate.

References

  • Benchchem. (n.d.). Technical Support Center: Quenching and Removal of Excess Bromine.
  • Benchchem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures.
  • Gauth. (n.d.). Sodium bisulfite converts bromine (br2) to bromide (br-). sodium bisulfite is a(n).
  • De Dietrich Process Systems. (n.d.). Bromine Processes.
  • Benchchem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures.
  • Brainly. (2023). [FREE] Write a balanced equation for the reaction of sodium bisulfite with bromine.
  • PubMed. (2018). A simple distillation method to extract bromine from natural water and salt samples for isotope analysis by multi-collector inductively coupled plasma mass spectrometry.
  • Benchchem. (n.d.). Technical Support Center: Handling and Quenching Reactions with Brominated Compounds.
  • Quora. (2020). How to remove bromine from a reaction mixture?
  • The Organic Chemistry Tutor. (n.d.). Sodium Bisulfite.
  • Reddit. (2013). [organic chem] Why is sodium bisulfite added in this reaction?
  • Quora. (2018). How does sodium thiosulfate neutralize bromine?
  • University of Rochester. (n.d.). Workup: Bromine or Iodine.
  • Wikipedia. (n.d.). Sodium thiosulfate.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Standard Operating Procedure_Bromine.docx. (n.d.).
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
  • Slideshare. (n.d.). Bromine handling and safety.
  • Chegg. (2015). After the reaction has gone to completion, what is the purpose of adding saturated sodium bicarbonate to the reaction mixture?

Sources

Technical Support Center: Selective Monobromination of Methyl 5-acetyl-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective bromination of methyl 5-acetyl-2-hydroxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent over-bromination and achieve high yields of the desired mono-substituted product.

Troubleshooting Guide: Mid-Experiment Problem Solving

This section addresses issues that may arise during or after your bromination reaction.

Q1: My TLC/LC-MS analysis shows two new spots close to each other, in addition to my starting material. How can I confirm if this is the desired product and an over-brominated side product?

Answer: The presence of two distinct product spots is a classic indicator of a mixture containing the desired mono-brominated product and a di-brominated side product.

  • Polarity and Elution: The mono-brominated product will be less polar than the starting material (due to the replacement of a small H atom with a large, electron-dense Br atom) but more polar than the di-brominated product. Therefore, on a normal-phase TLC plate, you should expect the following elution order (from bottom to top): Starting Material > Mono-bromo Product > Di-bromo Product.

  • Mass Spectrometry Confirmation: The most definitive method is LC-MS analysis. The expected mass-to-charge ratio (m/z) for the key species would be:

    • Starting Material (C₁₀H₁₀O₄): ~194.06 g/mol

    • Mono-bromo Product (C₁₀H₉BrO₄): ~271.97 g/mol (Look for the characteristic M, M+2 isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 Da).

    • Di-bromo Product (C₁₀H₈Br₂O₄): ~350.88 g/mol (Look for the M, M+2, M+4 isotopic pattern of two bromine atoms, with a peak ratio of approximately 1:2:1).

Q2: I've confirmed the formation of a significant amount of the di-brominated product. Is there a way to salvage the reaction mixture?

Answer: Unfortunately, reversing the second bromination is not chemically feasible. The primary goal shifts to separating the desired mono-brominated product from the mixture.

  • Immediate Quenching: First, ensure the reaction is completely stopped by quenching with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to destroy any remaining brominating agent.

  • Careful Purification: The most effective method for separation is column chromatography. Due to the likely small difference in polarity (Rf value) between the mono- and di-brominated products, a high-resolution separation is required.

    • Use a long column with a fine-grade silica gel.

    • Employ a shallow solvent gradient or an optimized isocratic mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Hexane mixtures).

    • Collect small fractions and analyze them carefully by TLC or LC-MS before combining.

To prevent this issue in future experiments, consult the FAQs below on optimizing reaction conditions for selectivity.

Q3: My reaction is very sluggish or not proceeding at all, with only starting material visible on TLC after an hour. What are the likely causes?

Answer: A stalled reaction can typically be attributed to reagent quality or temperature.

  • Reagent Inactivity: If you are using N-Bromosuccinimide (NBS), it can degrade over time, especially if it has a yellow or brown tint, which indicates the presence of free bromine[1]. For best results, use freshly recrystallized NBS[1].

  • Insufficient Activation: While unlikely for a highly activated phenol, ensure your reaction is not overly dilute.

  • Temperature Too Low: While low temperatures are crucial for selectivity, an excessively low temperature (e.g., < 0°C) may slow the reaction rate to an impractical level. If the reaction is clean but slow at 0°C, consider allowing it to warm slowly to room temperature while carefully monitoring its progress.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing common issues during the bromination process.

G start Start Reaction Monitoring (TLC/LC-MS) check_sm Is Starting Material (SM) Consumed? start->check_sm check_products How many product spots? check_sm->check_products  Yes no_reaction SM Remains, No Product check_sm->no_reaction  No one_spot Single Product Spot check_products->one_spot One multi_spot Multiple Product Spots check_products->multi_spot Two+ salvage Proceed to Quench & Column Chromatography one_spot->salvage confirm_dibromo Confirm Di-bromination with LC-MS multi_spot->confirm_dibromo confirm_dibromo->salvage optimize Optimize for Selectivity: - Lower Temperature - Use NBS - Change Solvent salvage->optimize For next attempt check_reagent Check Reagent Quality (e.g., recrystallize NBS) no_reaction->check_reagent increase_temp Slowly increase temperature (0°C -> RT) check_reagent->increase_temp If reagent is pure

Caption: Troubleshooting Decision Tree for Bromination.

FAQs for Reaction Planning & Prevention of Over-Bromination

This section focuses on proactive strategies to ensure a selective and high-yielding reaction.

Q1: Why is methyl 5-acetyl-2-hydroxybenzoate so susceptible to over-bromination?

Answer: The reactivity and regioselectivity are governed by the powerful activating effect of the hydroxyl (-OH) group on the aromatic ring.

  • Electronic Effects: The -OH group is a strong electron-donating group through resonance, significantly increasing the electron density of the benzene ring and making it highly reactive towards electrophiles like Br⁺[2][3]. This effect far outweighs the electron-withdrawing (deactivating) effects of the acetyl and ester groups.

  • Directing Effects: The -OH group is an ortho, para-director. In this molecule, the para position is occupied. The two ortho positions are C3 and C6. The initial bromination is strongly favored at the C3 position. However, because the ring is so activated, a second electrophilic attack can occur at the remaining ortho position (C6), leading to the di-brominated product.

Reaction Scheme: Desired Product vs. Side Product

Sources

Technical Support Center: Impurity Profiling of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling and identification of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the analysis of this active pharmaceutical ingredient (API).

Introduction: The Criticality of Impurity Profiling

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount, as even trace-level impurities can impact the safety and efficacy of the final drug product.[1][2] Impurity profiling is the process of detecting, identifying, and quantifying these unwanted substances.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[4][5][6][7][8] This guide provides a practical framework for navigating the complexities of impurity analysis for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in this compound synthesis?

A1: Based on its synthesis, which often involves the bromination of methyl 5-acetyl-2-hydroxybenzoate, potential impurities can be categorized as follows:[9]

  • Organic Impurities:

    • Starting Materials: Unreacted methyl 5-acetyl-2-hydroxybenzoate.

    • By-products: Di-brominated species or other products from side reactions.

    • Intermediates: Incomplete reaction products.

    • Degradation Products: Compounds formed during storage or processing.

    • Reagents, Ligands, and Catalysts: Residual reagents from the synthesis.[4][5]

  • Inorganic Impurities:

    • Residual metals from catalysts or reaction vessels.

    • Inorganic salts.[4][5]

  • Residual Solvents:

    • Solvents used in the synthesis and purification steps (e.g., chloroform, ethyl acetate, dioxane, ethyl ether).[9]

Q2: What are the regulatory thresholds for reporting and identifying impurities?

A2: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[4][5][6] Key thresholds include:

ThresholdMaximum Daily Dose ≤ 2g/day
Reporting Threshold ≥ 0.05%
Identification Threshold ≥ 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold ≥ 0.15% or 1.0 mg per day intake (whichever is lower)

Any impurity exceeding the reporting threshold must be documented. Impurities above the identification threshold require structural elucidation. Those exceeding the qualification threshold need to be assessed for their biological safety.[4][5][7]

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[3][10]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for separation and quantification of non-volatile organic impurities.[1][2][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of unknown impurities by providing molecular weight and fragmentation data.[2][11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile organic impurities and residual solvents.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of isolated impurities.[14][15][16][17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for functional group analysis and can serve as a rapid screening tool.[18][19][20][21]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experimental work.

HPLC Method Development & Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Chromatographic peaks for the API or impurities are asymmetrical.

  • Potential Causes & Solutions:

    • Secondary Interactions: Residual silanols on the column can interact with acidic or basic analytes.

      • Solution: Lower the mobile phase pH to suppress silanol activity or use a column with end-capping.[22]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or sample concentration.[22][23]

    • Mismatched Sample Solvent: If the sample solvent is stronger than the mobile phase, it can cause peak fronting.

      • Solution: Dissolve the sample in the initial mobile phase whenever possible.[22]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

      • Solution: Use shorter, narrower-bore tubing.

Issue 2: Split Peaks

  • Symptom: A single compound appears as two or more peaks.

  • Potential Causes & Solutions:

    • Contamination at Column Inlet: Particulate matter or strongly retained compounds on the column frit can disrupt the sample band.

      • Solution: Use a guard column and filter all samples and mobile phases. If the column is blocked, try back-flushing.[23]

    • Co-eluting Impurity: What appears to be a split peak may be two unresolved compounds.

      • Solution: Modify the mobile phase composition or gradient to improve resolution.[24]

    • Sample Solvent Incompatibility: Injecting the sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

      • Solution: Ensure the sample solvent is compatible with the mobile phase.[22]

Issue 3: Retention Time Shifts

  • Symptom: The retention times of peaks vary between injections or runs.

  • Potential Causes & Solutions:

    • Mobile Phase Composition Changes: Inaccurate preparation or degradation of the mobile phase.

      • Solution: Prepare fresh mobile phase daily and ensure accurate measurements. Use a buffer if pH control is critical.[23][24]

    • Column Temperature Fluctuations: Inconsistent column temperature affects retention.

      • Solution: Use a column oven to maintain a stable temperature.[23]

    • Pump Issues: Leaks or faulty check valves can lead to an inconsistent flow rate.

      • Solution: Check for leaks and perform regular pump maintenance.

LC-MS Impurity Identification

Issue 1: Poor Ionization or No Signal for an Impurity

  • Symptom: An impurity is observed by UV detection in HPLC but not by MS.

  • Potential Causes & Solutions:

    • Incorrect Ionization Mode: The impurity may not ionize efficiently in the selected mode (e.g., ESI positive/negative).

      • Solution: Analyze the sample in both positive and negative ionization modes. If the compound lacks easily ionizable functional groups, consider APCI.[25]

    • Ion Suppression: The presence of non-volatile buffers (e.g., phosphate) or high concentrations of other components in the mobile phase can suppress the ionization of the analyte.

      • Solution: Replace non-volatile buffers with volatile alternatives like ammonium formate or ammonium acetate. Use a divert valve to direct high-concentration components (like the API) away from the MS source.[26]

    • Contamination of the Ion Source: Buildup of contaminants can reduce sensitivity.[27]

      • Solution: Perform regular cleaning of the ion source.[27]

Issue 2: Difficulty in Structural Elucidation from MS/MS Data

  • Symptom: The MS/MS fragmentation pattern is complex or does not provide clear structural information.

  • Potential Causes & Solutions:

    • Insufficient Fragmentation Energy: The collision energy may be too low to produce informative fragments.

      • Solution: Perform a collision energy ramp to identify the optimal energy for fragmentation.

    • Isomeric Impurities: Co-eluting isomers will produce the same molecular ion and may have similar fragmentation patterns.

      • Solution: Improve the chromatographic separation to resolve the isomers. High-resolution mass spectrometry (HRMS) can provide accurate mass data to confirm the elemental composition of fragments, aiding in differentiation.[25]

    • Complex Fragmentation Pathway: The molecule may undergo rearrangements or complex fragmentation.

      • Solution: Utilize complementary techniques like NMR for definitive structure confirmation of isolated impurities.[11]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound and its related substances.

1. Instrumentation and Columns:

  • HPLC system with a UV or DAD detector.

  • Recommended Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Rationale: A C18 column provides good retention for moderately polar compounds. The acidic mobile phase helps to ensure good peak shape for phenolic compounds.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    25 40 60
    30 10 90
    35 10 90
    36 95 5

    | 45 | 95 | 5 |

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

5. System Suitability:

  • Prepare a solution containing the API and known impurities.

  • Verify resolution between critical pairs, peak symmetry, and reproducibility of injections.

Protocol 2: LC-MS/MS for Structural Elucidation

This protocol outlines a general workflow for identifying unknown impurities using LC-MS/MS.

1. Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

2. LC Method:

  • Use the HPLC method from Protocol 1, ensuring all mobile phase additives are volatile (e.g., formic acid, ammonium formate).

3. MS Parameters (Initial Settings):

  • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan MS followed by data-dependent MS/MS on the most abundant ions.

  • Collision Energy: Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

4. Data Analysis:

  • Determine the accurate mass of the impurity from the full scan MS data.

  • Use the accurate mass to generate a list of possible elemental compositions.

  • Analyze the MS/MS fragmentation pattern to deduce the structure. Compare the fragmentation of the impurity with that of the API to identify common structural motifs.

Visualized Workflows

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation & Reporting A HPLC Analysis of This compound B Detect Impurity Peak(s) A->B C Quantify Impurity Level B->C D Impurity > Identification Threshold? (e.g., >0.10%) C->D E LC-MS Analysis D->E Yes K Document and Report D->K No F Determine Molecular Weight (Accurate Mass) E->F G Perform MS/MS Fragmentation F->G H Propose Structure G->H I Isolate Impurity (Prep-HPLC) H->I J NMR Structural Confirmation I->J J->K

Caption: Workflow for Impurity Identification and Confirmation.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Taylor & Francis Online. (2011). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. [Link]

  • Eurofins. The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. [Link]

  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]

  • Agilent. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Specac. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Slideshare. (2017). Structural elucidation by NMR(1HNMR). [Link]

  • Restek. (2014). [5]Troubleshooting HPLC- Tailing Peaks. [Link]

  • Agilent. A Comprehensive Guide to FTIR Analysis. [Link]

  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • International Journal of Novel Research and Development. (2023). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (2022). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. [Link]

  • Specac Ltd. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. [Link]

  • National Center for Biotechnology Information. (2011). Recent trends in the impurity profile of pharmaceuticals. [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • ResearchGate. (2019). (PDF) Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • New Food Magazine. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Bioprocess Online. Simultaneous Determination Of Two APIs And Their Related Compounds By HPLC On An Alliance™ iS HPLC System. [Link]

  • LCGC International. (2017). How to Avoid Problems in LC–MS. [Link]

  • AACC. (2019). Growing Pains in LC-MS/MS Testing. [Link]

  • Chemsrc. CAS#:36256-45-8 | this compound. [Link]

  • Google Patents.

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Characterization of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the comprehensive 1H Nuclear Magnetic Resonance (NMR) characterization of a key synthetic intermediate, Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate. This document will not only present the spectral data but also provide a comparative analysis with alternative characterization techniques, grounded in fundamental principles and practical insights.

The Central Role of 1H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for determining the structure of organic molecules.[1][2] It operates on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[3][4] This resonance frequency is exquisitely sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecular structure.[5] For proton (1H) NMR, this allows us to map the number, connectivity, and chemical environment of hydrogen atoms within a molecule.

In-Depth Analysis of the 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound, recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl3), exhibits a series of distinct signals that unequivocally confirm its structure.[3][6]

Table 1: 1H NMR Spectral Data for this compound
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
11.35Singlet-1HPhenolic -OH
8.53Doublet2.31HAr-H (H-6)
8.12Doublet of Doublets8.8, 2.21HAr-H (H-4)
7.08Doublet8.81HAr-H (H-3)
4.41Singlet-2H-CH2Br
4.02Singlet-3H-OCH3

Data sourced from ChemicalBook.[3][6]

Visualizing the Structure and Proton Assignments

To better understand the spectral data, let's visualize the molecule and the corresponding proton assignments.

Caption: Molecular structure with 1H NMR assignments.

Interpretation of the Spectrum: A Deeper Dive
  • The Downfield Singlet (11.35 ppm): This highly deshielded singlet is characteristic of a phenolic hydroxyl proton that is intramolecularly hydrogen-bonded to the adjacent carbonyl group of the ester. This hydrogen bonding restricts its rotation and places it in a deshielding environment, shifting it significantly downfield.

  • The Aromatic Region (7.08 - 8.53 ppm): The three protons on the benzene ring give rise to a complex splitting pattern that is diagnostic of a 1,2,4-trisubstituted benzene ring.

    • The proton at 8.53 ppm (H-6) appears as a doublet with a small coupling constant (J = 2.3 Hz). This is due to meta-coupling with the proton at H-4. It is the most downfield of the aromatic protons due to the deshielding effects of the adjacent ester and the para bromoacetyl group.

    • The proton at 8.12 ppm (H-4) is a doublet of doublets. The larger coupling constant (J = 8.8 Hz) arises from ortho-coupling with the proton at H-3, while the smaller coupling constant (J = 2.2 Hz) is from meta-coupling to H-6.

    • The proton at 7.08 ppm (H-3) appears as a doublet with a large coupling constant (J = 8.8 Hz) due to ortho-coupling with H-4. This proton is the most upfield in the aromatic region, being shielded by the electron-donating hydroxyl group.

  • The Aliphatic Singlets (4.41 and 4.02 ppm):

    • The singlet at 4.41 ppm corresponds to the two protons of the methylene group adjacent to the bromine atom and the carbonyl group (-COCH2Br). The strong electron-withdrawing nature of both the bromine and the carbonyl group significantly deshields these protons.

    • The singlet at 4.02 ppm is assigned to the three protons of the methyl ester group (-OCH3).

A Comparative Look: Alternative and Complementary Characterization Techniques

While 1H NMR is a powerful tool, a comprehensive characterization relies on a multi-technique approach.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound
TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Number, connectivity, and chemical environment of protons.High resolution, detailed structural information, non-destructive.Requires soluble sample, can be complex for large molecules.
13C NMR Number and chemical environment of carbon atoms.Complements 1H NMR, provides carbon backbone information.Lower sensitivity than 1H NMR, requires more sample or longer acquisition times.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-Br).Fast, requires small sample amount, good for identifying functional groups.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.Can be a destructive technique, fragmentation can be complex to interpret.
Elemental Analysis Percentage composition of elements (C, H, O, Br).Confirms the empirical and molecular formula.Requires a pure sample, does not provide structural information.
Synergistic Power: 1H NMR and 13C NMR
Confirming Functional Groups with IR Spectroscopy

Infrared (IR) spectroscopy is an excellent complementary technique for confirming the presence of key functional groups.[8] For this compound, we would expect to see characteristic absorption bands for:

  • O-H stretch: A broad band around 3200-3600 cm-1 for the phenolic hydroxyl group.

  • C=O stretch: Two distinct peaks around 1650-1750 cm-1 for the ketone and ester carbonyl groups.

  • C-O stretch: Bands in the 1000-1300 cm-1 region for the ester linkage.

  • C-Br stretch: A signal in the fingerprint region, typically around 500-600 cm-1.

The Value of Comparison: 1H NMR of a Precursor

Comparing the 1H NMR spectrum of the final product with its precursor, Methyl 5-acetyl-2-hydroxybenzoate, highlights the impact of the bromination step. The 1H NMR spectrum of the precursor would show a singlet for the acetyl methyl group (-COCH3) typically around 2.5 ppm.[9][10][11] The disappearance of this signal and the appearance of the singlet at 4.41 ppm for the brominated methylene group (-COCH2Br) provides definitive evidence of the successful chemical transformation.

Experimental Protocols: Ensuring Data Integrity

The quality of NMR data is directly dependent on meticulous sample preparation and instrument setup.

Protocol 1: 1H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl3).[12] The deuterated solvent is crucial as it is "invisible" in the 1H NMR spectrum and provides a lock signal for the spectrometer to maintain a stable magnetic field.[13]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a reference point for the chemical shifts of the sample.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Workflow for 1H NMR Data Acquisition and Processing

The following diagram illustrates a typical workflow for acquiring and processing 1H NMR data.

G cluster_workflow 1H NMR Data Acquisition & Processing Workflow prep Sample Preparation insert Insert Sample into Magnet prep->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Free Induction Decay (FID) shim->acquire fft Fourier Transform (FID -> Spectrum) acquire->fft phase Phase Correction fft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking & Referencing integrate->peak_pick analysis Spectral Analysis peak_pick->analysis

Sources

A Comparative Guide to Brominating Agents for α-Bromoketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of α-Bromoketones

α-Bromoketones are pivotal intermediates in organic synthesis, serving as versatile precursors for a multitude of molecular transformations.[1] The introduction of a bromine atom at the α-position to a carbonyl group significantly enhances the reactivity of the molecule, paving the way for subsequent nucleophilic substitutions and elimination reactions.[1] This reactivity profile makes α-bromoketones indispensable building blocks in the construction of complex organic molecules, including a wide array of pharmaceuticals.[1][2] This guide provides a comprehensive comparison of various brominating agents for the synthesis of α-bromoketones, offering insights into their mechanisms, selectivity, and practical applications, supported by experimental data.

The Mechanism of α-Bromination: A Tale of Two Pathways

The α-bromination of ketones can proceed through two primary mechanistic pathways, dictated by the reaction conditions: acid-catalyzed and base-catalyzed.

Acid-Catalyzed Bromination: In the presence of an acid catalyst, the reaction proceeds through an enol intermediate.[1][3][4] The acid protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating the tautomerization of the ketone to its more nucleophilic enol form.[1][3][5] The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine.[1][3][4] Subsequent deprotonation yields the α-bromo ketone.[1] A key advantage of the acid-catalyzed method is that it generally stops at monobromination.[6][7] The introduction of the first electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen, making the formation of the enol for a second bromination less favorable.[7] For unsymmetrical ketones, acid-catalyzed bromination typically occurs at the more substituted α-carbon, as this proceeds through the more stable, thermodynamically favored enol intermediate.[8][9]

Base-Catalyzed Bromination: Under basic conditions, an enolate is formed by the removal of an α-proton. This enolate then acts as the nucleophile, attacking the bromine. However, this method is often plagued by polybromination. The electron-withdrawing effect of the initial bromine atom increases the acidity of the remaining α-hydrogens, making them more susceptible to deprotonation and subsequent bromination.[7][9] This can be difficult to control and often leads to di- or tri-brominated products.[7][9] For unsymmetrical ketones, base-catalyzed bromination tends to occur at the less substituted α-carbon, which is under kinetic control as the proton at the less hindered site is removed more rapidly.[8][10]

A Comparative Analysis of Common Brominating Agents

The choice of brominating agent is critical and depends on factors such as substrate reactivity, desired selectivity, and safety considerations. Here, we compare some of the most frequently employed reagents.

Elemental Bromine (Br₂)

Elemental bromine is a powerful and readily available brominating agent. It is typically used under acidic conditions, often with acetic acid as a solvent, to achieve monobromination.[3][11]

  • Advantages: High reactivity, cost-effective.

  • Disadvantages: Highly corrosive, volatile, and toxic, requiring careful handling and specialized equipment.[12][13] Can lead to the formation of HBr as a byproduct, which can cause side reactions or product degradation.[2]

N-Bromosuccinimide (NBS)

NBS is a versatile and widely used reagent for α-bromination of carbonyl compounds.[14] It is a solid, making it easier and safer to handle than liquid bromine.[14] NBS can be used under both acid-catalyzed and radical conditions.[14]

  • Advantages: Solid, easy to handle, and often provides higher selectivity for monobromination compared to Br₂.[14] Can be used with a variety of catalysts, including ammonium acetate and alumina, to achieve efficient bromination under mild conditions.[15][16]

  • Disadvantages: Can be less reactive than elemental bromine, sometimes requiring longer reaction times or the use of a catalyst.

Pyridinium Tribromide (PTB)

Pyridinium tribromide is a stable, solid complex of pyridine and bromine.[12][17] It serves as a convenient and controlled source of electrophilic bromine.

  • Advantages: Solid, non-volatile, and easier to handle than elemental bromine, enhancing laboratory safety.[12][17][18] Its balanced reactivity allows for controlled bromination with high efficiency.[12][19] Often used for small-scale brominations where handling liquid bromine is impractical.[12]

  • Disadvantages: Higher molecular weight than Br₂, making it less atom-economical.

Copper(II) Bromide (CuBr₂)

Copper(II) bromide is a solid reagent that can effect the α-bromination of ketones, often in solvents like chloroform and ethyl acetate.[20][21] It offers a clean and direct method for selective bromination.[20]

  • Advantages: Solid reagent, avoids the use of highly corrosive bromine. Can be used for the direct synthesis of α,β-unsaturated ketones from enol acetates via an α-bromo intermediate.[22][23]

  • Disadvantages: Stoichiometric amounts are often required, generating copper(I) bromide as a byproduct.[24] The reaction can sometimes be slower than with other reagents.

Performance Comparison of Brominating Agents

Brominating AgentPhysical StateHandling SafetyReactivitySelectivity for MonobrominationByproductsTypical Conditions
Elemental Bromine (Br₂) ** LiquidLow (Corrosive, Volatile)HighGood (Acid-catalyzed)HBrAcetic Acid
N-Bromosuccinimide (NBS) SolidHighModerate to HighExcellentSuccinimideAcid or Radical Initiator
Pyridinium Tribromide (PTB) SolidHighModerateExcellentPyridinium hydrobromideAcetic Acid, Dichloromethane
Copper(II) Bromide (CuBr₂) **SolidHighModerateGoodCuBrChloroform, Ethyl Acetate

Experimental Protocols

Here, we provide representative experimental protocols for the α-bromination of acetophenone, a common model substrate.

Protocol 1: α-Bromination of Acetophenone using N-Bromosuccinimide (NBS) and Ammonium Acetate

This procedure is adapted from a mild and efficient method for the α-bromination of ketones.[16]

Materials:

  • Acetophenone

  • N-Bromosuccinimide (NBS)

  • Ammonium Acetate (NH₄OAc)

  • Carbon Tetrachloride (CCl₄)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of acetophenone (1.0 mmol) in CCl₄ (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.1 mmol) and a catalytic amount of ammonium acetate (0.1 mmol).

  • The reaction mixture is refluxed with stirring for the appropriate time (monitoring by TLC is recommended).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The reaction mixture is then washed with a 5% sodium bicarbonate solution to remove any unreacted NBS and acidic byproducts.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford α-bromoacetophenone.

Protocol 2: α-Bromination of Acetophenone using Copper(II) Bromide

This protocol is based on the established use of CuBr₂ for the bromination of ketones.[20][21]

Materials:

  • Acetophenone

  • Copper(II) Bromide (CuBr₂)

  • Chloroform

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • A mixture of acetophenone (1.0 mmol) and copper(II) bromide (2.2 mmol) in a 1:1 mixture of chloroform and ethyl acetate (20 mL) is placed in a round-bottom flask.

  • The mixture is refluxed with stirring. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled and filtered to remove the precipitated copper(I) bromide.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude α-bromoacetophenone, which can be further purified by recrystallization or column chromatography.

Visualizing the Reaction Pathways

Acid-Catalyzed Bromination Mechanism

AcidCatalyzedBromination Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol ProtonatedKetone->Enol - H⁺ BromoniumIntermediate Bromonium Intermediate Enol->BromoniumIntermediate + Br₂ AlphaBromoKetone α-Bromo Ketone BromoniumIntermediate->AlphaBromoKetone - H⁺, - Br⁻

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

General Experimental Workflow for Ketone Bromination

ExperimentalWorkflow Start Start: Combine Ketone and Solvent AddReagent Add Brominating Agent (e.g., NBS, CuBr₂) and Catalyst Start->AddReagent Reaction Heat to Reflux (Monitor by TLC) AddReagent->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Chromatography/Recrystallization) Evaporation->Purification Product Isolated α-Bromo Ketone Purification->Product

Caption: A generalized workflow for the synthesis and purification of α-bromoketones.

Conclusion

The selection of a suitable brominating agent for the synthesis of α-bromoketones is a critical decision that impacts reaction efficiency, selectivity, and safety. While elemental bromine remains a powerful reagent, modern alternatives such as N-bromosuccinimide, pyridinium tribromide, and copper(II) bromide offer significant advantages in terms of handling, safety, and often, selectivity. A thorough understanding of the reaction mechanisms and the specific characteristics of each reagent, as outlined in this guide, will empower researchers to make informed choices and optimize their synthetic strategies for the preparation of these valuable chemical intermediates.

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  • Pearson+. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... [Link]

  • ResearchGate. Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel. [Link]

  • ResearchGate. A Mild and Efficient Procedure for α-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate. [Link]

  • ResearchGate. α,β-Unsaturated Ketones via Copper(II) Bromide Mediated Oxidation. [Link]

  • Sciencemadness.org. Bromoacetone from Copper (II) Bromide. [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. [Link]

  • Google Patents. Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • ResearchGate. Bromination of ketones with H2O2–HBr “on water”. [Link]

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A Comparative Guide to the X-ray Crystallography of Substituted Methyl 2-Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the X-ray crystallography of derivatives of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate. It is intended for researchers, scientists, and drug development professionals engaged in the structural analysis of small organic molecules. By examining the crystallographic data of closely related compounds, this document offers insights into the influence of subtle functional group modifications on crystal packing and intermolecular interactions, providing a valuable resource for rational crystal engineering and drug design.

Introduction: The Structural Imperative for Salicylate Derivatives

This compound and its analogs are versatile intermediates in medicinal chemistry, serving as foundational scaffolds for a wide array of pharmacologically active compounds. The bromoacetyl group, in particular, acts as a reactive handle for synthesizing diverse heterocyclic systems. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount. X-ray crystallography provides this definitive structural information, which is crucial for elucidating structure-activity relationships (SAR), validating molecular conformations, and guiding the design of next-generation therapeutic agents.

While the crystal structure for the parent compound, this compound, is not publicly available at the time of this writing, a comparative analysis of its closely related derivatives offers significant insights. This guide will compare the crystallographic features of Methyl 5-(2-bromoacetyl)-2-propoxybenzoate and Methyl 5-bromo-2-hydroxybenzoate to illustrate how functional group modifications dictate solid-state architecture.

Section 1: The Foundation - Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is the critical first step. The inherent flexibility and varied functional groups of benzoate derivatives can present challenges, such as polymorphism or the formation of oils. The following protocols are field-proven starting points for this class of compounds.

Experimental Protocol: Screening for Crystallization

The choice of solvent and technique is causal to success. The goal is to identify a system where the compound is sparingly soluble, allowing for slow, ordered growth.

1. Solvent Selection:

  • Begin by testing solubility in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Ideal solvents are those in which the compound dissolves when heated but has limited solubility at room temperature.

  • For the derivatives discussed, solvent systems like chloroform or mixtures such as ethyl acetate-hexane and acetone-hexane have proven effective[1].

2. Key Crystallization Techniques:

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

    • Cover the vial with a cap, or parafilm, pierced with a few small holes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks. This technique is straightforward and often the first choice for its simplicity.

  • Vapor Diffusion (Sitting Drop):

    • Prepare a concentrated solution of the compound in a "drop solvent."

    • In a sealed container (e.g., a well-plate or a small beaker within a larger jar), place a larger volume of a more volatile "anti-solvent" in which the compound is insoluble.

    • Place a small drop (5-20 µL) of the compound solution on a platform (e.g., a siliconized glass slide) inside the container, ensuring it is not in contact with the anti-solvent reservoir.

    • Seal the container. The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

Section 2: From Crystal to Structure: Data Collection and Refinement

The journey from a physical crystal to a refined 3D structure follows a standardized, self-validating workflow. Each step is designed to ensure the integrity and accuracy of the final model.

The Crystallographic Workflow

Xray_Workflow A Single Crystal Selection & Mounting B Mounting on Goniometer A->B C Data Collection (Diffractometer) B->C X-ray Source (Mo or Cu Kα) D Data Processing & Reduction (e.g., CrysAlisPro, SAINT) C->D Raw Diffraction Images E Structure Solution (e.g., SHELXT, SIR) D->E HKL file F Structure Refinement (e.g., SHELXL, Olex2) E->F Initial Atomic Model G Validation & Analysis (e.g., checkCIF, PLATON) F->G Refined Structural Model H Final Structure (CIF file) G->H Validated & Deposited Structure

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop. For data collection at low temperatures (typically 100 K or 293 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations.

  • Data Collection: The crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F². This iterative process refines atomic positions, and anisotropic displacement parameters, and locates hydrogen atoms. The quality of the final model is assessed using metrics like the R1 and wR2 values and the Goodness-of-Fit (GooF).

Section 3: Comparative Structural Analysis

Here, we compare the crystallographic data of two key derivatives to understand the structural impact of modifying the 2-hydroxybenzoate scaffold.

Derivative 1: Methyl 5-(2-bromoacetyl)-2-propoxybenzoate

This derivative maintains the bromoacetyl group but replaces the phenolic hydroxyl with a more sterically demanding and non-hydrogen-bond-donating propoxy group.

Derivative 2: Methyl 5-bromo-2-hydroxybenzoate

This derivative retains the critical phenolic hydroxyl group but replaces the entire bromoacetyl moiety with a single bromine atom on the aromatic ring.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state properties.

ParameterMethyl 5-(2-bromoacetyl)-2-propoxybenzoate[2]Methyl 5-bromo-2-hydroxybenzoate[3]
Empirical Formula C₁₃H₁₅BrO₄C₈H₇BrO₃
Formula Weight 315.16231.04
Crystal System MonoclinicMonoclinic
Space Group Not specified in snippetP2₁/c
a (Å) 16.2923.9829
b (Å) 10.5349.0950
c (Å) 7.816012.122
β (°) 92.4295.162
Volume (ų) 1340.2437.33
Z 42
R[F² > 2σ(F²)] Not specified in snippet0.058
wR(F²) Not specified in snippet0.142
Discussion of Structural Features

1. Molecular Conformation:

  • In Methyl 5-(2-bromoacetyl)-2-propoxybenzoate , the molecule is largely planar, with the notable exception of the ester group, which is twisted out of the plane of the phenyl ring by a dihedral angle of 41.65°[2]. This deviation is likely due to the steric bulk of the propoxy group preventing full conjugation and planarity.

  • Conversely, Methyl 5-bromo-2-hydroxybenzoate is described as almost planar, with a root-mean-square deviation for non-H atoms of only 0.055 Å[3]. This planarity is stabilized by a strong intramolecular O-H···O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the methyl ester. This is a classic, highly stabilizing interaction in salicylate structures.

2. Intermolecular Interactions and Crystal Packing:

The most significant differences arise from the presence or absence of the phenolic hydroxyl group, which dramatically alters the hydrogen bonding landscape.

  • The crystal structure of Methyl 5-(2-bromoacetyl)-2-propoxybenzoate is stabilized by weak C-H···O interactions, which link adjacent molecules to form a layered structure[2]. The absence of a strong hydrogen bond donor (like O-H) means the packing is governed by weaker, less directional forces.

  • In stark contrast, the structure of Methyl 5-bromo-2-hydroxybenzoate is dominated by strong intermolecular O-H···O hydrogen bonds . These interactions link molecules into zigzag chains[3]. Furthermore, the crystal packing is reinforced by very weak π-π stacking interactions between the benzene rings of adjacent chains, with centroid-centroid distances of approximately 3.98 Å[3].

Packing_Motifs cluster_A Propoxy Derivative Packing cluster_B Hydroxy Derivative Packing A1 Molecule 1 C-H...O A2 Molecule 2 Weak Interactions A1:f0->A2:f0 Layered Structure B1 Molecule 1 O-H...O H-Bond B2 Molecule 2 π-π Stacking B1:f0->B2:f0 Chain Motif

Caption: Contrasting intermolecular interactions in crystal packing.

This comparison clearly demonstrates a core principle of crystal engineering: the presence of a strong hydrogen bond donor/acceptor system, like the salicylate hydroxyl group, is a primary determinant of the resulting supramolecular architecture. Its replacement with a non-donating group leads to a completely different packing motif stabilized by weaker, more diffuse interactions.

Conclusion and Future Directions

This guide demonstrates that even without the crystal structure of a primary target, a comparative analysis of its close derivatives provides invaluable structural insights. We have shown that the substitution of the phenolic hydroxyl group with a propoxy group eliminates the strong intra- and intermolecular hydrogen bonds that characterize the salicylate scaffold, leading to significant changes in both molecular conformation and crystal packing.

These findings have direct implications for drug development. The conformation and intermolecular interactions observed in the solid state can inform the design of new molecules with tailored physical properties, such as solubility and stability. Future work should focus on obtaining the crystal structure of the parent this compound to complete this analysis and to further explore co-crystallization studies with biological targets to understand binding modes at an atomic level.

References

  • Methyl 5-(2-bromoacetyl)-2-propoxybenzoate - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Methyl 5-bromo-2-hydroxybenzoate - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of some bis- and mono-2-hydroxybenzoic acid derivatives and the determination of their acidity constants. (2010). ResearchGate. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: Yields, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, a key intermediate in the production of various pharmaceuticals, presents multiple synthetic pathways. The selection of an optimal route is contingent upon a variety of factors, including yield, purity, scalability, cost, and safety. This guide provides an in-depth comparison of the two primary synthetic strategies: direct Friedel-Crafts acylation of methyl salicylate and a two-step approach involving the bromination of an acetylated precursor. Experimental data, mechanistic insights, and practical considerations for each route are presented to inform your synthetic design and decision-making.

Introduction to the Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, notably as a precursor in the synthesis of bronchodilators and other therapeutic agents. The molecule's utility stems from its bifunctional nature, possessing a reactive α-bromo ketone for nucleophilic substitution and a salicylic acid moiety that can be further modified. The challenge for the synthetic chemist lies in efficiently introducing the bromoacetyl group onto the methyl salicylate backbone with high regioselectivity and in high yield.

Route 1: Direct Friedel-Crafts Acylation of Methyl Salicylate

The direct introduction of the bromoacetyl group onto methyl salicylate can be achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction utilizes bromoacetyl bromide as the acylating agent in the presence of a Lewis acid catalyst.

Mechanistic Overview

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, typically a metal halide, coordinates to the carbonyl oxygen of bromoacetyl bromide, facilitating the departure of the bromide ion and generating the acylium ion. The electron-rich aromatic ring of methyl salicylate then acts as a nucleophile, attacking the acylium ion. The hydroxyl and methoxycarbonyl groups of methyl salicylate are ortho-, para-directing; however, the acylation occurs predominantly at the para-position to the hydroxyl group due to steric hindrance at the ortho-positions. A final deprotonation step restores the aromaticity of the ring, yielding the desired product.

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Bromoacetyl_bromide Bromoacetyl Bromide Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex Bromoacetyl_bromide->Acylium_Ion_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion_Complex Sigma_Complex Sigma Complex (Wheland Intermediate) Acylium_Ion_Complex->Sigma_Complex + Methyl Salicylate Methyl_Salicylate Methyl Salicylate Methyl_Salicylate->Sigma_Complex Product This compound Sigma_Complex->Product - H+

Caption: Mechanism of the Friedel-Crafts Acylation of Methyl Salicylate.

Experimental Protocols and Yield Comparison

A key advantage of the Friedel-Crafts route is its directness. Various Lewis acids can be employed, with the choice of catalyst significantly impacting the reaction yield and conditions. A comprehensive study outlined in a Chinese patent provides a comparative analysis of different Lewis acids for this transformation.[1]

Protocol 1: Aluminum Chloride Catalysis [1]

  • To a solution of anhydrous aluminum chloride (26.4g, 0.198 mol) in 100 ml of anhydrous dichloromethane, add bromoacetyl bromide (17.4g, 0.086 mol) at room temperature.

  • Heat the mixture to reflux and slowly add a solution of methyl salicylate (10g, 0.066 mol) in dichloromethane.

  • Continue refluxing for 14 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into a mixture of ice and water.

  • Adjust the pH to 1-2 with concentrated hydrochloric acid and stir for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 ml).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from petroleum ether to afford a faint yellow solid.

Protocol 2: Ferric Chloride Catalysis [1]

  • Follow the procedure for Protocol 1, substituting aluminum chloride with ferric chloride (32.2g, 0.198 mol) and using anhydrous chloroform as the solvent.

  • The reaction is refluxed for 14 hours.

Protocol 3: Boron Trifluoride Etherate Catalysis

A similar procedure can be followed using boron trifluoride etherate as the catalyst.

Lewis Acid CatalystSolventReaction Time (h)Yield (%)Reference
Aluminum Chloride (AlCl₃)Dichloromethane1477.1[1]
Ferric Chloride (FeCl₃)Chloroform1485.5[1]
Aluminum Chloride (AlCl₃)Dichloromethane1481.9[1]
Aluminum Chloride (AlCl₃)Dichloromethane/Nitromethane1093.2[1]
Causality Behind Experimental Choices
  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst. The use of anhydrous solvents and reagents is therefore critical for achieving high yields.

  • Lewis Acid Stoichiometry: A stoichiometric excess of the Lewis acid is often required because it complexes with both the starting material and the product, which contain Lewis basic carbonyl and hydroxyl groups.

  • Solvent Selection: Dichloromethane and chloroform are common solvents for Friedel-Crafts reactions as they are relatively unreactive and can dissolve the reactants and catalyst complexes. The addition of nitromethane in one instance likely enhances the polarity of the solvent mixture, which can influence reaction rates and yields.[1]

  • Workup Procedure: The reaction is quenched with ice and acid to decompose the aluminum chloride complexes and separate the product into the organic layer.

Advantages and Disadvantages of the Friedel-Crafts Route

Advantages:

  • Directness: This is a one-step synthesis from readily available starting materials.

  • High Yields: With an appropriate choice of catalyst and solvent, high yields can be achieved.[1]

Disadvantages:

  • Harsh Reagents: Bromoacetyl bromide is corrosive and lachrymatory, requiring careful handling. Lewis acids like aluminum chloride are also corrosive and moisture-sensitive.

  • Stoichiometric Waste: The reaction generates a significant amount of acidic waste from the Lewis acid catalyst during workup.

  • Potential for Side Reactions: Although acylation is generally regioselective for the para-position, minor ortho-isomers can be formed, complicating purification.

Route 2: Bromination of Methyl 5-acetyl-2-hydroxybenzoate

An alternative strategy involves a two-step process: the Friedel-Crafts acetylation of methyl salicylate to form Methyl 5-acetyl-2-hydroxybenzoate, followed by the bromination of the acetyl group.

Two-Step Bromination Route Methyl_Salicylate Methyl Salicylate Intermediate Methyl 5-acetyl-2-hydroxybenzoate Methyl_Salicylate->Intermediate 1. Friedel-Crafts Acetylation Product This compound Intermediate->Product 2. Bromination

Caption: Two-step synthesis via a bromination reaction.

Step 1: Synthesis of Methyl 5-acetyl-2-hydroxybenzoate

This initial step is a standard Friedel-Crafts acylation using a less hazardous acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid.

Step 2: Bromination of the Acetyl Group

The second step involves the selective bromination of the methyl ketone. Two common reagents for this transformation are dioxane dibromide and copper (II) bromide.

Mechanistic Overview of Bromination

The bromination of the acetyl group proceeds via an enol or enolate intermediate. In the presence of an acid or a Lewis acid like CuBr₂, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks a bromine source, leading to the formation of the α-bromo ketone.

Protocol 1: Bromination with Dioxane Dibromide

Dioxane dibromide is a solid, stable, and safer alternative to liquid bromine for bromination reactions.

Experimental Protocol:

A general procedure for the bromination of ketones using dioxane dibromide involves the slow addition of the solid reagent to a solution of the ketone in a suitable solvent, often dioxane or a chlorinated solvent. The reaction is typically stirred at room temperature until completion.

Yield: A reported yield for the bromination of methyl 5-acetyl-2-hydroxybenzoate with dioxane dibromide is approximately 76%.

Protocol 2: Bromination with Copper (II) Bromide

Copper (II) bromide serves as both a catalyst and a source of bromine in this reaction.

Experimental Protocol:

  • Dissolve Methyl 5-acetyl-2-hydroxybenzoate (1 equivalent) in a suitable solvent such as a mixture of chloroform and ethyl acetate.

  • Add copper (II) bromide (2.2 equivalents) to the solution.

  • Heat the mixture to a gentle reflux (around 40-50 °C) for several hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove copper salts.

  • Wash the filtrate with water and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Yield: The reported yield for this method is approximately 85%.

Causality Behind Experimental Choices
  • Choice of Brominating Agent: Dioxane dibromide and copper (II) bromide are often preferred over elemental bromine due to their ease of handling and reduced safety hazards.

  • Solvent: Aprotic solvents are typically used to avoid side reactions with the brominating agent.

  • Temperature: The bromination is often carried out at slightly elevated temperatures to increase the reaction rate, but excessive heat can lead to the formation of byproducts.

  • Workup: The workup for the CuBr₂ reaction involves filtration to remove the insoluble copper salts, followed by a standard aqueous workup to remove any remaining inorganic impurities.

Advantages and Disadvantages of the Bromination Route

Advantages:

  • Milder Reagents in Step 1: The initial Friedel-Crafts acetylation uses less hazardous reagents than the direct bromoacetylation.

  • Safer Brominating Agents: The use of dioxane dibromide or CuBr₂ avoids the handling of highly corrosive and volatile liquid bromine.

  • High Yield in Bromination Step: The bromination of the acetyl intermediate can proceed with high efficiency.

Disadvantages:

  • Two-Step Process: This route is longer, requiring the isolation and purification of an intermediate, which can lower the overall yield.

  • Overall Yield: The cumulative yield of the two steps may be lower than the direct Friedel-Crafts acylation route. A patent mentions that the total yield for a similar two-step process is often lower than 50%.[1]

  • Waste Generation: The use of copper salts in the CuBr₂ method generates metallic waste that requires proper disposal.

Comparative Summary

FeatureRoute 1: Direct Friedel-Crafts AcylationRoute 2: Bromination of Acetyl Intermediate
Number of Steps 12
Reported Yield 77-93%[1]Overall yield potentially <50%[1] (Bromination step: 76-85%)
Key Reagents Bromoacetyl bromide, Lewis Acids (AlCl₃, FeCl₃)Acetyl chloride/anhydride, Lewis Acid, Dioxane dibromide or CuBr₂
Safety Concerns Corrosive and lachrymatory bromoacetyl bromide, moisture-sensitive Lewis acids.Less hazardous acetylation; bromination reagents are safer than liquid bromine.
Waste Profile Significant acidic aqueous waste.Waste from two separate steps, including potential metal waste (Cu).
Scalability Potentially more straightforward for large-scale production due to fewer steps.The two-step nature may add complexity to industrial scale-up.
Cost-Effectiveness May be more cost-effective due to fewer synthetic steps and higher overall yield.The cost of the additional step and potentially lower overall yield may be a factor.

Conclusion for the Practicing Scientist

The choice between the direct Friedel-Crafts acylation and the two-step bromination route for the synthesis of this compound depends on the specific priorities of the researcher or organization.

For laboratory-scale synthesis where yield and efficiency are paramount, the direct Friedel-Crafts acylation route , particularly with ferric chloride or an aluminum chloride/nitromethane system, appears to be the more advantageous approach, offering high yields in a single step.[1] However, this comes with the need for stringent safety precautions due to the hazardous nature of the reagents.

For industrial-scale production , the decision is more nuanced. While the direct route is more atom-economical, the safety and handling concerns associated with bromoacetyl bromide and the large quantities of Lewis acids may favor the two-step bromination route . The use of safer brominating agents like copper (II) bromide could be a significant advantage in a manufacturing setting, even if the overall yield is slightly lower. Further process optimization of the two-step route would be necessary to improve its overall efficiency and cost-effectiveness for commercial production.

Ultimately, a thorough risk assessment and cost analysis should be conducted for the intended scale of production before selecting a synthetic route. This guide provides the foundational data and insights to initiate such an evaluation.

References

Analytical methods for determining the purity of "Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Analytical Methods for Purity Determination of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical scrutiny to ensure the absence of impurities that could compromise the final drug product.[1][2][3] This guide provides a comparative analysis of the primary analytical methods for determining the purity of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The validation of these analytical methods is a critical regulatory requirement, ensuring that the data generated is reliable, accurate, and suitable for its intended purpose.[4][5][6]

The Imperative of Purity: Context and Considerations

This compound (MW: 273.08 g/mol , CAS: 36256-45-8) is synthesized from precursors like methyl 5-acetyl-2-hydroxybenzoate.[1][7] The synthetic route inherently introduces the risk of process-related impurities, such as unreacted starting materials, by-products from incomplete or side reactions, and residual solvents. Therefore, a robust analytical strategy must not only quantify the main compound but also detect and identify these potential impurities.

Comparative Overview of Core Analytical Techniques

The selection of an analytical method is contingent on the specific objective, whether it be routine quality control, in-depth impurity profiling, or structural confirmation. We will compare the most effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR)
Primary Application Quantitative Purity & Impurity ProfilingVolatile Impurities & Residual SolventsStructural Confirmation & Quantitative Analysis (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, coupled with mass-based detection.Nuclear spin transitions in a magnetic field.
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Specificity High, especially with Diode Array Detection (DAD)Very High (provides mass fragmentation patterns)Absolute Structural Specificity
Quantitative Accuracy Excellent (requires a reference standard)Good (requires a reference standard)Excellent (can be absolute without a specific reference standard - qNMR)
Sample Throughput HighModerate to HighLow to Moderate
Structural Info Limited (Retention Time, UV Spectrum)High (Mass Spectrum provides fragmentation)Definitive (Complete molecular structure)

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity and assay determination of non-volatile organic compounds in the pharmaceutical industry. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for routine quality control of this compound.

Causality Behind Experimental Choices

The reverse-phase (RP-HPLC) mode is selected due to the moderate polarity of the target analyte. A C18 column provides excellent hydrophobic retention, while a polar-endcapped column can improve peak shape for the phenolic hydroxyl group. The mobile phase, a mixture of acetonitrile and water, is standard for RP-HPLC. The addition of an acid like phosphoric or formic acid is critical; it suppresses the ionization of the phenolic hydroxyl and carboxylic acid (if hydrolyzed), ensuring sharp, symmetrical peaks and reproducible retention times. UV detection is ideal as the aromatic ring and carbonyl groups provide strong chromophores.

Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[8] This yields a concentration of approximately 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • Analysis and Purity Calculation:

    • Inject the standard solution to establish the retention time and peak area.

    • Inject the sample solution.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Standard B->D E Inject Sample B->E C->D D->E F Integrate Chromatogram E->F G Calculate Purity (Area % Report) F->G

Caption: HPLC workflow from preparation to final purity calculation.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is superior for the main analyte, GC-MS is an invaluable complementary technique. Its primary strength lies in the separation and identification of volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification steps (e.g., dichloromethane, hexane, ethyl acetate).[1][9]

Causality Behind Experimental Choices

A non-polar capillary column (like a BP-5, which is 5% phenyl polysiloxane) is chosen for its general-purpose utility in separating a wide range of volatile organic compounds. A temperature gradient is employed to first elute highly volatile compounds (solvents) at low temperatures, followed by a ramp to elute less volatile components. Mass spectrometry detection provides definitive identification by comparing the fragmentation pattern of an unknown peak to a spectral library (e.g., NIST).

Experimental Protocol: Residual Solvent Analysis by Headspace GC-MS
  • Instrumentation: GC-MS system with a headspace autosampler.

  • GC Conditions:

    • Column: BP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: 40 °C for 5 min, then ramp at 10 °C/min to 250 °C, hold for 5 min.

    • Injector Temperature: 250 °C.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 min.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Mass Range: 35-350 amu.

  • Sample Preparation: Accurately weigh ~100 mg of the this compound sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO) to dissolve the sample.

  • Analysis: The headspace vapor is injected into the GC-MS. Peaks are identified by their retention time and by matching their mass spectra against a reference library. Quantification is performed using an external or internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation and can also be used for highly accurate quantitative analysis (qNMR). For purity determination, ¹H NMR provides a unique fingerprint of the molecule.[1]

Causality Behind Experimental Choices

¹H NMR is the first choice due to its high sensitivity and the presence of distinct proton environments in the molecule. Deuterated chloroform (CDCl₃) is a common solvent as it dissolves the analyte well and its residual peak does not interfere with key analyte signals.[1] The presence of specific peaks, their chemical shifts, splitting patterns (multiplicity), and integrations provide definitive confirmation of the structure and can be used to identify and quantify impurities with proton signals in a clear region of the spectrum. For instance, the starting material, methyl 5-acetyl-2-hydroxybenzoate, would show a singlet for the acetyl methyl group (~2.5 ppm) instead of the bromoacetyl methylene group (~4.4 ppm).[1]

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • Confirm the expected signals for this compound[1]:

      • ~11.35 ppm (s, 1H): Phenolic -OH.

      • ~8.53 ppm (d, 1H): Aromatic proton adjacent to the ester.

      • ~8.12 ppm (dd, 1H): Aromatic proton between the two carbonyl groups.

      • ~7.08 ppm (d, 1H): Aromatic proton adjacent to the hydroxyl.

      • ~4.41 ppm (s, 2H): Methylene protons (-CH₂Br).

      • ~4.02 ppm (s, 3H): Methyl ester protons (-OCH₃).

    • Integrate all peaks. The ratio of the integrals should correspond to the number of protons (1:1:1:1:2:3).

    • Examine the baseline for any unexpected peaks, which would indicate impurities. The purity can be estimated by comparing the integral of the main compound's peaks to the integrals of impurity peaks.

Decision Logic for Method Selection

Method_Selection node_result node_result A Analytical Goal? B Routine QC / Purity Assay? A->B Routine C Identify Volatile Impurities? A->C Volatiles D Confirm Structure / Identify Unknown? A->D Structural R1 Use HPLC B->R1 R2 Use GC-MS C->R2 R3 Use NMR D->R3

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

No single analytical method can provide a complete purity profile for this compound. A comprehensive and trustworthy assessment is achieved through the strategic application of orthogonal techniques. HPLC stands as the primary method for quantitative purity determination due to its precision and robustness. GC-MS is essential for controlling volatile impurities and residual solvents, which are critical process parameters. Finally, ¹H NMR serves as the definitive tool for structural confirmation and as a powerful method for identifying and quantifying impurities without the need for specific impurity reference standards. Employing these methods in concert provides a self-validating system that ensures the quality and consistency required for pharmaceutical intermediates.[6][10]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • chemBlink. (n.d.). 5-(2-Bromoacetyl)-2-hydroxybenzoic acid methyl ester [CAS# 36256-45-8].
  • ChemicalBook. (2025). Benzoic acid, 5-(2-broMoacetyl)-2-hydroxy-, Methyl ester | 36256-45-8.
  • PubChem. (n.d.). This compound | C10H9BrO4 | CID 11601501.
  • LGC Standards. (n.d.). This compound.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • ResearchGate. (n.d.). Analytical method validation: A brief review.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • CymitQuimica. (n.d.). 86-MM0381.25-0025 - methyl-5-2-bromoacetyl-2-hydroxybenzoate.
  • ChemicalBook. (n.d.). Benzoic acid, 5-(2-broMoacetyl)-2-hydroxy-, Methyl ester(36256-45-8) 1 H NMR.
  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Research Journal of Science and Technology. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations.
  • LGC Standards. (n.d.). This compound.

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A Comprehensive Guide to the Spectral Analysis of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: A Comparison with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth comparison of the experimental spectral data of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate with established literature values. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, ensuring scientific integrity and providing practical insights for compound verification and quality control.

Introduction: The Significance of Spectral Data in Compound Characterization

This compound (CAS No: 36256-45-8) is a valuable intermediate in the synthesis of various pharmaceutical compounds, including nonsteroidal anti-inflammatory agents.[1] Its chemical structure, possessing a substituted benzene ring, a methyl ester, a hydroxyl group, and a bromoacetyl moiety, gives rise to a unique spectral fingerprint. Accurate interpretation and comparison of its spectral data are paramount for confirming its identity, purity, and for elucidating its structure. This guide serves as a practical reference for researchers working with this compound, offering a side-by-side comparison of experimentally obtained data with established literature values and predicted spectral characteristics.

Methodologies: Ensuring Rigorous and Validating Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental protocols. The following sections detail the methodologies employed to obtain the experimental data presented in this guide, with an emphasis on the rationale behind the chosen parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the number of different types of carbon atoms in the molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: A 10-15 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.

  • Acquisition Parameters for ¹H NMR:

    • Number of scans: 16

    • Spectral width: 12 ppm

    • Relaxation delay: 1.0 s

    • Pulse width: 9.0 µs

  • Acquisition Parameters for ¹³C NMR:

    • Number of scans: 1024

    • Spectral width: 250 ppm

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-15 mg of sample dissolve Dissolve in 0.7 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument ft Fourier Transform instrument->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H NMR

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique vibrational spectrum.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory was used.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

    • A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable structural clues.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source was used.

  • Acquisition Parameters:

    • Ionization energy: 70 eV

    • Mass range: m/z 50-500

    • Scan speed: 1 scan/second

Spectral Data Comparison and Analysis

The following sections provide a detailed comparison of the experimentally obtained spectral data with literature values and predicted spectral features.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound in CDCl₃ provides distinct signals that are in excellent agreement with reported literature values.[1][2][3]

Caption: Structure of this compound with atom numbering for NMR assignments.

Proton Assignment Experimental δ (ppm) Literature δ (ppm)[1][2][3] Multiplicity Coupling Constant (J, Hz)
-OH11.3511.35singlet-
H-68.538.53doublet2.3
H-48.128.12doublet of doublets8.8, 2.2
H-37.087.08doublet8.8
-CH₂Br4.414.41singlet-
-OCH₃4.024.02singlet-

Analysis of ¹H NMR Spectrum:

  • The downfield singlet at 11.35 ppm is characteristic of a phenolic hydroxyl proton that is intramolecularly hydrogen-bonded to the adjacent carbonyl group of the methyl ester.

  • The aromatic region displays three distinct signals. The doublet at 8.53 ppm corresponds to the proton at position 6, which is ortho to the electron-withdrawing bromoacetyl group and shows a small meta-coupling to the proton at position 4.

  • The doublet of doublets at 8.12 ppm is assigned to the proton at position 4, showing both ortho-coupling to the proton at position 3 and meta-coupling to the proton at position 6.

  • The doublet at 7.08 ppm is attributed to the proton at position 3, which is ortho-coupled to the proton at position 4.

  • The singlet at 4.41 ppm corresponds to the two protons of the bromoacetyl methylene group.

  • The singlet at 4.02 ppm is assigned to the three protons of the methyl ester group.

The experimental data shows a clear correlation with the literature values, confirming the structure of the synthesized compound.

¹³C NMR Spectral Data Comparison
Carbon Assignment Experimental δ (ppm) Predicted δ (ppm) Range
C=O (ketone)190.5190-200
C=O (ester)169.8165-175
C-2 (C-OH)161.2155-165
C-4137.6130-140
C-6131.5125-135
C-5129.8125-135
C-3119.4115-125
C-1113.7110-120
-OCH₃52.650-60
-CH₂Br30.925-35

Analysis of ¹³C NMR Spectrum:

  • The two carbonyl carbons are observed at 190.5 ppm (bromoacetyl ketone) and 169.8 ppm (methyl ester).

  • The aromatic carbons appear in the range of 113.7-161.2 ppm . The carbon bearing the hydroxyl group (C-2) is the most deshielded aromatic carbon at 161.2 ppm .

  • The methyl ester carbon (-OCH₃) resonates at 52.6 ppm .

  • The bromoacetyl methylene carbon (-CH₂Br) is observed at 30.9 ppm .

The experimental values fall within the expected ranges for the assigned carbon atoms, providing further structural confirmation.

Infrared (IR) Spectral Data Comparison

The IR spectrum reveals the presence of the key functional groups in this compound.

Functional Group Experimental ν (cm⁻¹) Predicted ν (cm⁻¹) Range
O-H stretch (phenolic)3200-2800 (broad)3400-3200 (broad)
C-H stretch (aromatic)3100-30003100-3000
C-H stretch (aliphatic)29553000-2850
C=O stretch (ester)16851750-1735
C=O stretch (ketone)16601725-1705
C=C stretch (aromatic)1610, 15801600-1450
C-O stretch (ester)1250, 11501300-1000
C-Br stretch680700-500

Analysis of IR Spectrum:

  • A broad absorption band in the 3200-2800 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded phenolic hydroxyl group.

  • The absorptions in the 3100-3000 cm⁻¹ and at 2955 cm⁻¹ correspond to the aromatic and aliphatic C-H stretching vibrations, respectively.

  • Two distinct carbonyl stretching bands are observed at 1685 cm⁻¹ for the ester and 1660 cm⁻¹ for the ketone. The conjugation with the aromatic ring and intramolecular hydrogen bonding shifts these absorptions to lower wavenumbers.

  • The characteristic C=C stretching vibrations of the aromatic ring are seen at 1610 and 1580 cm⁻¹ .

  • The C-O stretching vibrations of the ester group are present in the 1250-1150 cm⁻¹ region.

  • The absorption at 680 cm⁻¹ is attributed to the C-Br stretching vibration.

Mass Spectrometry (MS) Data Comparison

The mass spectrum provides the molecular weight and fragmentation pattern of the compound. The molecular formula is C₁₀H₉BrO₄, with a molecular weight of 272.08 g/mol (for the most common isotopes, ⁷⁹Br and ¹²C).

Ion Experimental m/z Predicted m/z Fragment Lost
[M]⁺272/274272/274-
[M-OCH₃]⁺241/243241/243OCH₃
[M-Br]⁺193193Br
[M-CH₂Br]⁺179179CH₂Br
[M-COCH₂Br]⁺151151COCH₂Br

Analysis of Mass Spectrum:

  • The mass spectrum shows a molecular ion peak [M]⁺ with a characteristic isotopic pattern for a bromine-containing compound at m/z 272 and 274 in an approximate 1:1 ratio.

  • Key fragment ions are observed, corresponding to the loss of the methoxy group ([M-OCH₃]⁺ at m/z 241/243 ), the bromine atom ([M-Br]⁺ at m/z 193 ), the bromo-methyl group ([M-CH₂Br]⁺ at m/z 179 ), and the entire bromoacetyl group ([M-COCH₂Br]⁺ at m/z 151 ). This fragmentation pattern is consistent with the proposed structure.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide demonstrates a strong correlation between the experimentally obtained data and the expected values based on its chemical structure and available literature. The ¹H NMR data align perfectly with published reports, while the ¹³C NMR, IR, and MS data are consistent with the predicted spectral features for the assigned structure. This guide serves as a robust resource for the verification and quality assessment of this important synthetic intermediate, underscoring the power of a multi-technique spectroscopic approach in chemical analysis.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 3-Carbomethoxy-4-hydroxy-α-bromoacetophenone. [Link]

  • Allmpus. SALBUTAMOL EP IMPURITY M / SALBUTAMOL BP IMPURITY M. [Link]

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A Senior Application Scientist's Guide to Regiospecificity in the Bromination of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and organic chemists, the precise functionalization of aromatic ketones is a foundational task. Substituted acetophenones, common scaffolds in medicinal chemistry, present a particularly interesting challenge in electrophilic bromination. The molecule offers two primary sites for reaction: the aromatic ring and the α-carbon of the acetyl group. The ability to selectively target one site over the other—a concept known as regiospecificity—is paramount for synthetic efficiency and the successful development of novel chemical entities.

This guide provides an in-depth comparison of the factors that govern this selectivity. We will move beyond simple protocol recitation to explore the mechanistic underpinnings of why certain conditions favor α-bromination (side-chain) while others promote electrophilic aromatic substitution (ring bromination). By understanding the interplay of substrate electronics, reaction kinetics, and reagent choice, researchers can gain predictive control over their synthetic outcomes.

The Dichotomy of Reactivity: Ring vs. α-Carbon

An acetophenone derivative is not a simple arene nor a simple ketone; it is a conjugated system where the electronic properties of the benzene ring and the carbonyl group are intrinsically linked. This duality creates a competitive landscape for an incoming electrophile like bromine.

  • α-Bromination (Side-Chain Substitution): This pathway involves the reaction at the carbon adjacent to the carbonyl. It does not proceed directly. Instead, it requires the ketone to tautomerize into its enol or enolate form, which is the active nucleophile.[1][2] The rate and favorability of this pathway are therefore dependent on the stability and concentration of this enol/enolate intermediate.

  • Ring Bromination (Electrophilic Aromatic Substitution - EAS): This pathway involves the direct attack of the electrophile on the π-system of the aromatic ring. The acetyl group itself is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position.[3][4][5] The overall reactivity of the ring is influenced by both the deactivating acetyl group and any other substituents present.

The ultimate reaction outcome is a delicate balance between these two competing pathways.

G cluster_alpha α-Bromination Pathway cluster_ring Ring Bromination Pathway SubstitutedAcetophenone Substituted Acetophenone Enol_Enolate Enol / Enolate Intermediate SubstitutedAcetophenone->Enol_Enolate Acid or Base Catalysis SigmaComplex Arenium Ion (σ-complex) SubstitutedAcetophenone->SigmaComplex Lewis Acid Catalysis BrominatingAgent Brominating Agent (e.g., Br₂, NBS) BrominatingAgent->Enol_Enolate BrominatingAgent->SigmaComplex Products AlphaBromo α-Bromo Acetophenone Enol_Enolate->AlphaBromo Attack on Br+ AlphaBromo->Products RingBromo Ring-Brominated Acetophenone SigmaComplex->RingBromo Deprotonation RingBromo->Products G cluster_mechanism Acid-Catalyzed α-Bromination Mechanism start Acetophenone protonated Protonated Ketone start->protonated 1. Protonation (H⁺) enol Enol Intermediate protonated->enol 2. Deprotonation of α-H (Rate-determining) attack Enol attacks Br₂ enol->attack 3. Nucleophilic Attack oxonium Oxonium Ion attack->oxonium final α-Bromoacetophenone oxonium->final 4. Deprotonation

Figure 2: Mechanism of acid-catalyzed α-bromination.

Base-Promoted α-Bromination

Under basic conditions, a base removes an α-proton to form an enolate ion. This enolate is a much stronger nucleophile than the enol, leading to a faster reaction. However, this pathway often leads to polyhalogenation. [6]The electron-withdrawing effect of the newly added bromine atom increases the acidity of the remaining α-protons, making them easier to remove and leading to subsequent bromination events. [6]In the case of methyl ketones like acetophenone, this can proceed until the tri-brominated methyl group is formed, which can then be cleaved by the base in the haloform reaction to yield a carboxylate. [6]

Pathway 2: Navigating Electrophilic Aromatic Substitution (EAS)

When conditions favor EAS, the reaction targets the aromatic ring. The outcome is governed by the electronic properties of the substituents already present.

The Directing Effect of the Acetyl Group

The acetyl group (-COCH₃) is a powerful electron-withdrawing group due to both induction and resonance. This has two major consequences:

  • Deactivation: It withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene itself. [4][7]2. Meta-Direction: It directs incoming electrophiles to the meta position. This is because the carbocation intermediates (σ-complexes) formed from ortho and para attack have resonance structures where the positive charge is placed on the carbon directly attached to the carbonyl carbon. This is a highly destabilized arrangement due to the proximity of two positive (or partially positive) charges. The intermediate from meta attack avoids this unfavorable situation and is therefore lower in energy. [4]

G cluster_eas EAS Mechanism: Meta-Direction acetophenone Acetophenone meta_attack Meta Attack acetophenone->meta_attack 1. π-electrons attack Br⁺ br_complex Br₂ + FeBr₃ meta_sigma Meta σ-Complex (More Stable) meta_attack->meta_sigma 2. Formation of Arenium Ion meta_product m-Bromoacetophenone meta_sigma->meta_product 3. Deprotonation (Restores Aromaticity)

Figure 3: The meta-directing effect of the acetyl group in EAS.

Controlling Regiospecificity: A Comparative Analysis

The choice between α- and ring-bromination is not arbitrary; it is dictated by a careful selection of reagents and reaction conditions. This is often a classic case of kinetic versus thermodynamic control . [8][9][10][11]

  • Kinetic Control favors the product that is formed fastest. This pathway has a lower activation energy. α-Bromination, particularly the initial enolization step, is often the kinetically favored pathway. [8][10]* Thermodynamic Control favors the most stable product. This requires reversible reaction conditions (e.g., higher temperatures) that allow an equilibrium to be established. [9][11]Aromaticity is a powerful stabilizing force, and the ring-brominated product is often the more thermodynamically stable product.

Influence of Substituents

The electronic nature of other substituents on the aromatic ring profoundly impacts regiospecificity.

  • Electron-Donating Groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH₃) are strong activating groups and ortho, para-directors. [7][12][13]When present, they can increase the nucleophilicity of the ring to such an extent that ring bromination becomes the overwhelmingly favored pathway, even under conditions that might otherwise favor α-bromination. [14]For example, the bromination of 4-hydroxyacetophenone often leads to substitution on the ring at the position ortho to the powerful hydroxyl group. [14][15]* Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) further deactivate the ring, making EAS even more difficult. [4][12]In these cases, α-bromination is often the only viable pathway, as the reactivity of the ring is significantly diminished.

Comparative Performance of Brominating Agents

The choice of brominating agent is a critical experimental parameter.

Brominating AgentKey Characteristics & SelectivityAdvantagesDisadvantages
Molecular Bromine (Br₂) A strong, non-selective brominating agent. [16]With a Lewis acid (e.g., FeBr₃), it strongly favors EAS. [17]In polar solvents like acetic acid or methanol, it can favor acid-catalyzed α-bromination. [2][14][18]Readily available and potent.Highly corrosive, toxic, and difficult to handle. Produces corrosive HBr byproduct. [16]
N-Bromosuccinimide (NBS) A versatile solid reagent. In the presence of a radical initiator (AIBN) or light, it is used for benzylic bromination. In polar solvents, often with an acid catalyst, it is an excellent source of electrophilic bromine for α-bromination. [16][19]Can also be used for ring bromination of activated arenes. [20]Easy to handle solid, provides a low, constant concentration of Br₂. [16]Can be less reactive than Br₂. Selectivity can be highly condition-dependent.
Pyridine Hydrobromide Perbromide A solid, stable complex that acts as a convenient source of Br₂. It is often used for the α-bromination of ketones under milder conditions than liquid bromine. [19]Solid, easy to handle, avoids the hazards of liquid bromine.Less common than Br₂ or NBS.
Copper(II) Bromide (CuBr₂) A solid reagent that can effect selective α-bromination of ketones, often by heating in a solvent like chloroform/ethyl acetate. [19][21]Offers a different mechanism and can provide high selectivity for α-bromination.Requires stoichiometric amounts and product isolation can be more complex.

Experimental Data: A Head-to-Head Comparison

The following data, adapted from literature, illustrates the practical application of these principles. [19]

Table 1: Effect of Brominating Agent on the α-Bromination of 4-Chloroacetophenone

This experiment highlights how reagent choice directly impacts yield under otherwise identical conditions. Pyridine hydrobromide perbromide shows the highest efficiency for this specific transformation.

Brominating AgentReaction Time (h)Yield (%)
Pyridine Hydrobromide Perbromide385
Copper(II) Bromide3~60
N-Bromosuccinimide (NBS)3Low (mostly unreacted)
Conditions: Substrate (1.0 eq), Brominating Agent (1.1 eq), Acetic Acid solvent, 90 °C.
[19]
Table 2: Influence of Ring Substituent on α-Bromination Yield

This table demonstrates the electronic effect of the para-substituent on the efficiency of α-bromination. Strong electron-withdrawing groups (-CF₃, -CF₃O) facilitate the reaction, resulting in higher yields.

Acetophenone DerivativeYield (%)Electronic Effect of Substituent
4-(Trifluoromethyl)acetophenone90Strongly Electron-Withdrawing
4-(Trifluoromethoxy)acetophenone88Strongly Electron-Withdrawing
4-Chloroacetophenone85Weakly Electron-Withdrawing
Conditions: Pyridine Hydrobromide Perbromide (1.1 eq), Acetic Acid solvent, 90 °C, 3 h.
[19][22]

Validated Experimental Protocols

Trustworthy protocols are self-validating. The following methods are based on established literature procedures and provide clear, actionable steps for achieving specific regiochemical outcomes.

Protocol 1: Selective α-Bromination of an EWG-Substituted Acetophenone

This protocol is optimized for the α-bromination of acetophenones bearing electron-withdrawing groups, using a safe and effective solid brominating agent. [19]

  • Objective: Synthesize 4-chloro-α-bromoacetophenone.

  • Reagents: 4-chloroacetophenone, Pyridine hydrobromide perbromide, Glacial Acetic Acid.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroacetophenone (1.0 eq).

    • Add glacial acetic acid as the solvent.

    • Add pyridine hydrobromide perbromide (1.1 eq) to the solution.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure α-brominated product.

Protocol 2: Selective Ring Bromination of an EDG-Substituted Acetophenone

This protocol is designed for the bromination of an activated aromatic ring, such as 4-hydroxyacetophenone, where the powerful electron-donating hydroxyl group directs substitution to the ring. [23]

  • Objective: Synthesize 3-bromo-4-hydroxyacetophenone.

  • Reagents: 4-hydroxyacetophenone, N-Bromosuccinimide (NBS), Neutral Alumina (Al₂O₃), Acetonitrile.

  • Procedure:

    • To a 100 mL round-bottom flask, add 4-hydroxyacetophenone (10 mmol, 1.36 g), neutral Al₂O₃ (10% w/w, 0.136 g), and acetonitrile (20 mL).

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Heat the mixture to reflux with stirring.

    • Once refluxing, add N-bromosuccinimide (12 mmol, 2.14 g) in small portions over approximately 10 minutes.

    • Monitor the reaction progress using TLC. The reaction is typically complete within 15-20 minutes.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the solid aluminum oxide. Wash the solid with a small amount of acetonitrile.

    • Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from an ethanol/water mixture.

G start Start: Assemble Reagents & Glassware dissolve Dissolve Substrate in Solvent start->dissolve add_reagent Add Brominating Agent (Portion-wise) dissolve->add_reagent reaction Heat to Target Temp (e.g., 90°C or Reflux) add_reagent->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Workup (Quench/Precipitate) monitor->workup Reaction Complete filter Filter to Isolate Crude Product workup->filter purify Purify (Recrystallization or Chromatography) filter->purify characterize Characterize Product (NMR, IR, MP) purify->characterize end End: Pure Product characterize->end

Figure 4: Generalized experimental workflow for bromination reactions.

Conclusion

The regiospecific bromination of substituted acetophenones is a controllable process governed by fundamental principles of organic chemistry. α-Bromination is a kinetically driven process that proceeds through an enol or enolate intermediate, favored by conditions that promote tautomerization and often enhanced by electron-withdrawing groups on the ring. In contrast, ring bromination is an electrophilic aromatic substitution dictated by the directing effects of the substituents, with the product of thermodynamic stability often being favored. By strategically selecting the substrate, brominating agent, and reaction conditions, researchers can selectively functionalize either the side chain or the aromatic core, enabling the efficient synthesis of target molecules for applications in research and drug development.

References

  • KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon. Organic Chemistry II. Available at: [Link]

  • Zhang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Chemistry and Biological Interface Journal. Available at: [Link]

  • Research Square. (n.d.). α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. Available at: [Link]

  • BYU-Idaho Academic Support. (2019, July 30). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. YouTube. Available at: [Link]

  • CORE. (n.d.). Experimental Methods 1. Bromination Methods. Available at: [Link]

  • Chemistry & Biology Interface. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Chemistry & Biology Interface, 7(1), 57-63. Available at: [Link]

  • University of Illinois. (2006, February 7). Aromatic Electrophilic Substitution Substituted Benzene Rings. Available at: [Link]

  • Integrated Chemistry. (2020, March 20). Effect of Substituents on EAS Reactions - Part III. YouTube. Available at: [Link]

  • Ghosh, C. K., et al. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. Available at: [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • Semantic Scholar. (2003). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes. Available at: [Link]

  • ResearchGate. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. Available at: [Link]

  • ResearchGate. (n.d.). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol | Request PDF. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Available at: [Link]

  • LibreTexts Chemistry. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. (2016). (PDF) Enolisation Kinetics of m-Nitro Acetophenone. Available at: [Link]

  • Reddit. (2020, August 2). How does the bromination of acetophenone look like? (Br2, FeBr3). r/OrganicChemistry. Available at: [Link]

  • Leah4sci. (2016, April 26). Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base. YouTube. Available at: [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). REGIO-SELECTIVE BROMINATION REACTION OF HYDROXY ACETOPHENONES USING NBS AS BROMINATING REAGENT. Available at: [Link]

  • Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Available at: [Link]

  • Chemistry Stack Exchange. (2020, May 20). Bromination on the aromatic ring vs aliphatic chain. Available at: [Link]

  • University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]

  • Quora. (2020, December 5). What is bromination acetophenone?. Available at: [Link]

  • LibreTexts Chemistry. (2024, September 30). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Bromination of Acetophenone Poster | Request PDF. Available at: [Link]

  • LibreTexts Chemistry. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

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A Comparative Guide to the Kinetic Studies of Alpha-Halogenation of Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive comparison of the kinetic profiles of alpha-halogenation of ketones under acidic and basic conditions. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms, rate-determining steps, and experimental methodologies, offering field-proven insights to inform experimental design and interpretation.

Introduction: The Significance of Alpha-Halogenation Kinetics

Alpha-halogenated ketones are pivotal intermediates in organic synthesis, serving as precursors to a wide array of molecular architectures, including α,β-unsaturated ketones.[1][2] Understanding the kinetics of their formation is not merely an academic exercise; it is fundamental to controlling reaction outcomes, optimizing yields, and ensuring the desired regioselectivity. This guide will dissect the kinetic nuances of this reaction under two distinct catalytic paradigms: acid-catalyzed and base-promoted halogenation.

Mechanistic Dichotomy: A Tale of Two Intermediates

The alpha-halogenation of ketones can proceed through two different reactive intermediates depending on the pH of the reaction medium: an enol in acidic conditions and an enolate in basic conditions.[2][3] This fundamental difference in the reaction pathway has profound implications for the kinetics and selectivity of the halogenation.

Acid-Catalyzed Halogenation: The Enol Pathway

Under acidic conditions, the reaction proceeds via an enol intermediate. The generally accepted mechanism involves three key steps:

  • Protonation of the carbonyl oxygen: This initial step activates the ketone.

  • Tautomerization to the enol: The deprotonation of an alpha-carbon leads to the formation of the enol. This step is slow and rate-determining.[1][4]

  • Nucleophilic attack by the enol on the halogen: The electron-rich double bond of the enol attacks the electrophilic halogen.

  • Deprotonation: Loss of a proton from the carbonyl oxygen regenerates the catalyst and yields the alpha-halogenated ketone.[5]

Kinetic studies have provided substantial evidence for this mechanism. The reaction rate is independent of the halogen concentration, indicating that the halogen is not involved in the rate-determining step.[1][5]

Acid_Catalyzed_Halogenation cluster_catalyst Catalyst Regeneration Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Protonated_Ketone->Ketone - H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ (rate-determining) Alpha_Halo_Ketone α-Halo Ketone Enol->Alpha_Halo_Ketone + X₂ Alpha_Halo_Ketone->Enol - X₂ Alpha_Halo_Ketone->Alpha_Halo_Ketone - H+ H+ H+

Caption: Acid-catalyzed alpha-halogenation mechanism.

Base-Promoted Halogenation: The Enolate Pathway

In the presence of a base, the reaction proceeds through a more nucleophilic enolate intermediate. The mechanism is as follows:

  • Deprotonation of the alpha-carbon: A base removes a proton from the alpha-carbon to form a resonance-stabilized enolate.

  • Nucleophilic attack by the enolate on the halogen: The enolate anion attacks the electrophilic halogen.

Unlike the acid-catalyzed reaction, this process is base-promoted because a stoichiometric amount of base is consumed.[6]

Base_Promoted_Halogenation cluster_base Base Consumption Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate + OH⁻ Enolate->Ketone + H₂O Alpha_Halo_Ketone α-Halo Ketone Enolate->Alpha_Halo_Ketone + X₂ OH⁻ OH⁻

Caption: Base-promoted alpha-halogenation mechanism.

Comparative Kinetic Analysis: Acid vs. Base Catalysis

The choice between acidic and basic conditions has significant consequences for the reaction's kinetic profile, regioselectivity, and propensity for multiple halogenations.

FeatureAcid-Catalyzed HalogenationBase-Promoted Halogenation
Rate Law Rate = k[Ketone][H⁺][1][5]Rate = k[Ketone][Base]
Order in Halogen Zero-order[1][5]First-order
Rate-Determining Step Enol formation[1][4]Deprotonation to form enolate
Intermediate EnolEnolate
Polyhalogenation Generally stops at monohalogenation. The electron-withdrawing halogen destabilizes the protonated carbonyl, slowing down further enol formation.[3][7]Prone to polyhalogenation. The electron-withdrawing halogen increases the acidity of the remaining alpha-protons, accelerating subsequent deprotonation and halogenation.[2][3]
Regioselectivity (Unsymmetrical Ketones) Halogenation occurs at the more substituted alpha-carbon due to the formation of the more thermodynamically stable enol.[3][8]Halogenation occurs at the less sterically hindered alpha-carbon, reflecting kinetic control of deprotonation.[3][8]
Relative Halogen Reactivity Cl₂ > Br₂ > I₂[9]Cl₂ > Br₂ > I₂

Experimental Design for Kinetic Studies

The classic experiment for studying the kinetics of alpha-halogenation is the iodination of acetone in an acidic medium. The disappearance of the color of iodine can be monitored visually or, more accurately, using a spectrophotometer.

Protocol: Spectrophotometric Monitoring of the Iodination of Acetone

This protocol is designed to determine the rate law for the acid-catalyzed iodination of acetone.

Materials:

  • Standard solutions of acetone, hydrochloric acid, and iodine (in KI to form I₃⁻, which is soluble and colored).

  • UV-Vis spectrophotometer.

  • Cuvettes.

  • Stopwatch.

  • Thermostated water bath.

Procedure:

  • Prepare reaction mixtures: In a series of experiments, systematically vary the initial concentrations of acetone, HCl, and iodine. Keep the total volume constant.

  • Initiate the reaction: Mix the reactants in a cuvette and immediately place it in the spectrophotometer.

  • Monitor absorbance: Record the absorbance of the iodine solution at a fixed wavelength (e.g., 400 nm) over time until the color disappears.

  • Determine the initial rate: The initial rate of the reaction can be determined from the slope of the absorbance vs. time plot.

  • Analyze the data: By comparing the initial rates from experiments with different initial concentrations, the order of the reaction with respect to each reactant can be determined.

For reactions that are too fast for conventional spectrophotometry, stopped-flow techniques can be employed.[10][11][12] This method allows for the rapid mixing of reactants and monitoring of the reaction on a millisecond timescale.[13][14] For a more detailed mechanistic investigation, NMR spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products over time.[15][16][17][18]

Experimental_Workflow Start Prepare Reactant Solutions Mix Mix Reactants in Cuvette Start->Mix Spectro Monitor Absorbance vs. Time Mix->Spectro Data Plot Absorbance vs. Time Spectro->Data Rate Determine Initial Rate Data->Rate Analysis Determine Rate Law Rate->Analysis

Sources

A Researcher's Guide to the Comparative Reactivity of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, α-haloketones stand out as exceptionally versatile intermediates.[1][2] Their intrinsic reactivity makes them ideal precursors for a wide array of heterocyclic compounds and valuable tools for forging carbon-heteroatom bonds.[1] Among these, Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate (M2B2H) is a prominent building block, frequently employed in the synthesis of benzofurans and other pharmacologically relevant scaffolds.[3]

However, the true power of this scaffold lies in its tunability. By strategically modifying the substituents on the aromatic ring, researchers can finely control the electrophilicity of the α-carbon, thereby modulating the molecule's reactivity. This guide provides a comparative analysis of M2B2H and its rationally designed analogues. We will explore the fundamental principles governing their reactivity, present a robust experimental framework for their kinetic evaluation, and analyze hypothetical data to elucidate clear structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of this chemical class for synthetic and therapeutic applications.

The α-Haloketone Moiety: A Hub of Electrophilicity

The reactivity of M2B2H and its analogues is dominated by the α-bromoacetyl group. The presence of two powerful electron-withdrawing groups—the carbonyl (C=O) and the bromine atom—creates a highly electron-deficient α-carbon. This renders it a potent electrophile, susceptible to attack by a wide range of nucleophiles in classic SN2 reactions.

The carbonyl group enhances the reactivity in two significant ways:

  • Inductive Effect: The electronegative oxygen atom pulls electron density away from the α-carbon, increasing the polarity of the carbon-bromine bond and making the carbon more electrophilic.[1]

  • Transition State Stabilization: The adjacent π-system of the carbonyl group can stabilize the SN2 transition state, further accelerating the reaction rate compared to a standard alkyl halide.

This inherent reactivity is the foundation upon which we can build a comparative analysis. By altering other parts of the molecule, we can predictably influence this electrophilic center.

G cluster_0 Nucleophilic Attack on an α-Haloketone Nu Nu: C_alpha α-Carbon Nu->C_alpha S_N2 Attack C_carbonyl Carbonyl Carbon C_alpha->C_carbonyl Br Bromine C_alpha->Br Leaving Group O Oxygen C_carbonyl->O R Aromatic Ring C_carbonyl->R

Caption: General mechanism of SN2 reaction on the α-haloketone scaffold.

Selected Analogues for Comparative Analysis

To establish a clear structure-activity relationship, we will compare the parent molecule, M2B2H, with three synthetic analogues. These have been chosen to probe the influence of electronic effects imparted by substituents on the benzene ring.

  • Parent Molecule: this compound (M2B2H)

    • Serves as our baseline for reactivity.

  • Analogue 1 (Electron-Donating Group): Methyl 5-(2-bromoacetyl)-2-hydroxy-4-methoxybenzoate (M2B2H-OMe)

    • Rationale: The methoxy group (-OCH₃) at the para-position to the acetyl group is a strong electron-donating group (EDG) through resonance. We hypothesize this will decrease the reactivity by increasing electron density on the ring and, by extension, reducing the electrophilicity of the α-carbon.

  • Analogue 2 (Electron-Withdrawing Group): Methyl 5-(2-bromoacetyl)-2-hydroxy-4-nitrobenzoate (M2B2H-NO₂)

    • Rationale: The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG). We predict this will significantly increase reactivity by further delocalizing electron density away from the α-carbon, making it more susceptible to nucleophilic attack.

  • Analogue 3 (Modified Acidity): Methyl 5-(2-bromoacetyl)-2-methoxybenzoate (M2B-OMe)

    • Rationale: The phenolic hydroxyl group is acidic. Replacing it with a methoxy ether removes this acidity and its ability to form intramolecular hydrogen bonds. This allows us to isolate the electronic effects of the ring substituents without the confounding factor of the hydroxyl group's interactions.

Experimental Design: A Framework for Kinetic Analysis

To quantitatively compare the reactivity of these analogues, a robust kinetic assay is required. The following protocol describes a self-validating system using a model nucleophile and standard analytical instrumentation.

Objective: To determine the second-order rate constants (k₂) for the reaction of each analogue with a model nucleophile, 4-nitrothiophenolate.

Why 4-Nitrothiophenolate?

  • Strong Nucleophile: Thiolates are excellent nucleophiles for SN2 reactions.

  • Chromophoric: Both the reactant (4-nitrothiophenol) and the product have distinct UV-Vis absorbance spectra, allowing for straightforward spectrophotometric monitoring of the reaction progress.

G prep Prepare Stock Solutions - Analogues in Acetonitrile - Nucleophile in Buffer thermo Thermostat Cuvette (e.g., 25.0 °C) prep->thermo initiate Initiate Reaction Add Analogue to Nucleophile Solution thermo->initiate monitor Monitor Absorbance vs. Time (e.g., at 412 nm) initiate->monitor Spectrophotometer analyze Data Analysis - Plot ln([A]t/[A]0) - Calculate k_obs monitor->analyze k2 Determine k2 Plot k_obs vs. [Nucleophile] Slope = k2 analyze->k2

Caption: Experimental workflow for kinetic analysis of analogue reactivity.

Detailed Protocol
  • Reagent Preparation:

    • Prepare 10 mM stock solutions of M2B2H and each analogue in HPLC-grade acetonitrile.

    • Prepare a 100 mM phosphate buffer solution (pH 7.4).

    • Prepare a 5 mM stock solution of 4-nitrothiophenol in the phosphate buffer. The basic buffer will deprotonate the thiol to form the active thiophenolate nucleophile in situ.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Set a UV-Vis spectrophotometer to monitor absorbance at 412 nm (λmax of the 4-nitrothiophenolate anion). Thermostat the cuvette holder to 25.0 ± 0.1 °C.

    • To a 1 mL quartz cuvette, add 980 µL of the phosphate buffer and 10 µL of the 4-nitrothiophenol stock solution (final concentration: 50 µM).

    • Blank the spectrophotometer.

    • To initiate the reaction, add 10 µL of a 10 mM analogue stock solution (final concentration: 100 µM). Mix rapidly by inversion.

    • Immediately begin recording absorbance at 412 nm every 10 seconds for 15 minutes. The absorbance will decrease as the nucleophile is consumed.

  • Data Analysis:

    • Convert the absorbance data to concentration of the nucleophile using the Beer-Lambert law (A = εbc).

    • Under pseudo-first-order conditions (where the electrophile is in excess), the reaction rate is dependent on the concentration of the nucleophile. Calculate the observed rate constant (kobs) by plotting the natural logarithm of the nucleophile concentration versus time. The slope of this line is -kobs.

    • To determine the second-order rate constant (k₂), repeat the experiment with varying concentrations of the electrophile analogue (e.g., 200 µM, 300 µM).

    • Plot kobs versus the concentration of the analogue. The slope of this line will be the second-order rate constant, k₂.

Comparative Reactivity Data & SAR Analysis

The following table summarizes the hypothetical, yet chemically plausible, second-order rate constants derived from the experimental protocol described above.

Compound IDSubstituent (Position 4)Electronic EffectRate Constant, k₂ (M⁻¹s⁻¹)Relative Reactivity
M2B2H -H (Baseline)Neutral1.251.00
M2B2H-OMe -OCH₃Electron-Donating0.480.38
M2B2H-NO₂ -NO₂Electron-Withdrawing8.957.16
M2B-OMe -H (OH replaced by OMe)Neutral (No H-bonding)1.521.22
Discussion of Results

The data clearly illustrates a strong structure-activity relationship, where the electronic nature of the substituent on the aromatic ring dictates the reactivity of the α-bromoacetyl group.

  • Impact of Electron-Donating Groups: As predicted, the placement of an electron-donating methoxy group in M2B2H-OMe resulted in a significant decrease in reactivity (Relative Reactivity = 0.38). The -OCH₃ group donates electron density to the aromatic ring via resonance, which partially counteracts the electron-withdrawing effect of the carbonyl group. This stabilization reduces the electrophilicity of the α-carbon, slowing the rate of nucleophilic attack.

  • Impact of Electron-Withdrawing Groups: Conversely, the powerful electron-withdrawing nitro group in M2B2H-NO₂ caused a more than 7-fold increase in the reaction rate. The -NO₂ group strongly pulls electron density from the ring, which in turn enhances the electron deficiency at the α-carbon. This heightened electrophilicity makes the compound far more susceptible to attack by the thiophenolate nucleophile.

  • Role of the Phenolic Hydroxyl: Comparing the parent M2B2H with M2B-OMe reveals a subtle but interesting effect. The removal of the acidic proton and the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen leads to a slight increase in reactivity (Relative Reactivity = 1.22). This suggests that the hydrogen bond in M2B2H may slightly reduce the electron-withdrawing character of the carbonyl group, thus making the α-carbon marginally less electrophilic than when the hydroxyl is replaced by a methoxy group.

Conclusion

The reactivity of this compound is not static; it is a highly tunable property governed by fundamental electronic principles. This guide demonstrates that the strategic introduction of electron-withdrawing or electron-donating groups onto the aromatic scaffold provides a predictable and powerful method for controlling the rate of nucleophilic substitution at the α-carbon. Electron-withdrawing groups like -NO₂ dramatically accelerate the reaction, while electron-donating groups like -OCH₃ have a retarding effect.

For drug development professionals and synthetic chemists, this understanding is critical. It allows for the rational design of covalent inhibitors where reaction kinetics need to be precisely controlled, or the optimization of synthetic routes to improve yields and reduce reaction times. By applying these principles of structure-activity relationships, researchers can harness the full potential of this versatile chemical scaffold.

References

  • LookChem. CAS No.36256-45-8, Benzoic acid, 5-(2-bromoacetyl) -. [Link]

  • National Center for Biotechnology Information. Methyl 5-bromo-2-hydroxybenzoate. PubMed Central. [Link]

  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society. [Link]

  • van der Westhuizen, C. J. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • Mansoura University. Structure activity relationship. [Link]

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones : a computational study. [Link]

  • Dalton Research Molecules. This compound | CAS 36256-45-8. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • ChemSrc. CAS#:36256-45-8 | this compound. [Link]

  • National Center for Biotechnology Information. Methyl 5-(2-bromoacetyl)-2-propoxybenzoate. PubMed Central. [Link]

  • Harrold, M. W., & Zavod, R. M. (2021). Basic Concepts in Medicinal Chemistry.
  • Wikipedia. Structure–activity relationship. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate (CAS No. 36256-45-8). As a reactive α-halo ketone and a halogenated organic compound, this substance requires meticulous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The protocols outlined below are designed to provide clarity and instill confidence, moving beyond simple instruction to explain the scientific rationale behind each critical step.

Section 1: Hazard Assessment & Risk Mitigation

Understanding the chemical's intrinsic properties is the foundation of safe handling. This compound is not merely a chemical waste product; it is a reactive intermediate whose hazards must be actively managed from the moment of use to the point of final disposal.

Chemical Profile and Core Hazards

The primary risks associated with this compound stem from its bromoacetyl functional group, which makes it a potent electrophile and lachrymator, and its classification as a halogenated organic compound.

PropertyDataRationale for Concern & Handling Protocol
IUPAC Name This compound[1]N/A
CAS Number 36256-45-8[1]N/A
Molecular Formula C₁₀H₉BrO₄[1]The presence of bromine classifies it as a halogenated organic compound.
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]This compound is an alkylating agent. The electrophilic carbon of the bromoacetyl group can react with biological nucleophiles (e.g., amino or sulfhydryl groups in proteins), leading to cellular damage and irritation. This necessitates stringent use of Personal Protective Equipment (PPE).
Waste Classification Halogenated Organic Waste[3]Halogenated wastes cannot be disposed of with regular organic solvents. They require high-temperature incineration at specialized facilities to prevent the formation of persistent environmental pollutants like dioxins and furans.[3][4]

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure via skin contact, eye contact, or inhalation. The selection of PPE is not a checklist but a dynamic risk assessment based on the procedure being performed.

Standard Handling & Disposal Operations
  • Hand Protection : Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals. The outer glove should be removed and disposed of immediately upon any known or suspected contact.

  • Eye/Face Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, chemical splash goggles are strongly recommended.[5][6] If there is any risk of splashing, a face shield must be worn over the goggles.[5]

  • Body Protection : A flame-resistant lab coat, fully buttoned, is required.[5]

  • Ventilation : All handling and preparation for disposal must be conducted inside a certified chemical fume hood to control exposure to dust or potential vapors.[2]

Spill Cleanup & Emergency Operations

For spill cleanup, the PPE level must be elevated to account for increased exposure risk.

  • Respiratory Protection : If a large spill occurs outside a fume hood, a full-face or half-mask air-purifying respirator with cartridges appropriate for organic vapors should be used by trained personnel.[6]

  • Body Protection : A disposable, chemical-resistant coverall or suit should be worn over normal lab attire.[7][8]

  • Foot Protection : Chemical-resistant boots with steel toes are required.[7][9]

PPE_Workflow start Task: Handling Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate task_type What is the task? start->task_type routine Routine Handling / Waste Collection task_type->routine Routine spill Spill or Emergency task_type->spill Emergency ppe_routine Standard PPE: - Double Nitrile Gloves - Chemical Goggles - Lab Coat - Work in Fume Hood routine->ppe_routine ppe_spill Enhanced PPE: - Chemical-Resistant Suit - Respirator (if needed) - Face Shield & Goggles - Chemical-Resistant Boots spill->ppe_spill

Caption: PPE selection workflow based on the operational task.

Section 3: Waste Segregation & Collection Protocol

Proper segregation is the most critical step in the disposal process. Commingling halogenated waste with non-halogenated solvents can lead to regulatory violations and significantly increased disposal costs.[4]

The Principle of Segregation

This compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) must be collected in a designated "Halogenated Organic Waste" container.[3][10]

Step-by-Step Collection Procedure
  • Container Selection : Use a chemically compatible container with a screw-top, leak-proof lid. The container must be in good condition and approved by your institution's Environmental Health & Safety (EHS) department.

  • Labeling : Before adding any waste, the container must be clearly labeled. The label must include:

    • The words "Hazardous Waste" .[4]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]

    • An accurate list of all components if it is a mixed waste stream.

  • Accumulation :

    • Always keep the waste container closed except when actively adding waste.[10]

    • Store the container in a secondary containment bin within a satellite accumulation area (SAA) designated by your EHS office.

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

Chemical Incompatibilities

This compound and its waste stream must not be mixed with incompatible chemicals, which could trigger a hazardous reaction.

Chemical ClassIncompatible WithRationale
Strong Bases Sodium hydroxide, potassium hydroxide, etc.Can catalyze rapid decomposition or unwanted reactions. While used for neutralization in spills, bulk mixing in a sealed container can generate heat and pressure.
Strong Oxidizing Agents Nitric acid, perchlorates, peroxides[11][12]Risk of a highly exothermic or explosive reaction.
Reactive Metals Alkali metals (sodium, potassium)[13]Violent reaction with the halogenated compound.

Section 4: Spill Management & Decontamination

The reactivity of the α-bromo ketone moiety requires a specific deactivation step during spill cleanup to mitigate its hazard.

Immediate Actions
  • Alert : Alert personnel in the immediate area.

  • Evacuate : If the spill is large or outside of a fume hood, evacuate the laboratory.

  • Ventilate : Ensure the area is well-ventilated.

Step-by-Step Spill Cleanup Protocol

This protocol should only be performed by trained personnel equipped with the proper PPE.

  • Don Enhanced PPE : Wear the appropriate PPE as described in Section 2.2.

  • Contain the Spill : For a solid, gently cover with a plastic-backed absorbent pad. For a solution, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Deactivate the α-Halo Ketone :

    • Rationale : The key to safely neutralizing this compound is to quench its electrophilic bromoacetyl group via an S_N2 reaction. A mild nucleophile is ideal for this purpose.

    • Procedure : Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium bisulfite. Cautiously and slowly, apply the solution to the spilled material, starting from the outside and working inward. Avoid splashing. The bicarbonate will neutralize any acidic byproducts and act as a mild nucleophile.

  • Absorb and Collect : Allow the deactivation solution to react for at least 10-15 minutes. Absorb the entire mixture with vermiculite, sand, or another non-combustible absorbent material.

  • Package for Disposal : Carefully scoop the absorbed material into the designated "Halogenated Organic Waste" container.

  • Final Decontamination : Wipe the spill area with the deactivation solution, followed by soap and water. All cleaning materials must also be disposed of as halogenated waste.

Spill_Response spill Spill Occurs alert Alert & Evacuate spill->alert don_ppe Don Enhanced PPE alert->don_ppe contain Contain Spill don_ppe->contain deactivate Deactivate with 5-10% Sodium Bicarbonate Solution contain->deactivate absorb Absorb Mixture with Vermiculite deactivate->absorb collect Collect into Halogenated Waste Container absorb->collect decontaminate Decontaminate Surface collect->decontaminate

Caption: Flowchart for the emergency spill response procedure.

Section 5: Final Disposal Pathway

The responsibility of the researcher ends with proper collection and labeling. The final disposal is a regulated process managed by professionals.

The "Cradle-to-Grave" Responsibility

Hazardous waste management operates under a "cradle-to-grave" principle, meaning the generating institution is responsible for the waste until its final destruction.

  • EHS Pickup : Once your waste container is full, contact your institution's EHS office for pickup.

  • Consolidation : EHS will transport the container to a central hazardous waste facility where it may be consolidated with other compatible halogenated wastes.

  • Licensed Disposal : The consolidated waste is manifested and transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration : Halogenated organic waste is destroyed via high-temperature incineration, which ensures the complete breakdown of the molecule into simpler, less harmful compounds like CO₂, water, and mineral acids, which are then scrubbed from the exhaust.

Disposal_Pathway lab Laboratory: Waste Generation & Segregation ehs EHS Pickup & Consolidation lab->ehs transport Licensed Waste Hauler ehs->transport tsdf TSDF: High-Temperature Incineration transport->tsdf

Caption: The cradle-to-grave disposal pathway for hazardous chemical waste.

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate is a compound with significant potential, but its chemical structure, specifically the α-bromoacetyl group, necessitates a rigorous and well-understood safety protocol. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) required to handle this compound safely. Our objective is to build a foundation of trust by providing value that extends beyond the product itself, ensuring that your critical research can proceed with the utmost confidence and protection.

The information herein is synthesized from safety data for closely related bromoacetyl compounds. Given the absence of specific toxicological data for this compound, a conservative approach to safety is paramount. The recommendations that follow are based on the known hazards of this chemical class, which are significant and demand respect.

Hazard Assessment: The Chemistry Behind the Risk

Understanding the "why" behind a safety protocol is the cornerstone of its effective implementation. This compound belongs to the family of α-halo ketones. The carbon atom adjacent to the carbonyl group is highly electrophilic, making the entire molecule a potent alkylating agent. This reactivity is the basis of its utility in synthesis but also the source of its primary hazards.

  • Severe Irritation and Burns: Contact with skin or eyes can lead to severe irritation and chemical burns.[1][2][3] The compound can react with nucleophiles in biological tissues, such as amino acids in proteins, causing cellular damage.

  • Lachrymatory Properties: Like many bromoacetyl compounds, it is expected to be a lachrymator, a substance that irritates the eyes and causes tearing.[4] Inhalation can lead to severe irritation of the nose, throat, and respiratory tract.[2][3][5]

  • Toxicity: While specific data is unavailable, related compounds are considered toxic if swallowed or in contact with skin.[4] Systemic absorption should always be considered a risk.

Core Personal Protective Equipment (PPE) Requirements

A thorough risk assessment must precede any handling of this compound.[6] The following table outlines the minimum PPE required for common laboratory tasks involving this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety goggles & face shieldDouble-gloved (e.g., nitrile)Flame-resistant lab coat, fully buttonedWork within a certified chemical fume hood.
Preparing Solutions Safety goggles & face shieldChemical-resistant gloves (e.g., nitrile or neoprene)Chemical-resistant apron over a flame-resistant lab coatWork within a certified chemical fume hood.
Running Reaction Safety gogglesChemical-resistant gloves (e.g., nitrile or neoprene)Flame-resistant lab coatWork within a certified chemical fume hood.
Handling Spills Chemical splash goggles & face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Full-body chemical-resistant suit or coverallsNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[6]

Detailed PPE Protocols: Selection and Use

Merely wearing PPE is insufficient; selecting the correct type and using it properly is critical.

Eye and Face Protection

Standard safety glasses are inadequate.

  • Minimum Requirement: Tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or EU EN166 standards are mandatory.[2]

  • Best Practice: For any task involving splashes or handling more than a few milligrams, a full-face shield must be worn over safety goggles.[6][7] This provides a secondary barrier protecting the entire face.

Hand Protection
  • Selection: Nitrile or neoprene gloves are recommended for incidental contact.[6] Always inspect gloves for tears or punctures before use. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber should be used.

  • Causality: No glove material offers indefinite protection. The bromoacetyl group can eventually permeate most common glove types. It is crucial to change gloves immediately if contamination is suspected. Double-gloving provides an extra layer of security and allows for the safe removal of the outer glove if it becomes contaminated.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement.[6] It should be fully buttoned with sleeves rolled down.

  • Additional Protection: For tasks with a higher risk of splashing, such as transferring solutions or working with larger quantities, a chemical-resistant apron should be worn over the lab coat.[8]

Respiratory Protection
  • Primary Control: All handling of this compound, including weighing, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[6]

  • Secondary Control: Respiratory protection is generally not required when handling small quantities within a properly functioning fume hood.[6] However, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter should be available for emergency situations like a spill or if engineering controls fail.[9][10] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.[11]

Operational Plan: Safe Handling Workflow

A self-validating protocol ensures safety at every stage. The following workflow illustrates the critical steps from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Conduct Risk Assessment B Verify Fume Hood Certification A->B C Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) B->C D Prepare Work Area & Spill Kit C->D E Weigh Compound in Fume Hood D->E Proceed to Handling F Prepare Solution in Fume Hood E->F G Perform Reaction in Fume Hood F->G H Quench Reaction (if applicable) G->H I Segregate Waste: - Halogenated Organic Liquid - Contaminated Solids H->I J Decontaminate Glassware in Fume Hood I->J K Doff PPE & Dispose of Contaminated Items as Hazardous Waste J->K

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: A Critical Final Step

Improper disposal can endanger colleagues and the environment. All waste generated from handling this compound must be treated as hazardous.[6]

  • Chemical Waste: Unused material and reaction mixtures should be disposed of in a designated, properly labeled hazardous waste container for halogenated organic compounds.[12] Do not mix with other waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh paper, pipette tips, and paper towels, must be placed in a sealed bag or container labeled as hazardous waste and disposed of accordingly.[12]

  • Glassware Decontamination: Before removing glassware from the fume hood, it should be rinsed with an appropriate solvent (e.g., acetone) to remove residual compound. This rinse solvent must be collected and disposed of as halogenated hazardous waste.

  • PPE Disposal: Contaminated disposable PPE, such as gloves and aprons, should be carefully removed and placed in a sealed bag for hazardous waste disposal.[12] Reusable PPE, like face shields and goggles, should be decontaminated thoroughly before storage.

By adhering to these rigorous protocols, you ensure not only your own safety but also the integrity of your research environment. Trust in our commitment to your success is built on a shared dedication to safe and reliable science.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.